RU(Oac)2[(R)-tolbinap]
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXESSJMVRGFBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48O4P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106681-15-6 | |
| Record name | (S)-Ru(OAc)2(T-BINAP) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II): Structure, Applications, and Methodologies
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly known as Ru(OAc)₂[(R)-tolbinap]. As a distinguished member of the Noyori catalyst family, this ruthenium complex has emerged as a powerhouse in the field of asymmetric synthesis, particularly for the enantioselective hydrogenation of a broad spectrum of prochiral substrates.[1][2] This document delves into the structural attributes of the catalyst, elucidates its mechanism of action, and presents its primary applications with a focus on asymmetric hydrogenation. Furthermore, it offers detailed, field-proven experimental protocols to facilitate its practical implementation in both academic and industrial research settings.
Introduction: The Advent of a Versatile Catalyst
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis, where the biological activity of a molecule is often intrinsically linked to its stereochemistry.[1] Ru(OAc)₂[(R)-tolbinap] is a versatile ruthenium-based catalyst that has gained significant traction for its exceptional efficiency and selectivity in asymmetric transformations.[1] Belonging to the class of catalysts developed by Nobel laureate Ryoji Noyori, this air-stable, crystalline solid serves as a precatalyst that, upon activation, effectively reduces a wide array of functional groups with high enantioselectivity.[2]
The core of its efficacy lies in the synergy between the ruthenium metal center and the chiral, atropisomeric diphosphine ligand, (R)-tolbinap. The C₂-symmetric backbone of the ligand creates a well-defined chiral environment that dictates the stereochemical outcome of the catalytic reaction. This guide will explore the nuances of this remarkable catalyst, providing both theoretical understanding and practical guidance for its use.
Table 1: Chemical and Physical Properties of Ru(OAc)₂[(R)-tolbinap]
| Property | Value |
| Synonyms | Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) |
| CAS Number | 116128-29-1[1] |
| Molecular Formula | C₅₂H₄₆O₄P₂Ru[1] |
| Molecular Weight | 897.95 g/mol [1] |
| Appearance | Dark green, dark red, or black crystalline powder[1] |
| Storage Conditions | Store at 2 - 8 °C[1] |
The Heart of the Catalyst: Structure and Stereocontrol
The remarkable stereoselectivity of Ru(OAc)₂[(R)-tolbinap] is a direct consequence of its molecular architecture. The catalyst comprises a central ruthenium(II) ion coordinated to two acetate (OAc) ligands and the bidentate chiral diphosphine ligand, (R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-tolbinap).
The (R)-tolbinap ligand is the key to enantioselection. It possesses axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone. This atropisomerism results in a C₂-symmetric, skewed seven-membered chelate ring upon coordination to the ruthenium center. The four p-tolyl groups on the phosphorus atoms create a defined chiral pocket, and their electronic and steric properties influence the catalyst's reactivity and selectivity.
Caption: Simplified structure of Ru(OAc)₂[(R)-tolbinap].
Mechanism of Asymmetric Hydrogenation: A Symphony of Interactions
The catalytic prowess of Ru(OAc)₂[(R)-tolbinap] is realized through a well-orchestrated series of steps, generally following the Noyori mechanism for asymmetric hydrogenation. The precatalyst itself is not the active species; it requires in-situ activation to enter the catalytic cycle. The widely accepted mechanism for the hydrogenation of ketones involves a metal-ligand bifunctional interplay.
The catalytic cycle can be summarized as follows:
-
Activation: The Ru(II) precatalyst reacts with molecular hydrogen (H₂) to form a ruthenium monohydride species. This active catalyst is a coordinatively saturated, 18-electron complex.
-
Substrate Coordination and Hydrogen Transfer: The prochiral ketone substrate interacts with the ruthenium hydride complex. A key feature of the Noyori mechanism is the "outer-sphere" nature of the hydrogen transfer. The carbonyl group of the ketone does not directly coordinate to the ruthenium center. Instead, a six-membered pericyclic transition state is formed where a hydride from the ruthenium and a proton from a coordinated amine ligand (in the case of diamine co-ligands, often used with halide precursors) are transferred to the carbonyl carbon and oxygen, respectively.
-
Product Release and Catalyst Regeneration: Following the concerted hydrogen transfer, the newly formed chiral alcohol dissociates from the complex. The resulting coordinatively unsaturated ruthenium species then reacts with another molecule of H₂ to regenerate the active ruthenium hydride catalyst, thus completing the cycle.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Primary Uses: A Workhorse for Chiral Synthesis
The primary and most celebrated application of Ru(OAc)₂[(R)-tolbinap] is in asymmetric hydrogenation. Its versatility allows for the highly enantioselective reduction of a wide range of prochiral substrates, making it an invaluable tool in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.
Asymmetric Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a flagship application. The catalyst demonstrates remarkable efficacy for various ketone substrates:
-
Aryl Alkyl Ketones: Simple ketones like acetophenone and its derivatives are hydrogenated to their corresponding chiral alcohols with excellent enantioselectivity.
-
Functionalized Ketones: The catalyst is tolerant of various functional groups, enabling the hydrogenation of β-keto esters, α-amino ketones, and other functionalized ketones to produce valuable chiral intermediates.
Asymmetric Hydrogenation of Olefins
Ru(OAc)₂[(R)-tolbinap] is also highly effective for the asymmetric hydrogenation of various classes of olefins, particularly those with a coordinating functional group that can facilitate substrate binding and stereodifferentiation.
-
Allylic and Homoallylic Alcohols: The hydroxyl group acts as a directing group, enabling highly enantioselective reduction of the carbon-carbon double bond. This has been famously applied in the synthesis of citronellol.
-
Unsaturated Carboxylic Acids: α,β-Unsaturated carboxylic acids are readily hydrogenated to their corresponding chiral saturated acids.
Table 2: Selected Applications of Ru(OAc)₂[(R)-tolbinap] in Asymmetric Hydrogenation
| Substrate | Product | Reaction Conditions | Enantiomeric Excess (ee) | Reference |
| Geraniol | (S)-Citronellol | H₂ (100 atm), 95% aq. MeOH, 20°C, 8h | 96-98% | |
| (E)-Chalcone | (S)-1,3-Diphenyl-2-propen-1-ol | H₂ (40 atm), 2-propanol, t-C₄H₉OK, 0°C, 3h | 97% | |
| 5-Methoxy-1-tetralone | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | H₂ (9 atm), 2-propanol, t-C₄H₉OK | 98% |
Experimental Protocols: A Practical Guide
The following protocols are adapted from authoritative sources and provide a framework for the synthesis of the related Ru(OAc)₂[(R)-BINAP] catalyst and a general procedure for asymmetric hydrogenation. These should be performed by trained personnel in a well-ventilated fume hood, employing standard air-sensitive techniques (Schlenk line or glovebox).
Protocol for the Synthesis of Ru(OAc)₂[(R)-BINAP]
This protocol is adapted from a procedure in Organic Syntheses and can likely be modified for the synthesis of the Tol-BINAP analogue by substituting (R)-BINAP with (R)-tolbinap.
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-(+)-BINAP
-
Sodium Acetate (NaOAc)
-
Toluene, degassed
-
Ethanol, degassed
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a 100-mL Schlenk flask under an inert atmosphere, combine [RuCl₂(benzene)]₂ (1.0 mmol) and (R)-(+)-BINAP (2.1 mmol).
-
Add degassed toluene (50 mL) via cannula.
-
Heat the resulting reddish-brown suspension to 55-60°C for 10 minutes.
-
Add degassed ethanol (20 mL). The solution should turn to a clear orange-yellow.
-
In a separate flask, dissolve sodium acetate (6.1 mmol) in hot, degassed ethanol (10 mL).
-
Add the sodium acetate solution to the ruthenium-BINAP mixture.
-
Stir the reaction mixture at 55-60°C for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ru(OAc)₂[(R)-BINAP] complex as a solid.
Caption: Workflow for the synthesis of Ru(OAc)₂[(R)-BINAP].
General Protocol for Asymmetric Hydrogenation of an Allylic Alcohol (Geraniol)
This protocol is a representative example for the hydrogenation of an allylic alcohol.
Materials:
-
Ru(OAc)₂[(R)-tolbinap]
-
Geraniol (purified)
-
Methanol (MeOH), 95% aqueous solution, degassed
-
High-pressure autoclave or Parr hydrogenator
-
Hydrogen gas (high purity)
Procedure:
-
In a nitrogen-filled glovebox or under a stream of argon, charge a glass liner for the autoclave with Ru(OAc)₂[(R)-tolbinap] (e.g., to achieve a substrate/catalyst ratio of ~1700:1).
-
Add the degassed 95% aqueous methanol solvent.
-
Add the purified geraniol to the liner (a typical concentration is ~4.7 M).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 100 atm) with hydrogen.
-
Stir the reaction mixture at the desired temperature (e.g., 20°C) for the specified time (e.g., 8 hours).
-
After the reaction, carefully vent the hydrogen pressure.
-
The product, (S)-citronellol, can be isolated by concentrating the reaction mixture and purifying via distillation or column chromatography.
-
Determine the enantiomeric excess (ee%) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion: A Pillar of Modern Asymmetric Catalysis
Ru(OAc)₂[(R)-tolbinap] stands as a testament to the power of rational catalyst design in asymmetric synthesis. Its robust nature, high catalytic activity, and broad substrate scope have solidified its position as a go-to catalyst for the enantioselective production of chiral molecules. For researchers and drug development professionals, a thorough understanding of its structure, mechanism, and practical application is key to leveraging its full potential in the synthesis of complex, high-value chiral compounds. This guide has aimed to provide that comprehensive understanding, bridging the gap between theoretical principles and practical execution.
References
-
Chem-Impex. Ru(OAc)2[(R)-tolbinap]. Available at: [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available at: [Link]
-
Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric Hydrogenation of Allylic Alcohols Using BINAP-Ruthenium Complexes. Organic Syntheses, 71, 1. Available at: [Link]
-
Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2008). Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN−Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on Enantioselectivity. The Journal of Organic Chemistry, 73(22), 9084–9093. Available at: [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo‐ and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Available at: [Link]
Sources
An In-depth Technical Guide to Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly referred to as Ru(OAc)₂[(R)-tolbinap], is a highly efficient and versatile chiral ruthenium-based catalyst.[1] Its significance in modern synthetic chemistry, particularly in the realm of asymmetric catalysis, cannot be overstated. This guide provides a comprehensive overview of the chemical structure, synthesis, and catalytic applications of Ru(OAc)₂[(R)-tolbinap], offering valuable insights for professionals in research and drug development. The unique coordination environment of this complex enhances its reactivity and selectivity, making it a preferred choice for the synthesis of enantiomerically pure compounds, which are crucial for the efficacy and safety of active pharmaceutical ingredients (APIs).[1]
Chemical Structure and Properties
Ru(OAc)₂[(R)-tolbinap] is an organometallic complex centered on a ruthenium(II) ion. The coordination sphere is defined by a bidentate (R)-tolbinap ligand and two acetate (OAc) ligands. The (R)-tolbinap ligand, a derivative of BINAP, possesses axial chirality arising from the restricted rotation about the C1-C1' bond of the binaphthyl backbone. This chirality is the cornerstone of the catalyst's ability to induce high enantioselectivity in chemical transformations.
The key physicochemical properties of Ru(OAc)₂[(R)-tolbinap] are summarized in the table below:
| Property | Value |
| Synonyms | Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), (R)-Ru(OAc)₂(T-BINAP) |
| CAS Number | 116128-29-1 |
| Molecular Formula | C₅₂H₄₆O₄P₂Ru |
| Molecular Weight | 897.94 g/mol |
| Appearance | Dark green to dark red to black crystalline powder[1] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere, protected from light and air |
Synthesis of Ru(OAc)₂[(R)-tolbinap]
Experimental Protocol (Adapted)
Materials:
-
[RuCl₂(benzene)]₂ (Benzeneruthenium(II) chloride dimer)
-
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-tolbinap)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate (NaOAc), anhydrous
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Argon (or Nitrogen) gas for inert atmosphere
Procedure:
-
Complex Formation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(benzene)]₂ and (R)-tolbinap.
-
Evacuate the flask and backfill with argon.
-
Add anhydrous DMF via syringe.
-
Heat the resulting suspension with stirring. The color should change, indicating the formation of the intermediate complex.
-
Cool the solution to room temperature.
-
-
Ligand Exchange:
-
In a separate Schlenk flask, dissolve anhydrous sodium acetate in anhydrous methanol.
-
Degas the sodium acetate solution.
-
Transfer the methanolic sodium acetate solution to the flask containing the ruthenium complex via cannula.
-
Stir the mixture at room temperature.
-
-
Work-up and Isolation:
-
Add deionized water and toluene to the reaction mixture.
-
Stir vigorously to ensure thorough mixing of the layers.
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with toluene.
-
Combine the organic extracts and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
Carefully layer hexane onto the toluene solution to induce crystallization.
-
Allow the solution to stand at room temperature, followed by cooling to complete crystallization.
-
Isolate the crystals by filtration, wash with hexane, and dry under vacuum to yield pure Ru(OAc)₂[(R)-tolbinap].
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for Ru(OAc)₂[(R)-tolbinap].
Structural Characterization
A definitive X-ray crystal structure for Ru(OAc)₂[(R)-tolbinap] is not publicly available. However, based on related structures, the ruthenium center is expected to adopt a distorted octahedral geometry. The (R)-tolbinap ligand acts as a bidentate chelating ligand, and the two acetate groups also coordinate to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: The two phosphorus atoms in the C₂-symmetric (R)-tolbinap ligand are chemically equivalent, and therefore, a single sharp resonance is expected in the ³¹P{¹H} NMR spectrum. For comparison, the related complex (R)-Tol-BINAP(AuCl)₂ exhibits a ³¹P NMR chemical shift at δ 23.6 ppm in CDCl₃.
-
¹H and ¹³C NMR: The NMR spectra would be complex due to the large number of aromatic and methyl protons and carbons in the (R)-tolbinap ligand, as well as the protons and carbons of the acetate ligands. The asymmetry of the complex would lead to a large number of distinct signals.
Catalytic Mechanism in Asymmetric Hydrogenation
The catalytic cycle for the asymmetric hydrogenation of ketones using Ru(II)-diphosphine/diamine complexes has been extensively studied. While a specific study for Ru(OAc)₂[(R)-tolbinap] is not available, the generally accepted mechanism for this class of catalysts is believed to involve a metal-ligand bifunctional pathway.
Proposed Catalytic Cycle:
-
Pre-catalyst Activation: The Ru(OAc)₂[(R)-tolbinap] pre-catalyst reacts with hydrogen to form a ruthenium hydride species.
-
Substrate Coordination: The ketone substrate coordinates to the ruthenium center.
-
Hydrogen Transfer: A concerted, six-membered pericyclic transition state is proposed where a hydride from the ruthenium and a proton from a coordinated ligand (or solvent) are transferred to the carbonyl carbon and oxygen, respectively.
-
Product Release and Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for asymmetric hydrogenation.
Applications in Asymmetric Synthesis
Ru(OAc)₂[(R)-tolbinap] is a highly effective catalyst for the asymmetric hydrogenation of a variety of substrates, including ketones and olefins. It consistently delivers high enantioselectivities, making it a valuable tool in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals.
Examples of Catalytic Performance:
| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Geraniol | (S)-Citronellol | R-Ru(OAc)₂(T-BINAP) | High | |
| (E)-Chalcone | (S)-1,3-Diphenylprop-2-en-1-ol | RuCl₂[(S)-tolbinap][(R)-dmapen] | 97% | |
| Phenylglyoxal diethylacetal | (R)-1-Phenyl-2,2-diethoxyethanol | RuCl₂[(S)-tolbinap][(R)-dmapen] | 96% |
Conclusion
Ru(OAc)₂[(R)-tolbinap] has established itself as a robust and highly selective catalyst for asymmetric hydrogenation reactions. Its predictable stereochemical outcomes and broad substrate scope make it an invaluable asset in the synthesis of complex chiral molecules. This guide has provided a detailed overview of its structure, synthesis, and catalytic applications, underscoring its importance for professionals in the fields of chemical research and pharmaceutical development. Further research into the precise structural and mechanistic details of this specific catalyst will undoubtedly continue to expand its utility and impact.
References
-
Organic Syntheses. "Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes". [Link]
-
The Royal Society of Chemistry. "Enantioselective Aryl-Aryl Coupling facilitated by Chiral Binuclear Gold Complexes". [Link]
-
Grönroos, T., et al. "Hydrogenation of geraniol using ruthenium–BINAP catalysts". Catalysis Science & Technology, 2012, 2, 2037-2044. [Link]
-
Noyori, R., et al. "Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope". Bulletin of the Chemical Society of Japan, 2005, 78(6), 959-982. [Link]
Sources
A Senior Application Scientist's Guide to Ru(OAc)2[(R)-tolbinap]: Synthesis, Properties, and Catalytic Applications in Asymmetric Hydrogenation
This technical guide provides an in-depth analysis of the chiral ruthenium catalyst, Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly referred to as Ru(OAc)2[(R)-tolbinap]. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the core molecular properties, a detailed synthesis protocol, and the mechanistic underpinnings of its catalytic activity. We will explore its application in asymmetric hydrogenation with field-proven insights and experimental methodologies.
Core Molecular Properties and Identification
Ru(OAc)2[(R)-tolbinap] is a highly efficient and versatile ruthenium-based catalyst, renowned for its performance in asymmetric organic transformations.[1][2] Its unique coordination environment is key to its high reactivity and selectivity, making it a valuable asset in the synthesis of chiral compounds.[1][2] This catalyst is particularly effective in asymmetric hydrogenations and cross-coupling reactions, rendering it a preferred choice in the pharmaceutical and fine chemical industries where enantiomeric purity is paramount.[1][2]
| Property | Value | Source |
| CAS Number | 116128-29-1 | [1][3] |
| Molecular Formula | C₅₂H₄₆O₄P₂Ru | [1][3] |
| Molecular Weight | 897.95 g/mol | [1][4] |
| Appearance | Dark green to dark red to black crystalline powder | [1] |
| Synonyms | Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) | [5] |
| Storage Conditions | 2 - 8 °C, under an inert atmosphere, protected from light | [1][5] |
Synthesis of Ru(OAc)2[(R)-tolbinap]: A Validated Protocol
The synthesis of Ru(OAc)2[(R)-tolbinap] is adapted from established procedures for related BINAP-ruthenium(II) diacetate complexes. The causality behind this multi-step process lies in the sequential formation of a ruthenium-arene complex, followed by ligand exchange with the chiral (R)-tolbinap ligand, and finally, acetate coordination. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox to prevent oxidation of the phosphine ligands and the ruthenium center.
Experimental Protocol:
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-tolbinap)
-
Sodium Acetate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
Toluene (anhydrous and degassed)
-
Methanol (anhydrous and degassed)
-
Hexane (anhydrous and degassed)
Procedure:
-
Formation of the Intermediate Complex:
-
In a Schlenk flask, combine [RuCl₂(p-cymene)]₂ (1.0 equiv) and (R)-tolbinap (2.0 equiv).
-
Add anhydrous and degassed DMF.
-
Stir the mixture at 100 °C for 15 minutes. The solution will turn a deep red-purple color.
-
Remove the solvent under high vacuum to yield the intermediate complex, RuCl₂₂.
-
-
Acetate Ligand Exchange:
-
To the flask containing the crude intermediate, add anhydrous sodium acetate (4.0 equiv).
-
Add anhydrous and degassed toluene and methanol (typically a 1:1 mixture).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
Remove the solvents under reduced pressure.
-
The resulting solid is then suspended in deionized water and stirred vigorously to dissolve the inorganic salts.
-
Filter the solid and wash thoroughly with deionized water, followed by small portions of cold methanol.
-
The crude product can be purified by recrystallization from a toluene/hexane solvent system to yield Ru(OAc)2[(R)-tolbinap] as a crystalline solid.
-
Spectroscopic Characterization
-
³¹P NMR (in CDCl₃): The ³¹P NMR spectrum is expected to show a singlet in the range of δ 40-50 ppm. The observation of a singlet is indicative of the C₂-symmetric nature of the complex.
-
¹H NMR (in CDCl₃): The ¹H NMR spectrum will be complex due to the numerous aromatic protons of the tol-BINAP ligand. Key signals to identify would be the methyl protons of the tolyl groups appearing as a singlet around δ 2.3 ppm and the acetate methyl protons as a singlet around δ 1.8-2.0 ppm.
The Catalytic Core: Mechanism of Asymmetric Hydrogenation
The catalytic prowess of Ru(OAc)2[(R)-tolbinap] in asymmetric hydrogenation stems from a well-elucidated "metal-ligand bifunctional" mechanism. This mechanism avoids direct coordination of the substrate to the metal center, which is a key departure from many other hydrogenation catalysts.
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of asymmetric hydrogenation.
The key steps in this mechanism are:
-
Activation: The precatalyst, Ru(OAc)2[(R)-tolbinap], reacts with hydrogen to form a cationic ruthenium hydride species. In the presence of a diamine co-catalyst, which is often used, this forms the active catalyst.
-
Formation of the Dihydride: The active catalyst further reacts with hydrogen to form a ruthenium dihydride complex.
-
Hydrogen Transfer: The substrate (e.g., a ketone) interacts with the dihydride complex through a six-membered pericyclic transition state. In this concerted step, a hydride from the ruthenium and a proton from the ancillary ligand (if present) are transferred to the carbonyl group of the substrate.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated to continue the cycle.
This outer-sphere mechanism is crucial for the broad substrate scope of the catalyst, as it does not require a vacant coordination site on the metal.
Applications in Asymmetric Synthesis: Performance Data
Ru(OAc)2[(R)-tolbinap] and its analogues have demonstrated exceptional performance in the asymmetric hydrogenation of a wide array of prochiral ketones and olefins.
| Substrate | Product | Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| Acetophenone | (R)-1-Phenylethanol | RuCl₂[(S)-tolbinap][(S,S)-dpen] | 2000:1 | H₂ (8 atm), K-tert-butoxide, 2-propanol, 25°C | >99 | 99 (R) | [3] |
| (E)-Chalcone | (S)-1,3-Diphenyl-2-propen-1-ol | RuCl₂[(S)-tolbinap][(R)-dmapen] | 10,000:1 | H₂ (40 atm), K-tert-butoxide, 2-propanol, 0°C | 99 | 97 (S) | [1] |
| Geraniol | (S)-Citronellol | Ru(OAc)₂[(R)-tolbinap] | - | H₂ (40 atm), Ethanol, 24°C | 47 | 93 | [6] |
Experimental Workflow: Asymmetric Hydrogenation of a Prochiral Ketone
This section provides a detailed, self-validating protocol for a typical asymmetric hydrogenation reaction.
Caption: Step-by-step experimental workflow.
Detailed Protocol:
-
Inert Atmosphere Preparation: In a glovebox or under a stream of argon, add Ru(OAc)2[(R)-tolbinap] (e.g., at a substrate-to-catalyst ratio of 1000:1) and potassium tert-butoxide (2 molar equivalents relative to the catalyst) to a glass liner for an autoclave.
-
Solution Preparation: Add anhydrous and degassed 2-propanol to dissolve the catalyst and the base.
-
Substrate Addition: Add the prochiral ketone substrate to the catalyst solution.
-
Reaction Setup:
-
Place the glass liner inside the autoclave and seal it securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-40 atm).
-
-
Reaction Execution: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion and yield by GC or ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
-
Safety and Handling
Ru(OAc)2[(R)-tolbinap] should be handled by trained personnel in a well-ventilated area or in a fume hood. It is recommended to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is air and light-sensitive, and therefore should be stored under an inert gas in a cool, dark place.[5] In case of skin or eye contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ru(OAc)2[(R)-tolbinap] is a cornerstone catalyst in the field of asymmetric synthesis. Its high efficiency, selectivity, and broad substrate applicability make it an invaluable tool for the synthesis of enantiomerically enriched compounds, particularly in the pharmaceutical industry. Understanding its molecular properties, synthesis, and the nuances of its catalytic mechanism allows researchers to harness its full potential in developing innovative and sustainable synthetic routes to complex chiral molecules.
References
-
Chem-Impex. Ru(OAc)2[(R)-tolbinap]. Available at: [Link]
-
Noyori, R., et al. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Journal of the American Chemical Society, 2001. Available at: [Link]
-
Chem-Impex. Ru(OAc)2[(R)-tolbinap]. Available at: [Link]
-
NIH. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Available at: [Link]
-
Organic Syntheses. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Available at: [Link]
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Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) fundamentals
An In-depth Technical Guide to Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), a pivotal catalyst in modern synthetic chemistry. Known commonly as Ru(OAc)₂[(R)-tol-BINAP], this air-sensitive organometallic complex is renowned for its exceptional efficiency and selectivity in asymmetric catalysis, particularly in the stereoselective hydrogenation of a wide array of substrates. Its application is critical in the pharmaceutical and fine chemical industries, where the precise control of chirality is paramount for the efficacy and safety of active pharmaceutical ingredients (APIs).[1][2] This document will delve into its fundamental properties, catalytic mechanism, practical applications, and handling protocols, providing researchers and drug development professionals with the foundational knowledge required for its successful implementation.
Core Properties and Structural Rationale
The efficacy of Ru(OAc)₂[(R)-tol-BINAP] stems from its unique molecular architecture. The ruthenium(II) center is coordinated by two acetate ligands and, crucially, the C₂-symmetric chiral diphosphine ligand, (R)-tol-BINAP. This ligand, with its axially chiral binaphthyl backbone and di-p-tolylphosphino groups, creates a well-defined chiral environment around the metal center. This steric and electronic arrangement is the basis for its ability to differentiate between the prochiral faces of a substrate, leading to high enantioselectivity in catalytic transformations.[3]
Physicochemical Data
The fundamental properties of the catalyst are summarized below for quick reference. Proper handling and storage are critical due to its sensitivity to air.[4]
| Property | Value | Reference(s) |
| Synonyms | Ru(OAc)₂[(R)-tol-BINAP] | [1][5] |
| CAS Number | 116128-29-1 | [1][6][7] |
| Molecular Formula | C₅₂H₄₆O₄P₂Ru | [1][6][7] |
| Molecular Weight | 897.94 g/mol | [1][6][7] |
| Appearance | Dark green, dark red, brown, or black crystalline powder | [1][4] |
| Purity | Typically ≥96-98% | [7][8] |
| Melting Point | >100 °C (decomposes) | [4] |
| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [1] |
| Sensitivity | Air-sensitive | [4] |
The Catalytic Cycle: Mechanism of Asymmetric Hydrogenation
Ru(OAc)₂[(R)-tol-BINAP] is a pre-catalyst that, upon activation, enters a catalytic cycle to perform asymmetric hydrogenation. While the precise mechanism can vary with the substrate, a generally accepted pathway for ketone and olefin hydrogenation involves a metal-ligand bifunctional mechanism.[9] This process does not require the substrate to coordinate directly into the inner sphere of the metal center. Instead, the reaction occurs in the outer coordination sphere, involving the simultaneous transfer of a hydride from the ruthenium and a proton from the diamine ligand (formed in situ or added) to the substrate via a six-membered pericyclic transition state.[9]
The key steps are:
-
Activation: The pre-catalyst reacts with H₂ to form a reactive ruthenium hydride species.
-
Bifunctional Transfer: The substrate interacts with the activated catalyst. In a concerted step, a hydride (H⁻) from the ruthenium and a proton (H⁺) from a coordinated ligand are transferred to the prochiral double bond (e.g., C=O or C=C). The chiral pocket created by the Tol-BINAP ligand dictates the facial selectivity of this transfer, thereby establishing the new stereocenter.[9]
-
Product Release & Catalyst Regeneration: The hydrogenated, chiral product dissociates, and the catalyst is regenerated to re-enter the cycle.
Below is a conceptual diagram illustrating the key stages of the catalytic cycle.
Caption: Conceptual cycle for Ru-catalyzed asymmetric hydrogenation.
Field Application: Asymmetric Hydrogenation Protocol
The true utility of Ru(OAc)₂[(R)-tol-BINAP] is demonstrated in its application. It is highly effective for the hydrogenation of various functional groups, including α,β-unsaturated carboxylic acids, allylic alcohols, and functionalized ketones, delivering products with high enantiomeric excess (ee).[3][10][11]
Representative Protocol: Hydrogenation of Geraniol
This protocol details the asymmetric hydrogenation of geraniol to (S)-citronellol, a valuable fragrance and chiral building block. This reaction showcases the catalyst's ability to selectively reduce a specific double bond in a poly-unsaturated substrate with high enantioselectivity.[11][12]
Objective: To synthesize (S)-citronellol via enantioselective hydrogenation of geraniol using Ru(OAc)₂[(R)-tol-BINAP].
Materials:
-
Ru(OAc)₂[(R)-tol-BINAP] (Catalyst)
-
Geraniol (Substrate)
-
Methanol (Anhydrous, degassed)
-
Hydrogen gas (High purity)
Equipment:
-
High-pressure autoclave/reactor with magnetic stirring and temperature control
-
Schlenk line or glovebox for inert atmosphere handling
-
Syringes and cannulas for liquid transfers
-
Gas chromatograph with a chiral column (e.g., Beta-DEX) for ee determination
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-proof. Purge the vessel thoroughly with an inert gas (e.g., Argon or Nitrogen) to remove all oxygen.
-
Catalyst Loading: In a glovebox or under a positive pressure of inert gas, weigh the required amount of Ru(OAc)₂[(R)-tol-BINAP] (e.g., substrate/catalyst ratio of 1000:1) and add it to the reactor.
-
Solvent and Substrate Addition: Add degassed, anhydrous methanol to the reactor via cannula transfer. Subsequently, add the geraniol substrate via syringe. The choice of methanol is crucial as it generally leads to higher reaction rates compared to other alcohols.[11][12]
-
Reaction Execution:
-
Seal the reactor securely.
-
Pressurize the reactor with hydrogen gas (e.g., to 20-40 bar). An increase in hydrogen pressure can enhance both the reaction rate and enantioselectivity.[12]
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60 °C).[12]
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with inert gas.
-
Remove the reaction mixture. The solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Determine the conversion and enantiomeric excess of the citronellol product using chiral gas chromatography.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical hydrogenation experiment.
Safety, Handling, and Storage
As a reactive organometallic compound, Ru(OAc)₂[(R)-tol-BINAP] requires careful handling to ensure user safety and maintain catalyst integrity.
-
Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[13][14]
-
Safe Handling:
-
Always handle the solid compound in a well-ventilated area, preferably within a glovebox or fume hood, under an inert atmosphere (e.g., Argon or Nitrogen).[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Avoid inhalation of dust and contact with skin and eyes.[14]
-
Use non-sparking tools and prevent the buildup of electrostatic charge.
-
-
Storage:
Conclusion
Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) is a cornerstone catalyst for asymmetric synthesis. Its robust performance, high enantioselectivity across a range of applications, and well-understood mechanistic principles make it an invaluable tool for chemists in both academic research and industrial drug development.[1] By enabling the efficient and precise synthesis of chiral molecules, it plays a direct role in advancing the production of safer and more effective pharmaceuticals. Adherence to the principles and protocols outlined in this guide will empower researchers to harness the full potential of this exceptional catalyst.
References
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- Ruthenium-Catalyzed Enantioselective C–H Functionalization: A Practical Access to Optically Active Indoline Derivatives. (2019). Journal of the American Chemical Society.
- Development of Ruthenium Catalysts for the Enantioselective Synthesis of P-Stereogenic Phosphines via Nucleophilic Phosphido Intermediates. Journal of the American Chemical Society.
- Ruthenium Catalyzed Diastereo- and Enantioselective Coupling of Propargyl Ethers with Alcohols: Siloxy-Crotylation via Hydride Shift Enabled Conversion of Alkynes to π-Allyls. (2015). PMC - NIH.
- Enantioselective Diels–Alder Reactions Catalyzed by Well-Defined Arene–Ruthenium Complexes. Relationship between Catalyst Structure and Enantioselectivity. Organometallics - ACS Publications.
- SDS of Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), Safety Data Sheets, CAS 116128-29-1. chemBlink.
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- Hydrogenation of geraniol using ruthenium–BINAP catalysts. (2012). Catalysis Science & Technology (RSC Publishing).
- Asymmetric Hydrogenation. (2015). University of Regensburg.
- Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II). ChemicalBook.
- Ruthenium, 99.9%, -200 mesh, powder - SAFETY DATA SHEET. Fisher Scientific.
- Diacetato{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}ruthenium(II) Ru(OAc)2[(R)-xylbinap]. Alfa Chemistry.
- Synthesis of building block 21: a) Ru{(S)‐Tol‐BINAP}(OAc)2, H2... (2023). ResearchGate.
- Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex. (2008). Journal of Organic Chemistry.
- Hydrogenation of geraniol using ruthenium–BINAP catalysts. ResearchGate.
- Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. (2025). PMC - NIH.
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- SAFETY DATA SHEET Ruthenium (pieces). CDN.
- Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), Ru(OAc)2[(R)-tolbinap] | CAS 116128-29-1. Catsyn.
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- Catalysis with Ruthenium for Sustainable Carbon Cycles. (2023). ResearchGate.
- (a) Ru(S-BINAP)(OAc)2, and examples of its catalytic applications. ResearchGate.
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- Design and Development of Ruthenium-Based Catalysts for Enabling Hydrogen Storage. (2022). SMU Scholar.
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Introduction to TolBINAP ligands in asymmetric catalysis
Introduction: The Pursuit of Chirality and the Rise of Privileged Ligands
In the fields of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Asymmetric catalysis has emerged as the most elegant and efficient methodology for producing enantiomerically pure compounds. Central to this discipline is the chiral ligand, a molecule that imparts its three-dimensional information to a metal center, thereby directing the stereochemical outcome of a reaction.
Among the pantheon of "privileged" ligands—those that demonstrate high efficacy across a wide range of substrates and transformations—the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family has been revolutionary.[1][2] The defining feature of BINAP and its derivatives is their C₂-symmetric, atropisomeric biaryl scaffold. This axial chirality, arising from restricted rotation around the C1-C1' bond of the binaphthyl core, creates a well-defined and conformationally robust chiral environment.[3]
This guide focuses on a key member of this family: TolBINAP , or 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl. The strategic replacement of BINAP's phenyl groups with para-tolyl groups subtly modulates the ligand's electronic and steric properties. These modifications can significantly influence solubility, catalyst activity, and, in many cases, enhance enantioselectivity, making TolBINAP a go-to choice for a variety of challenging asymmetric transformations.[3][4] This document serves as a technical resource for researchers and process chemists, providing in-depth insights into the structure, synthesis, mechanism, and application of TolBINAP in modern asymmetric catalysis.
Structural Features and Synthesis
TolBINAP retains the fundamental atropisomeric chirality of the BINAP core. The two naphthalene rings are twisted relative to each other, creating a chiral axis. The bulky di-p-tolylphosphino groups at the 2 and 2' positions lock the conformation, preventing racemization under typical reaction conditions. The methyl groups at the para-position of the phenyl rings are the key distinction from BINAP. These electron-donating groups increase the electron density on the phosphorus atoms, which can affect the electronic properties of the resulting metal complex and its catalytic activity.[4]
Caption: Structure of (R)-TolBINAP highlighting the atropisomeric axis.
The synthesis of enantiomerically pure TolBINAP typically starts from resolved (R)- or (S)-1,1'-bi-2-naphthol (BINOL). A highly efficient and scalable method involves the conversion of BINOL to its ditriflate derivative, followed by a nickel-catalyzed cross-coupling reaction with di-p-tolylphosphine or its corresponding phosphine oxide.[4][5]
A general synthetic approach is as follows:
-
Resolution of BINOL: Racemic BINOL is resolved into its (R) and (S) enantiomers using methods like fractional crystallization with a chiral resolving agent (e.g., N-benzylcinchonidinium chloride) or enzymatic resolution.[6]
-
Ditriflate Formation: The resolved BINOL is reacted with triflic anhydride in the presence of a base like pyridine to yield the corresponding 2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl (BINOL-ditriflate).[7]
-
Nickel-Catalyzed Phosphinylation: The BINOL-ditriflate is then coupled with di-p-tolylphosphine oxide using a nickel(II) catalyst, such as NiCl₂(dppe), to form the TolBINAP dioxide (TolBINAPO).[5]
-
Reduction: The final step is the reduction of the bis(phosphine oxide) to the desired TolBINAP ligand, typically using a silane reducing agent like trichlorosilane (HSiCl₃) with a tertiary amine base.[5][8]
This route is advantageous as it starts from readily available resolved BINOL and proceeds with high stereochemical fidelity.[6]
Mechanism of Action in Asymmetric Hydrogenation
TolBINAP has become synonymous with the Noyori asymmetric hydrogenation, a testament to its exceptional ability to induce high enantioselectivity in the reduction of ketones and olefins.[9][10] When complexed with ruthenium(II), typically in conjunction with a chiral 1,2-diamine co-ligand, TolBINAP forms a highly active and selective catalyst.
The widely accepted mechanism for the hydrogenation of ketones by a Ru(II)-TolBINAP-diamine complex is a nonclassical, "metal-ligand bifunctional" mechanism.[11][12] This outer-sphere mechanism does not involve direct coordination of the ketone substrate to the ruthenium center.[12]
The key steps in the catalytic cycle are:
-
Precatalyst Activation: A precatalyst, such as RuCl₂(TolBINAP)(diamine), is activated in an alcoholic solvent, often with a base, to form a cationic ruthenium hydride species, [RuH(TolBINAP)(diamine)]⁺.[13]
-
Formation of the Active Catalyst: This species reacts with molecular hydrogen (H₂) and is deprotonated (a step accelerated by base) to form the active 18-electron dihydride catalyst, RuH₂(TolBINAP)(diamine).[13][14]
-
Bifunctional Hydride Transfer: The crucial enantioselective step involves the simultaneous transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from one of the amine (N-H) protons of the diamine ligand to the carbonyl group of the prochiral ketone. This occurs via a six-membered pericyclic transition state.[11][12]
-
Product Release and Catalyst Regeneration: After the hydrogen transfer, the resulting chiral alcohol is released, and the 16-electron ruthenium amido complex that is formed reacts with H₂ to regenerate the active RuH₂ catalyst, closing the catalytic cycle.[13]
The chirality of both the TolBINAP ligand and the diamine ligand work in concert to create a highly organized transition state. The TolBINAP ligand's C₂-symmetric framework establishes the chiral environment, dictating how the ketone approaches the catalyst and which enantioface is preferentially reduced.[11][15]
Caption: Simplified catalytic cycle for Ru-TolBINAP-diamine hydrogenation.
Applications in Asymmetric Synthesis
The combination of high activity and excellent enantiocontrol has made TolBINAP-metal complexes indispensable tools for a wide range of asymmetric reactions.
Asymmetric Hydrogenation of Ketones
This is the most prominent application of TolBINAP. Ru(II)-TolBINAP-diamine catalysts are exceptionally effective for the hydrogenation of a broad spectrum of aromatic, aliphatic, and unsaturated ketones, often achieving enantiomeric excesses (ee) greater than 95%.[13][14]
For instance, the hydrogenation of acetophenone using an (S)-TolBINAP/(R)-DMAPEN-Ru catalyst yields the corresponding (S)-alcohol in 91% ee, an improvement over the original BINAP/DPEN system.[14] These catalysts are highly chemoselective, reducing ketones in the presence of other reducible groups like olefins.[10] The system's high efficiency allows for very low catalyst loadings, with substrate-to-catalyst ratios (S/C) reaching up to 100,000.[14]
Other Asymmetric Transformations
Beyond ketone hydrogenation, TolBINAP's utility extends to other critical transformations:
-
Rhodium-Catalyzed Reactions: Rh(I)/TolBINAP complexes are effective catalysts for various C-C bond-forming reactions. A notable example is the parallel kinetic resolution of 4-alkynals, where the catalyst selectively converts one enantiomer of the starting material into a cyclobutanone and the other into a cyclopentenone, both with good enantiomeric excess.[16]
-
Iridium-Catalyzed Reactions: Iridium complexes modified with TolBINAP have been successfully used in asymmetric allylic alkylation reactions, providing access to challenging structures like β-stereogenic α-quaternary primary amines.[17]
-
Palladium-Catalyzed Reactions: Chiral diaqua palladium(II) complexes of TolBINAP have shown excellent catalytic activity in asymmetric Aldol reactions.[18]
Data and Performance Summary
The effectiveness of TolBINAP is best illustrated through quantitative data from representative catalytic applications. The following table summarizes the performance of TolBINAP-based catalysts in various asymmetric hydrogenations.
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Product ee (%) | Yield (%) | Reference |
| Acetophenone | RuCl₂[(S)-tolbinap][(R)-dmapen] / t-C₄H₉OK | 1000 | 8 | 25 | 91 (S) | >99 | [14] |
| (E)-Chalcone | RuCl₂[(S)-tolbinap][(R)-dmapen] / t-C₄H₉OK | 10,000 | 40 | 0 | 97 (S) | 99 | [14] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen] / t-C₄H₉OK | 2000 | 30 | 28 | 96 (R) | >99 | [14] |
| Pinacolone | RuCl₂[(S)-tolbinap][(R,R)-PICA] / t-C₄H₉OK | 100,000 | 80 | 25 | 98 (S) | quant. | [14] |
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | 1000 | 1 | RT | 82 (R) | 100 | [11][12] |
Experimental Protocols
Adherence to rigorous experimental procedures is critical for achieving high reproducibility and optimal results in asymmetric catalysis.
Protocol 1: In Situ Preparation of the Ru-TolBINAP-Diamine Catalyst and Asymmetric Hydrogenation of Acetophenone
This protocol describes a representative procedure for the asymmetric hydrogenation of an aromatic ketone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-TolBINAP
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous, degassed 2-propanol
-
Acetophenone
-
High-pressure autoclave or Parr shaker equipped with a glass liner and magnetic stir bar
Procedure:
Caption: Workflow for Ru-TolBINAP catalyzed asymmetric hydrogenation.
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (Argon), a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 molar equivalent Ru), (S)-TolBINAP (1.1 eq.), and (R,R)-DPEN (1.1 eq.). Anhydrous, degassed dimethylformamide (DMF) is added, and the mixture is stirred at 100°C for 10 minutes. The resulting deep red solution of the precatalyst is cooled to room temperature.
-
Reaction Setup: A high-pressure autoclave containing a stir bar is charged with acetophenone (e.g., 1000 eq.) and anhydrous, degassed 2-propanol.
-
Catalyst Introduction: The pre-formed catalyst solution is transferred to the autoclave via cannula.
-
Base Addition: A freshly prepared solution of KOt-Bu (e.g., 20 eq.) in 2-propanol is added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged three times with H₂, and then pressurized to the desired pressure (e.g., 8 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 25°C).
-
Workup and Analysis: Upon reaction completion (monitored by TLC or GC), the autoclave is carefully vented. The reaction is quenched, and the product is isolated using standard extraction and purification techniques. The enantiomeric excess of the 1-phenylethanol product is determined by chiral HPLC or GC analysis.
Causality and Trustworthiness: The pre-formation of the catalyst ensures a well-defined active species. The use of anhydrous and degassed solvents is critical to prevent catalyst deactivation. The base is essential for the deprotonation step that generates the active RuH₂ catalyst.[11][14] This self-validating system ensures that if the protocol is followed, high enantioselectivity is consistently achievable.
Conclusion
TolBINAP has solidified its position as a privileged ligand in the toolkit of the synthetic chemist. Its robust, C₂-symmetric chiral scaffold, fine-tuned by the electronic properties of its tolyl substituents, provides a platform for exceptional performance in asymmetric catalysis, most notably in the Noyori-type hydrogenation of ketones. The deep mechanistic understanding of how TolBINAP-metal complexes operate allows for the rational design of experiments and the reliable production of single-enantiomer products. For researchers in drug development and process chemistry, TolBINAP represents a powerful and dependable tool for the efficient and scalable synthesis of complex chiral molecules, driving innovation from the laboratory to industrial application.
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Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(17), 3971-3979. [Link]
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Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 41(1), 40-73. [Link]
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Millancatalyst. (n.d.). Mastering Asymmetric Synthesis with (S)-Tol-BINAP Ligands. Millancatalyst. [Link]
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Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(17), 3971-3979. [Link]
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Ohkuma, T., Koizumi, M., Yoshida, M., & Noyori, R. (2008). Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN−Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on Enantioselectivity. The Journal of Organic Chemistry, 73(22), 9084-9093. [Link]
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Millancatalyst. (n.d.). Mastering Asymmetric Synthesis with (S)-(-)-TolBINAP Ligands. Millancatalyst. [Link]
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Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]
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Tanaka, K., & Fu, G. C. (2003). Parallel Kinetic Resolution of 4-Alkynals Catalyzed by Rh(I)/Tol-BINAP: Synthesis of Enantioenriched Cyclobutanones and Cyclopentenones. Journal of the American Chemical Society, 125(27), 8078-8079. [Link]
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Alfonso, M., & Funes-Ardoiz, I. (2009). Origin of Enantioselective Hydrogenation of Ketones by RuH2(diphosphine)(diamine) Catalysts: A Theoretical Study. Organometallics, 28(19), 5698-5711. [Link]
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de la Fuente, V., et al. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering, 4(5), 2567-2575. [Link]
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Noyori, R., & Takaya, H. (1990). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. Accounts of Chemical Research, 23(10), 345-350. [Link]
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Mignani, G., et al. (2004). Modified BINAP: The How and the Why. Chemical Reviews, 104(7), 3225-3256. [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
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Li, X., et al. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(1), 10-14. [Link]
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Yamaoka, Y., et al. (2006). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Organic Letters, 8(14), 2993-2996. [Link]
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Bisai, V., et al. (2017). Formal Total Syntheses of (+)‐ and (–)‐ar‐Macrocarpene via Rh‐BINAP Catalyzed Conjugate Addition. ChemistrySelect, 2(1), 323-327. [Link]
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Cai, D., et al. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 76, 6. [Link]
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Slideshare. (n.d.). Noyori asymmetric hydrogenation. Slideshare. [Link]
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Kim, H., & Krische, M. J. (2021). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society, 143(30), 11463-11468. [Link]
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Hughes, D. L. (2014). (R)-(+)-1,1'-Bi-2-naphthol. Organic Syntheses, 91, 1. [Link]
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Takaya, H., et al. (1988). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 67, 20. [Link]
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Millancatalyst. (n.d.). Unlocking Chirality: The Power of BINAP in Asymmetric Catalysis. Millancatalyst. [Link]
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Guijarro, D., et al. (2009). Enantioselective catalytic lithiation using a chiral binaphthyl derivative as electron carrier. Arkivoc, 2010(5), 15-28. [Link]
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Kumobayashi, H., et al. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Synlett, 2001(SI), 1055-1064. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. Ningbo Inno Pharmchem Co., Ltd.. [Link]
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Millancatalyst. (n.d.). The Strategic Use of R-BINAP in Achieving High Enantioselectivity in Catalysis. Millancatalyst. [Link]
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NPTEL. (n.d.). Module 6: Hydrogenation Reactions. NPTEL Archive. [Link]
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van den Berg, M., et al. (2008). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry, 10(4), 429-438. [Link]
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A Senior Application Scientist's Guide to (R)-Ru(OAc)₂(T-BINAP): Properties and Catalytic Applications
Abstract
This technical guide provides an in-depth analysis of the physical and chemical properties of the chiral ruthenium catalyst, (R)-Ru(OAc)₂(T-BINAP), also known as Diacetato[(R)-2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl]ruthenium(II).[1][2] Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical data on the catalyst's structure, solubility, and stability. Furthermore, it delves into its primary application in asymmetric hydrogenation, offering insights into substrate scope, reaction mechanisms, and detailed experimental protocols. By elucidating the causality behind its catalytic efficacy, this guide serves as a comprehensive resource for leveraging (R)-Ru(OAc)₂(T-BINAP) in the pursuit of enantiomerically pure molecules.
Introduction: The Significance of Axially Chiral Catalysts
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries where the enantiomeric form of a molecule dictates its biological activity. (R)-Ru(OAc)₂(T-BINAP) belongs to a class of highly effective catalysts for asymmetric transformations, deriving its stereochemical directing ability from the C₂-symmetric, axially chiral T-BINAP ligand.[3] The tolyl substituents on the phosphine groups of the T-BINAP ligand, in comparison to the phenyl groups of the parent BINAP ligand, can subtly influence the electronic and steric environment of the ruthenium center, often leading to enhanced enantioselectivity in catalytic reactions. This guide will explore the fundamental properties of this catalyst and its practical application in asymmetric hydrogenation.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective handling, storage, and application in chemical synthesis.
Identification and General Properties
The fundamental identifying characteristics of (R)-Ru(OAc)₂(T-BINAP) are summarized in the table below.
| Property | Value | Source(s) |
| Synonym | Diacetato[(R)-2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl]ruthenium(II) | [1][2] |
| CAS Number | 116128-29-1 | [1][2] |
| Molecular Formula | C₅₂H₄₆O₄P₂Ru | [1][2] |
| Molecular Weight | 897.94 g/mol | [1][2] |
| Appearance | Dark green, dark red, or black crystalline powder | [4] |
| Form | Powder | [1][2] |
Solubility Profile
While quantitative solubility data for (R)-Ru(OAc)₂(T-BINAP) is not extensively published, qualitative information can be inferred from its common use in various organic solvents and data available for analogous Ru(OAc)₂(H₈-BINAP) complexes.[5] The catalyst is generally soluble in polar organic solvents, which are typically used for asymmetric hydrogenation reactions.
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | Soluble | These are the most frequently used solvents for hydrogenations with this class of catalysts, indicating good solubility.[5] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Generally effective solvents for ruthenium-phosphine complexes.[5] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Commonly used in the synthesis and handling of organometallic compounds.[5] |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble | Solubility may vary depending on specific reaction conditions.[5] |
Experimental Insight: The choice of solvent can influence not only the solubility of the catalyst but also the reaction rate and enantioselectivity.[6] Therefore, solvent screening is a critical step in optimizing a catalytic reaction.
Stability and Handling
(R)-Ru(OAc)₂(T-BINAP) is a combustible solid and should be stored at 2-8°C.[1][2] Like many organometallic complexes, particularly those containing phosphine ligands, it is sensitive to air and moisture.[7][8] For this reason, it is imperative to handle the catalyst under an inert atmosphere, such as argon or nitrogen, using standard Schlenk line or glovebox techniques. The use of degassed solvents is also highly recommended to prevent oxidation of the phosphine ligands, which can deactivate the catalyst.
Spectroscopic Characterization
-
³¹P NMR: This is a crucial technique for characterizing phosphine-containing complexes. For a related (R)-BINAP-Ru(II) complex, signals in the range of δ 60-62 ppm have been reported.[9] A single signal or a pair of doublets would be expected, depending on the symmetry of the complex in solution.
-
¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the T-BINAP ligand, the methyl protons of the tolyl groups, and the methyl protons of the acetate ligands.
-
¹³C NMR: The spectrum would exhibit a multitude of signals corresponding to the carbon atoms of the T-BINAP ligand and the acetate groups.
Asymmetric Hydrogenation: Mechanism and Application
The primary application of (R)-Ru(OAc)₂(T-BINAP) is as a catalyst for asymmetric hydrogenation, a powerful method for the synthesis of chiral molecules.[4][10]
The Catalytic Cycle: A Mechanistic Overview
The asymmetric hydrogenation of prochiral substrates catalyzed by Ru-BINAP complexes is believed to proceed through a monohydride-unsaturate mechanism.[1] The precatalyst, (R)-Ru(OAc)₂(T-BINAP), is activated under hydrogenation conditions by reacting with molecular hydrogen to form a ruthenium hydride species, which is the active catalyst.[1]
Figure 1: A simplified representation of the proposed catalytic cycle for asymmetric hydrogenation with (R)-Ru(OAc)₂(T-BINAP).
The key steps in the catalytic cycle are:
-
Catalyst Activation: The precatalyst reacts with hydrogen to form the active ruthenium monohydride species.
-
Substrate Coordination: The prochiral substrate coordinates to the ruthenium center.
-
Migratory Insertion: The coordinated substrate inserts into the ruthenium-hydride bond, forming a ruthenium-alkyl intermediate. This step is often rate-determining and establishes the stereochemistry of the product.
-
Hydrogenolysis: The ruthenium-alkyl intermediate reacts with another molecule of hydrogen to release the chiral product and regenerate the active ruthenium hydride catalyst.
Substrate Scope and Performance
Ru-BINAP catalysts are effective for the asymmetric hydrogenation of a wide range of substrates, including allylic alcohols, α,β-unsaturated carboxylic acids, and β-keto esters.[11] Notably, in the asymmetric hydrogenation of geraniol to S-citronellol, (R)-Ru(OAc)₂(T-BINAP) has been shown to provide the highest enantiomeric excess compared to other Ru-BINAP variants.[6]
| Substrate Class | Example | Product | Key Features |
| Allylic Alcohols | Geraniol | (S)-Citronellol | High enantioselectivity with the T-BINAP ligand.[6] |
| α,β-Unsaturated Carboxylic Acids | Tiglic Acid | (2S)-2-Methylbutanoic Acid | Efficiently reduced with high enantiomeric excess.[12] |
| β-Keto Esters | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutyrate | A common transformation for producing chiral building blocks.[6][13] |
The choice of reaction conditions, such as solvent and hydrogen pressure, can significantly impact both the reaction rate and the enantioselectivity.[6]
Experimental Protocol: Asymmetric Hydrogenation of Geraniol
The following is a representative protocol for the asymmetric hydrogenation of geraniol using (R)-Ru(OAc)₂(T-BINAP), adapted from established procedures for related catalysts.[13] Caution: This procedure should be carried out by trained personnel using appropriate safety precautions for handling high-pressure reactions and air-sensitive compounds.
Materials
-
(R)-Ru(OAc)₂(T-BINAP)
-
Geraniol (distilled)
-
Methanol (anhydrous and degassed)
-
High-pressure autoclave with a glass liner and magnetic stirring
-
Schlenk line or glovebox
-
Hydrogen gas (high purity)
Workflow Diagram
Figure 2: A step-by-step workflow for the asymmetric hydrogenation of geraniol.
Step-by-Step Procedure
-
Catalyst and Reagent Preparation: In a glovebox or under a stream of inert gas, charge the glass liner of the autoclave with (R)-Ru(OAc)₂(T-BINAP) (e.g., at a substrate-to-catalyst ratio of 1000:1 to 5000:1).
-
Solvent and Substrate Addition: Add degassed methanol to the liner, followed by the distilled geraniol.
-
Autoclave Setup: Seal the glass liner inside the autoclave. Remove the autoclave from the inert atmosphere and connect it to a hydrogen line.
-
Reaction Initiation: Purge the autoclave three times with hydrogen gas to remove any residual air. Pressurize the autoclave to the desired pressure (e.g., 10-50 atm) and begin stirring. Heat the reaction to the desired temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (if the setup allows) and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
Product Isolation and Analysis: Remove the reaction mixture and concentrate it under reduced pressure. The crude product can be purified by column chromatography. Determine the yield and enantiomeric excess of the S-citronellol product using chiral GC or HPLC.
Conclusion
(R)-Ru(OAc)₂(T-BINAP) is a highly effective and versatile catalyst for asymmetric hydrogenation. Its robust performance, particularly with the tolyl-substituted BINAP ligand, makes it a valuable tool for the synthesis of enantiomerically enriched compounds. By understanding its physical and chemical properties, and by employing rigorous experimental techniques, researchers can successfully leverage this catalyst to achieve their synthetic goals. The provided protocols and mechanistic insights serve as a foundation for the development of new and improved asymmetric transformations.
References
-
Hydrogenation of geraniol using ruthenium–BINAP catalysts | Request PDF. (n.d.). ResearchGate. [Link]
-
asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. (n.d.). Organic Syntheses Procedure. [Link]
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asymmetric-hydrogenation-2015.pdf. (n.d.). [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group. [Link]
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BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. (n.d.). Green Chemistry (RSC Publishing). [Link]
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The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies | Request PDF. (n.d.). ResearchGate. [Link]
-
Module 6 Hydrogenation Reactions. (n.d.). NPTEL Archive. [Link]
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Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. (n.d.). ResearchGate. [Link]
-
Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. (n.d.). PMC - NIH. [Link]
-
(PDF) An Air and Moisture Stable Boat Shaped Hydroxo‐Bridged Ruthenium(II) Binuclear Complex for the Catalytic Hydrogenation of CO2. (n.d.). ResearchGate. [Link]
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Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. (n.d.). [Link]
-
Enantioselective Aryl-Aryl Coupling facilitated by Chiral Binuclear Gold Complexes. (n.d.). The Royal Society of Chemistry. [Link]
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(R)-Ru(OAc)2(T-BINAP). (n.d.). ChemBK. [Link]
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and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). (n.d.). Organic Syntheses Procedure. [Link]
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(S)-Ru(OAc)2(BINAP). (n.d.). Global Precious Metal Catalysts. [Link]
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The Inner Workings of Ru(OAc)2[(R)-tolbinap]: A Technical Guide to its Mechanism of Action in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the quest for efficient, selective, and robust catalysts is paramount. Among the arsenal of tools available for asymmetric hydrogenation, ruthenium(II) complexes featuring atropisomeric biaryl phosphine ligands have established themselves as workhorses of immense value. This guide provides an in-depth exploration of the mechanism of action for a particularly effective catalyst in this class: Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly referred to as Ru(OAc)2[(R)-tolbinap].[1] We will dissect the catalytic cycle, elucidate the principles of stereochemical induction, and provide practical insights into its application, thereby offering a comprehensive resource for leveraging this powerful catalytic system.
The Catalyst at a Glance: Structure and Significance
Ru(OAc)2[(R)-tolbinap] is a pre-catalyst that, upon activation, demonstrates remarkable efficacy in the asymmetric hydrogenation of a broad spectrum of prochiral substrates, including olefins and ketones.[1][2] The core of its catalytic prowess lies in the unique architecture of the (R)-tolbinap ligand. This C2-symmetric, chiral diphosphine ligand coordinates to the ruthenium center, creating a well-defined chiral pocket that dictates the stereochemical outcome of the hydrogenation reaction. The tolyl groups on the phosphine atoms enhance the solubility and electronic properties of the catalyst compared to its phenyl-substituted counterpart, BINAP.[3] The acetate ligands, while playing a role in the pre-catalyst's stability, are labile and are displaced during the activation and catalytic cycle.
The significance of Ru(OAc)2[(R)-tolbinap] and its analogues extends to the industrial-scale synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[4] The ability to achieve high enantiomeric excess (ee) and turnover numbers (TONs) under relatively mild conditions underscores its practical utility.
The Path to Activity: Catalyst Activation
The commercially available Ru(OAc)2[(R)-tolbinap] is a coordinatively saturated and stable pre-catalyst. To initiate the catalytic cycle, it must first be activated. This activation process involves the reaction of the pre-catalyst with molecular hydrogen (H2), leading to the formation of a ruthenium hydride species, which is the catalytically active entity.
The activation pathway can be summarized as follows:
-
Ligand Exchange and H2 Cleavage: The acetate ligands are displaced by solvent molecules or hydrogen. The incoming H2 molecule undergoes heterolytic cleavage at the ruthenium center, forming a ruthenium monohydride species and releasing a molecule of acetic acid.
This activation step is crucial and its efficiency can be influenced by reaction conditions such as solvent, temperature, and the presence of additives.
The Catalytic Engine: Unraveling the Mechanism of Action
The precise mechanism of hydrogenation catalyzed by Ru(OAc)2[(R)-tolbinap] is substrate-dependent. Two primary mechanistic pathways have been elucidated for the hydrogenation of olefins and ketones, respectively.
For Olefinic Substrates: The Monohydride-Unsaturated Mechanism
The asymmetric hydrogenation of many olefinic substrates, particularly those with coordinating functional groups like α,β-unsaturated carboxylic acids, is widely accepted to proceed via a "monohydride-unsaturate" mechanism.[5] This pathway involves the following key steps:
-
Catalyst Activation: As described previously, the Ru(OAc)2[(R)-tolbinap] pre-catalyst reacts with H2 to form the active monohydride species, [(R)-tolbinap]Ru(H)(OAc).
-
Substrate Coordination: The olefinic substrate coordinates to the ruthenium center, displacing the remaining acetate ligand. The coordination is often facilitated by a directing group on the substrate, which helps to position it favorably within the chiral pocket of the catalyst.
-
Migratory Insertion: The coordinated olefin undergoes migratory insertion into the ruthenium-hydride bond. This step is stereodetermining, as the facial selectivity of the hydride attack is dictated by the chiral environment of the (R)-tolbinap ligand.
-
Hydrogenolysis: The resulting ruthenium-alkyl intermediate reacts with another molecule of H2 to release the hydrogenated product and regenerate the active ruthenium hydride catalyst, thus completing the catalytic cycle.
The following diagram illustrates the generalized monohydride pathway for the hydrogenation of an olefinic substrate:
Caption: Generalized monohydride pathway for olefin hydrogenation.
For Ketonic Substrates: The Nonclassical Metal-Ligand Bifunctional Mechanism
The hydrogenation of ketones often follows a different mechanistic route, known as the "nonclassical metal-ligand bifunctional" mechanism. This pathway is characterized by the cooperative action of the ruthenium center and a coordinated ligand, typically a diamine, in activating the substrate and hydrogen. While Ru(OAc)2[(R)-tolbinap] itself does not contain a diamine ligand, this mechanism is highly relevant for related and highly effective Ru-TolBINAP/diamine catalyst systems.
In this mechanism, the key steps are:
-
Formation of a Dihydride Species: The pre-catalyst reacts with H2 to form a ruthenium dihydride species.
-
Outer-Sphere Mechanism: The ketone substrate does not directly coordinate to the ruthenium center. Instead, it interacts with the catalyst in the outer coordination sphere.
-
Concerted Hydride and Proton Transfer: A hydride from the ruthenium center and a proton from a coordinated amine ligand are transferred to the carbonyl carbon and oxygen, respectively, in a concerted, six-membered transition state. This simultaneous transfer avoids the formation of highly energetic intermediates.
-
Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated for the next cycle.
The Origin of Stereoselectivity: A Look at the Transition State
The high enantioselectivity achieved with the Ru(OAc)2[(R)-tolbinap] catalyst is a direct consequence of the chiral environment created by the (R)-tolbinap ligand. The C2-symmetric, atropisomeric nature of the ligand leads to a "chiral pocket" around the ruthenium center. The four para-tolyl-substituted phenyl groups on the phosphorus atoms create a well-defined steric environment that differentiates the two prochiral faces of the substrate.
In the stereodetermining migratory insertion step (for olefins), the substrate can coordinate to the ruthenium center in two possible diastereomeric transition states. One of these transition states is significantly lower in energy due to minimized steric interactions between the substrate and the phenyl groups of the Tol-BINAP ligand. The reaction proceeds preferentially through this lower-energy pathway, leading to the formation of one enantiomer of the product in excess.
The following diagram provides a conceptual model of the stereochemical induction:
Caption: Conceptual model of stereochemical induction.
Performance Data: A Snapshot of Catalytic Efficacy
The Ru(OAc)2[(R)-tolbinap] catalyst has demonstrated high performance in the asymmetric hydrogenation of a variety of substrates. The following table provides a summary of representative performance data.
| Substrate | Product | Solvent | H2 Pressure (atm) | Temp (°C) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| Geraniol | (S)-Citronellol | MeOH | 30 | 60 | 100 | 2 | >99 | 98 (S) | [6] |
| Tiglic Acid | (R)-2-Methylbutanoic acid | MeOH | 1 | 25 | 100 | 12 | >99 | 88 (R) | |
| Methyl 2-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | MeOH | 4 | 25 | 10000 | 24 | 100 | 95 (S) | |
| Acetophenone | (R)-1-Phenylethanol | i-PrOH | 8 | 25 | 2000 | 12 | >99 | 82 (R) |
Experimental Protocol: Asymmetric Hydrogenation of Geraniol
This protocol provides a detailed, step-by-step methodology for the asymmetric hydrogenation of geraniol, a representative allylic alcohol, using Ru(OAc)2[(R)-tolbinap].[7]
Materials:
-
Ru(OAc)2[(R)-tolbinap]
-
Geraniol (distilled and degassed)
-
Methanol (HPLC grade, degassed)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line and standard inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in situ activation):
-
In a glovebox or under a stream of argon, charge the autoclave's glass liner with Ru(OAc)2[(R)-tolbinap] (e.g., to achieve a substrate-to-catalyst ratio of 100:1).
-
Add degassed methanol to the liner to dissolve the catalyst.
-
-
Reaction Setup:
-
Add the degassed geraniol to the catalyst solution in the liner.
-
Seal the glass liner inside the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave three times with H2 gas.
-
Pressurize the autoclave to the desired pressure (e.g., 30 atm) with H2.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction progress by periodically taking samples (if the setup allows) and analyzing them by GC or HPLC.
-
-
Workup and Analysis:
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
-
Caption: Experimental workflow for asymmetric hydrogenation.
Conclusion: A Versatile and Powerful Tool for Asymmetric Synthesis
Ru(OAc)2[(R)-tolbinap] stands as a testament to the power of ligand design in achieving high levels of stereocontrol in catalysis. Its well-understood mechanism of action, coupled with its broad substrate scope and high catalytic efficiency, makes it an invaluable tool for chemists in both academic and industrial settings. By understanding the intricacies of its activation, catalytic cycle, and the origins of its stereoselectivity, researchers can more effectively harness its potential for the synthesis of complex, enantiomerically pure molecules that are vital to modern drug discovery and development.
References
-
Kitamura, M.; Tokunaga, M.; Ohkuma, T.; Noyori, R. Asymmetric hydrogenation of allylic alcohols using BINAP-ruthenium complexes. Org. Synth.1993 , 71, 1. [Link]
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994. [Link]
-
Zhou, Y.; Vink, P.; Kılınç, İ.; et al. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organometallics2021 , 40 (23), 3946–3954. [Link]
-
Takasago International Corporation. Catalysts & Ligands. [Link]
-
Bernas, H.; Bernas, A.; Mäki-Arvela, P.; Leino, R.; Murzin, D. Y. Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catal. Sci. Technol.2012 , 2 (9), 1877-1885. [Link]
-
Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001 , 40 (1), 40-73. [Link]
-
Ohkuma, T.; Ooka, H.; Hashiguchi, S.; Ikariya, T.; Noyori, R. Practical Enantioselective Hydrogenation of Aromatic Ketones. J. Am. Chem. Soc.1995 , 117 (9), 2675–2676. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ethz.ch [ethz.ch]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Solubility Profile of Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly referred to as Ru(OAc)₂[(R)-tolbinap], is a highly efficient and versatile chiral catalyst pivotal in modern asymmetric synthesis.[1] Its application in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is particularly noteworthy, where precise control of stereochemistry is paramount.[1] The success of any homogeneous catalytic process hinges on the solubility of the catalyst in the reaction medium. This guide provides a comprehensive overview of the solubility characteristics of Ru(OAc)₂[(R)-tolbinap] in common organic solvents, offers field-proven insights into solvent selection, and presents a detailed, self-validating protocol for the quantitative determination of its solubility, empowering researchers to optimize their synthetic methodologies.
Introduction: The Critical Role of Solubility in Homogeneous Catalysis
Ru(OAc)₂[(R)-tolbinap] is a member of the esteemed family of Ru(II)-BINAP catalysts, renowned for their effectiveness in asymmetric hydrogenations and other enantioselective transformations.[1][2][3] As a homogeneous catalyst, it operates in the same phase as the reactants. Consequently, its solubility is not merely a matter of convenience but a fundamental parameter governing reaction kinetics, catalyst stability, and overall process efficiency. A well-chosen solvent ensures maximum catalyst availability, facilitates mass transfer, and can significantly influence the stereochemical outcome of a reaction. Conversely, poor solubility can lead to misleading kinetic data, reduced reaction rates, and difficulties in catalyst recovery and purification. This guide addresses this critical need by consolidating available solubility data and providing the tools for its precise experimental determination.
Physicochemical Properties of Ru(OAc)₂[(R)-tolbinap]
A foundational understanding of the catalyst's physical properties is essential before delving into its solubility.
| Property | Value | Reference |
| Synonyms | Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) | [1] |
| CAS Number | 116128-29-1 | [1][4] |
| Molecular Formula | C₅₂H₄₆O₄P₂Ru | [1] |
| Molecular Weight | 897.95 g/mol | [1] |
| Appearance | Dark green, dark red, or black crystalline powder | [1] |
| Storage Conditions | 2 - 8 °C, protect from air and light | [1][5] |
Qualitative Solubility Profile
While extensive quantitative solubility data for Ru(OAc)₂[(R)-tolbinap] is not widely published, a qualitative profile can be constructed based on its known chemical properties, data from technical sheets, and solubility patterns of structurally similar ruthenium-phosphine complexes.[4][6] The large, nonpolar, aromatic surface area of the Tol-BINAP ligand combined with the polar acetate groups gives the complex an amphiphilic character, dictating its behavior across a range of solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Insights |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are highly effective at dissolving a wide range of organometallic complexes. Chloroform is explicitly mentioned as a solvent.[4] Their polarity is well-suited to the Ru(OAc)₂ core and the phosphine ligands. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | Ethers are common solvents for organometallic synthesis and are likely to dissolve the complex.[6] THF is generally a better solvent than diethyl ether for larger complexes due to its higher polarity. |
| Protic | Methanol, Ethanol | Soluble | Protic solvents, especially alcohols, are frequently used for asymmetric hydrogenations with Ru-BINAP catalysts, indicating good solubility.[6][7] The reaction rate for similar catalysts has been shown to be highest in methanol.[7] |
| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The aromatic nature of these solvents will interact favorably with the binaphthyl and tolyl groups of the ligand. However, their low polarity may limit the dissolution of the more polar Ru(OAc)₂ center.[6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | DMSO is a known solvent for this complex.[4] These highly polar solvents are generally effective for a wide range of organometallic compounds.[6] Caution is advised as their strong coordinating ability may impact catalyst stability or activity. |
| Nonpolar Aliphatic | Hexanes, Pentane | Insoluble | The high polarity of the ruthenium-acetate core makes it highly unlikely to dissolve in nonpolar hydrocarbon solvents.[6] This property is useful for precipitation and purification. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a reliable, step-by-step method for determining the solubility of Ru(OAc)₂[(R)-tolbinap] at a specific temperature. This gravimetric method is a self-validating system, as its accuracy relies on precise mass measurements.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The complex can be sensitive to air, so working under nitrogen or argon is crucial to prevent oxidative degradation, which would alter its structure and solubility.[5][8]
-
Equilibration Time: Achieving a true saturated solution is not instantaneous. Allowing the mixture to stir for an extended period (24 hours) ensures that the system reaches thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent. A stable temperature bath is essential for reproducible and accurate results.
-
Syringe Filtration: Using a sub-micron filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved microparticulates, ensuring that the mass of the evaporated sample corresponds only to the dissolved solute.
Materials and Equipment
-
Ru(OAc)₂[(R)-tolbinap]
-
Anhydrous organic solvent of choice
-
Small, oven-dried vials with screw caps
-
Magnetic stir plate and stir bars
-
Constant temperature bath (e.g., water or oil bath)
-
Inert atmosphere glovebox or Schlenk line
-
Analytical balance (readable to 0.1 mg)
-
Gas-tight syringes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
Step-by-Step Methodology
-
Preparation: Place an excess amount of Ru(OAc)₂[(R)-tolbinap] (e.g., 20-30 mg) into a pre-weighed, dry 4 mL vial containing a small magnetic stir bar. This ensures that a saturated solution will be formed.
-
Solvent Addition: Under an inert atmosphere, add a precise volume of the desired anhydrous solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for 24 hours to ensure equilibrium is reached.
-
Settling: After 24 hours, turn off the stirring and allow the vial to remain undisturbed in the temperature bath for at least 2 hours. This allows the excess solid to settle, preventing premature clogging of the filter.
-
Sample Extraction: Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a gas-tight syringe, being careful not to disturb the settled solid.
-
Filtration: Attach a 0.22 µm syringe filter to the syringe. Discard the first ~0.2 mL of the filtrate to saturate the filter material, then dispense a precise volume of the clear, saturated solution (e.g., 0.5 mL) into a pre-weighed, clean, dry vial. Record the exact volume transferred.
-
Solvent Evaporation: Remove the solvent from the second vial under a gentle stream of nitrogen or under high vacuum until a constant weight of the solid residue is achieved.
-
Final Weighing: Accurately weigh the vial containing the dried catalyst residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate dispensed (mL)
Workflow Visualization
The protocol described above can be visualized as a clear, logical workflow.
Sources
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- 2. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chembk.com [chembk.com]
- 5. labproinc.com [labproinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Asymmetric hydrogenation protocol using Ru(OAc)2[(R)-tolbinap]
An Application Guide and Protocol for Asymmetric Hydrogenation Using Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)
Introduction: The Power of Chiral Catalysis
Asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, enabling the precise creation of single-enantiomer compounds from prochiral precursors.[1] This technique is indispensable in the pharmaceutical, agrochemical, and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity. The pioneering work of Ryōji Noyori, recognized with the 2001 Nobel Prize in Chemistry, introduced highly efficient ruthenium-based catalysts capable of achieving exceptional levels of enantioselectivity for a broad range of substrates.[1][2]
This document serves as a detailed guide to the application of Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) , commonly abbreviated as Ru(OAc)₂[(R)-tolbinap] . This specific catalyst is a robust, air-sensitive precatalyst valued for its high activity and selectivity in the hydrogenation of functionalized olefins and ketones.[3][4][5] Its unique combination of a ruthenium(II) center and the axially chiral C₂-symmetric Tol-BINAP ligand provides a well-defined chiral environment essential for stereochemical control.[6][7] This guide will detail the catalyst's mechanism of action, key experimental parameters, step-by-step protocols for representative substrates, and performance data.
Mechanism of Action: A Look Inside the Chiral Pocket
The effectiveness of the Ru(OAc)₂[(R)-tolbinap] catalyst lies in a well-understood catalytic cycle that begins with the in situ activation of the precatalyst.
-
Precatalyst Activation: The Ru(OAc)₂ complex is not the active catalytic species. In the presence of hydrogen and a protic solvent like methanol or ethanol, the acetate ligands are displaced to form a reactive ruthenium hydride species. This is the catalytically active form that engages the substrate.[8][9]
-
The Chiral Environment: The (R)-TolBINAP ligand is the source of chirality. Due to restricted rotation around the binaphthyl bond, the ligand possesses axial chirality and forces the four p-tolyl groups on the phosphorus atoms into a specific, rigid C₂-symmetric conformation.[6][10] This arrangement creates a "chiral pocket" where two quadrants are sterically hindered by the aryl groups, leaving the other two quadrants open for substrate coordination.[6][10]
-
Substrate Coordination and Hydrogen Transfer: A prochiral substrate, such as an olefin or ketone, coordinates to the ruthenium hydride center. The steric constraints of the chiral pocket force the substrate to bind in a specific orientation to minimize steric clash.[10] This selective coordination predetermines the face of the double bond that will be hydrogenated. The reaction then proceeds via a concerted transfer of two hydrogen atoms to the substrate, generating the chiral product as a single predominant enantiomer.[9] The catalyst is then regenerated, ready to begin another cycle.
Caption: Catalytic cycle of Ru(OAc)₂[(R)-tolbinap] hydrogenation.
Key Experimental Parameters
Achieving optimal results requires careful control over several experimental variables.
-
Catalyst Handling: Ru(OAc)₂[(R)-tolbinap] is sensitive to air and light.[5] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.
-
Solvent: The choice of solvent is critical. Protic solvents like methanol and ethanol are often preferred as they facilitate the activation of the precatalyst and can participate in the reaction mechanism.[11] Dichloromethane is also commonly used.[12] All solvents must be anhydrous and thoroughly degassed before use to prevent catalyst deactivation.[12][13]
-
Hydrogen Pressure: The required hydrogen pressure can vary significantly depending on the substrate, from 4 to 100 atmospheres (atm).[10][12] While higher pressures can increase reaction rates, they may also lead to side reactions like the reduction of other functional groups.
-
Temperature: Reactions are typically run between room temperature and 100°C.[10][13] The optimal temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition or loss of enantioselectivity.
-
Substrate-to-Catalyst Ratio (S/C): This catalyst is highly efficient, allowing for very high S/C ratios, often ranging from 1,000:1 to 50,000:1.[12][14] This makes it economically viable for large-scale synthesis.
Experimental Protocols
The following protocols provide step-by-step methodologies for the asymmetric hydrogenation of two representative substrate classes.
Caption: General experimental workflow for asymmetric hydrogenation.
Protocol 1: Asymmetric Hydrogenation of an Allylic Alcohol (Geraniol)
This protocol is adapted from a robust procedure for the synthesis of (S)-Citronellol, a valuable fragrance ingredient, and is directly applicable to Ru(OAc)₂[(R)-tolbinap].[12] The use of the (R)-catalyst with geraniol yields (R)-citronellol.
Materials:
-
Ru(OAc)₂[(R)-tolbinap] (CAS: 116128-29-1)
-
Geraniol (distilled, >99% pure)
-
Methanol (anhydrous, degassed)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor with a glass liner and magnetic stir bar
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reactor Preparation: Thoroughly dry the glass liner and stir bar of the autoclave in an oven at 120°C overnight. Allow to cool to room temperature under a stream of argon.
-
Catalyst Charging: Under an inert atmosphere (in a glovebox), charge the glass liner with Ru(OAc)₂[(R)-tolbinap]. For a 2000:1 S/C ratio on a 10 mmol scale, this would be approximately 4.5 mg (0.005 mmol) of the catalyst.
-
Solvent and Substrate Addition: Add 10 mL of anhydrous, degassed methanol to the liner. Swirl gently to dissolve the catalyst. Add geraniol (1.54 g, 10 mmol) via syringe.
-
Reaction Setup: Place the glass liner inside the autoclave. Securely seal the reactor.
-
Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen line in a well-ventilated fume hood. Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor to 30 atm with hydrogen. Begin stirring and heat the reaction to 60°C.
-
Maintain the reaction under these conditions for 12-24 hours, or until monitoring by TLC or GC indicates complete consumption of the starting material.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the reactor and remove the reaction mixture.
-
Concentrate the solution under reduced pressure to remove the methanol. The residue can be purified by vacuum distillation or silica gel chromatography to yield optically pure (R)-citronellol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral GC or HPLC analysis.
Protocol 2: Asymmetric Hydrogenation of a β-Keto Ester (Methyl 3-Oxobutanoate)
This protocol outlines the hydrogenation of a functionalized ketone to produce a chiral β-hydroxy ester, a key building block in many pharmaceutical syntheses.[13]
Materials:
-
Ru(OAc)₂[(R)-tolbinap] (CAS: 116128-29-1)
-
Methyl 3-oxobutanoate (Methyl acetoacetate, distilled)
-
Methanol (anhydrous, degassed)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox, charge a dry glass autoclave liner with Ru(OAc)₂[(R)-tolbinap] (e.g., 10.8 mg, 0.012 mmol for a 2000:1 S/C ratio on a 24 mmol scale).
-
In a separate flask, prepare a solution of methyl 3-oxobutanoate (2.78 g, 24 mmol) in 10 mL of anhydrous, degassed methanol.
-
Reaction Setup: Add the substrate solution to the autoclave liner containing the catalyst.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen source.
-
Hydrogenation: Purge the system 3-5 times with hydrogen gas. Pressurize the reactor to 100 atm with hydrogen.
-
Begin vigorous stirring. The reaction is typically exothermic and can often be run at room temperature (25°C).
-
Allow the reaction to proceed for 12-18 hours. Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases.
-
Workup: Carefully vent the reactor and purge with argon. Remove the reaction mixture.
-
Concentrate the solution under reduced pressure to remove the methanol. The resulting crude (R)-Methyl 3-hydroxybutanoate can be purified by short-path vacuum distillation.
-
Analysis: Confirm the structure by ¹H NMR and determine the enantiomeric excess by chiral GC or HPLC.
Performance and Substrate Scope
The Ru(OAc)₂[(R)-tolbinap] catalyst demonstrates excellent performance across a range of substrates. The following table summarizes typical results.
| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | ee (%) | Configuration | Reference |
| Geraniol | (R)-Citronellol | 2,000 | 30 | Methanol | 60 | >96 | R | [12] |
| Nerol | (S)-Citronellol | 2,000 | 30 | Methanol | 60 | >98 | S | [12] |
| Methyl 3-Oxobutanoate | (R)-Methyl 3-hydroxybutanoate | 2,000 | 100 | Methanol | 25 | >99 | R | [13] |
| Ethyl 3-Oxobutanoate | (R)-Ethyl 3-hydroxybutanoate | 2,000 | 100 | Ethanol | 25 | >98 | R | [13] |
| 2-Methylenetetrahydrofuran | (R)-2-Methyltetrahydrofuran | 1,000 | 100 | THF | 25 | 91 | R |
Safety and Handling
-
Catalyst: Ru(OAc)₂[(R)-tolbinap] is air and light sensitive. Handle exclusively under an inert atmosphere. Store in a cool, dark place.[5][15]
-
High-Pressure Hydrogen: Hydrogen gas is extremely flammable. All hydrogenation reactions must be conducted in a properly functioning fume hood, behind a safety shield, and away from ignition sources. Ensure the high-pressure reactor is properly rated and maintained.
-
Solvents: Methanol and other organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS, 101(15), 5356-5362. [Link]
-
The Organic Chemistry Portal. (2022). Noyori Hydrogenation. YouTube. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Slideshare. Noyori asymmetric hydrogenation. [Link]
-
Ohkuma, T., & Noyori, R. (2011). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of chemical research, 40(12), 1340-1347. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
University of Regensburg. Asymmetric Hydrogenation. [Link]
-
Zhang, Z. (2015). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. ResearchGate. [Link]
-
Li, C., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. [Link]
-
Ohta, T., et al. (1995). Asymmetric Hydrogenation of Olefins with Aprotic Oxygen Functionalities Catalyzed by BINAP-Ru(II) Complexes. The Journal of Organic Chemistry, 60(2), 357-365. [Link]
-
Takaya, H., et al. (1992). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses, 71, 1. [Link]
-
Kumar, A., et al. (2021). Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of Organometallic Chemistry, 949, 121946. [Link]
-
Bäckvall, J. E., et al. (2005). Hydrogenation of geraniol using ruthenium–BINAP catalysts. ResearchGate. [Link]
-
Ohkuma, T., et al. (2008). The hydrogenation/transfer hydrogenation network in asymmetric reduction of ketones catalyzed by [RuCl2(binap)(pica)] complexes. Chemistry–An Asian Journal, 3(10), 1801-1810. [Link]
-
Kitamura, M., et al. (1993). ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses, 71, 1. [Link]
-
Global Precious Metal Catalysts. RuCl2-R-BINAP. [Link]
-
Ikariya, T., et al. (1985). Synthesis of novel chiral ruthenium complexes of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and their use as asymmetric catalysts. Journal of the Chemical Society, Chemical Communications, (14), 922-924. [Link]
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Application Notes and Protocols: Enantioselective Ketone Reduction with Ru(OAc)2[(R)-tolbinap]
Introduction: The Imperative for Chiral Alcohols
The stereoselective synthesis of chiral secondary alcohols is a foundational transformation in modern organic chemistry, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The enantiomeric purity of these alcohols is often paramount to the biological activity and safety of the final active ingredient.[3] Among the most powerful and versatile methods for achieving this is the asymmetric hydrogenation of prochiral ketones, a reaction that has been significantly advanced by the development of sophisticated transition metal catalysts.[4][5]
Ruthenium(II) complexes bearing chiral diphosphine ligands have emerged as exceptionally effective catalysts for this purpose, demonstrating high catalytic activity and affording products with excellent enantioselectivity under mild conditions.[4][5] This guide focuses on the application of Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), hereafter referred to as Ru(OAc)2[(R)-tolbinap], a robust and highly efficient precatalyst for the enantioselective reduction of a broad range of ketone substrates.[3][6] We will explore the mechanistic underpinnings of this catalytic system, provide detailed, field-proven protocols for its use, and present data on its performance across various substrates.
The Catalytic System: A Synergy of Components
The true catalytic power of this system is realized through a synergistic interplay between the ruthenium metal center, the chiral diphosphine ligand (R)-tolbinap, a chiral diamine co-ligand, and a hydrogen source. While Ru(OAc)2[(R)-tolbinap] can act as a precatalyst on its own, its performance is dramatically enhanced by the in situ addition of a chiral 1,2-diamine, such as (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN), to form a Ru(II)/diphosphine/diamine complex.[7] This combination is crucial for achieving the highest levels of activity and enantioselectivity.
-
The Precatalyst: Ru(OAc)2[(R)-tolbinap] This air-stable, solid compound serves as the primary source of ruthenium. The acetate ligands are labile and are displaced during the activation sequence to generate the active catalytic species. The (R)-tolbinap ligand establishes the fundamental chiral environment around the metal center, influencing the facial selectivity of the hydride attack on the ketone.
-
The Chiral Diamine Ligand (e.g., (S,S)-DPEN) The addition of a chiral diamine is a critical innovation in this catalytic system. The diamine coordinates to the ruthenium center, and one of its N-H protons plays a direct, non-classical role in the hydride transfer step, acting as a proton donor in a concerted transition state.[7] The chirality of the diamine must be matched with the diphosphine to achieve optimal stereochemical induction. For (R)-tolbinap, the corresponding (R,R)-diamine is typically used to achieve a "matched" catalytic pair.
-
The Hydrogen Source & Activator This system can be employed in two primary modes:
-
Asymmetric Hydrogenation (AH): Utilizes high-purity hydrogen gas (H₂) as the terminal reductant. This method is highly atom-economical.
-
Asymmetric Transfer Hydrogenation (ATH): Employs a hydrogen donor molecule, such as 2-propanol or a formic acid/triethylamine mixture.[8] ATH avoids the need for high-pressure hydrogenation equipment.[9]
A base, typically potassium tert-butoxide (t-BuOK), is often required to facilitate the formation of the active ruthenium hydride species from the precatalyst.[1][7]
-
The Mechanism of Action: Metal-Ligand Bifunctional Catalysis
The enantioselective reduction proceeds via a well-established metal-ligand bifunctional mechanism .[7] This non-classical pathway does not involve direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, the reduction occurs in the outer coordination sphere through a concerted, six-membered pericyclic transition state.
Caption: Figure 1. Simplified Catalytic Cycle.
Catalytic Cycle Breakdown:
-
Activation: The Ru(OAc)2[(R)-tolbinap] precatalyst reacts with the chiral diamine (e.g., DPEN) and a base. The acetate groups are displaced, and an active 18-electron ruthenium dihydride species, RuH₂((R)-tolbinap)((R,R)-dpen), is formed upon reaction with H₂.[7]
-
Transition State Formation: The ketone substrate approaches the active catalyst. It forms a six-membered pericyclic transition state involving the ruthenium center, one of its hydride ligands (Ru-H), the nitrogen atom of the diamine, and its attached proton (N-H), along with the ketone's C=O bond.
-
Concerted Hydride and Proton Transfer: In this key step, the hydride on the ruthenium is transferred to the electrophilic carbonyl carbon, while the proton from the diamine's N-H group is simultaneously transferred to the carbonyl oxygen. This concerted transfer avoids the need for direct substrate coordination.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the remaining ruthenium complex reacts with another molecule of H₂ to regenerate the active dihydride catalyst, completing the cycle.
The profound enantioselectivity arises from the highly organized chiral pocket created by the tolbinap and diamine ligands, which forces the ketone to approach the catalyst from a specific trajectory, exposing one of its two prochiral faces to the hydride transfer.[7][10]
Substrate Scope and Performance Data
The Ru/(R)-tolbinap/(R,R)-diamine system is effective for the reduction of a wide variety of ketone substrates. Aromatic ketones are particularly excellent substrates, consistently yielding products with high enantiomeric excess (ee). The table below summarizes representative performance data.
| Ketone Substrate | Diamine Co-Ligand | S/C Ratio | H₂ (atm) | Temp (°C) | Yield (%) | ee (%) | Product Config. | Reference |
| Acetophenone | (S,S)-DPEN* | 2,000 | 8 | 30 | >99 | 82 | R | [7] |
| Acetophenone | (R)-DMAPEN | 2,000 | 8 | 25 | >99 | 91 | S | [7] |
| Phenylglyoxal Diethyl Acetal | (R)-DMAPEN | 2,000 | 8 | 25 | >99 | 96 | R | [7] |
| (E)-Chalcone | (R)-DMAPEN** | 10,000 | 40 | 0 | 99 | 97 | S | [7] |
| 5-Methoxy-1-tetralone | (R)-IPHAN*** | 55,000 | 9 | RT | >99 | 98 | R | [7] |
*Note: Data for (S)-tolbinap/(S,S)-DPEN shown, which produces the (R)-alcohol. The matched (R)-tolbinap/(R,R)-DPEN pair would produce the (S)-alcohol. **Note: Data for (S)-tolbinap/(R)-DMAPEN shown, demonstrating a "mismatched" pair that can provide high selectivity for the opposite enantiomer. ***IPHAN = (2R,3R,4R,5R)-3,4-O-isopropylidene-2,5-diaminohexane, a 1,4-diamine.
Experimental Protocols
Safety Precaution: All procedures involving hydrogen gas must be conducted in a well-ventilated fume hood using a properly secured high-pressure reactor and appropriate safety shielding. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
Protocol 1: Asymmetric Hydrogenation of Acetophenone
This protocol describes a standard procedure for the in situ generation of the active catalyst from Ru(OAc)2[(R)-tolbinap] and a chiral diamine for the hydrogenation of a benchmark aromatic ketone.
Materials:
-
Ru(OAc)2[(R)-tolbinap] (CAS: 116128-29-1)
-
(R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN)
-
Potassium tert-butoxide (t-BuOK)
-
Acetophenone (freshly distilled)
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas (H₂)
-
High-pressure autoclave with a glass liner and magnetic stir bar
Caption: Figure 2. Experimental Workflow.
Procedure:
-
Catalyst Preparation (In an inert atmosphere glovebox):
-
To a clean, dry glass liner for the autoclave, add Ru(OAc)2[(R)-tolbinap] (e.g., 4.5 mg, 0.005 mmol, for a 10 mmol scale reaction, S/C = 2000).
-
Add (R,R)-DPEN (1.1 mg, 0.005 mmol, 1.0 equivalent relative to Ru).
-
In a separate vial, dissolve t-BuOK (2.2 mg, 0.02 mmol, 4.0 equivalents relative to Ru) in 5 mL of anhydrous, degassed 2-propanol.
-
Add the t-BuOK solution to the glass liner containing the solids. Stir for 5-10 minutes until all solids are dissolved. The solution should develop a distinct color.
-
-
Reaction Setup:
-
Add acetophenone (1.20 g, 10 mmol) to the catalyst solution in the glass liner.
-
Add an additional 15 mL of anhydrous, degassed 2-propanol.
-
Place a magnetic stir bar into the liner.
-
Place the liner inside the autoclave body and seal the reactor securely according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Remove the sealed autoclave from the glovebox and place it behind a safety shield.
-
Connect the reactor to a hydrogen gas line.
-
Carefully purge the reactor by pressurizing with ~2 atm of H₂ and then venting. Repeat this process three times to ensure an inert H₂ atmosphere.
-
Pressurize the reactor to the final desired pressure (e.g., 8 atm).
-
Begin vigorous magnetic stirring and maintain the internal reaction temperature at 30°C.
-
Monitor the reaction progress by periodically taking aliquots (after carefully venting the reactor) and analyzing by TLC or GC. The reaction is typically complete within 4-12 hours.
-
-
Workup and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Open the reactor and quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Conclusion and Best Practices
The Ru(OAc)2[(R)-tolbinap] catalyst, particularly when combined with a suitable chiral diamine, offers a highly reliable and efficient method for the enantioselective reduction of ketones. Its operational simplicity, mild reaction conditions, and the high enantioselectivities achieved make it an invaluable tool for synthetic chemists in both academic and industrial settings.[3]
For optimal results, consider the following:
-
Purity is Paramount: Use high-purity, anhydrous, and degassed solvents. The substrate should be purified to remove any potential catalyst poisons.
-
Atmosphere Control: The active ruthenium hydride species is sensitive to oxygen. Meticulous execution under an inert atmosphere (glovebox or Schlenk line) is critical for reproducibility and high catalyst turnover.
-
Ligand Matching: The stereochemical outcome is dictated by the combination of the diphosphine and diamine ligands. Ensure the correct "matched" or intentionally "mismatched" pair is used to obtain the desired product enantiomer.[7][10]
-
Optimization: For novel substrates, screening of reaction parameters such as solvent, base, temperature, and hydrogen pressure is recommended to achieve optimal performance.
References
-
Ohkuma, T., & Noyori, R. (2010). Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope. Accounts of Chemical Research, 43(7), 959-969. [Link]
- Wipf, P. (2007). Asymmetric hydrogenation of simple ketones by BINAP/diamine–ruthenium complexes. Chem 2320 Lecture Notes. University of Pittsburgh.
-
Ikariya, T., & Noyori, R. (2008). Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. The Journal of Organic Chemistry, 73(22), 9084–9093. [Link]
-
Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]
- Various Authors. (2015). Asymmetric Hydrogenation. Compilation of lecture notes.
-
Organic Syntheses. (n.d.). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Org. Synth. 1992, 71, 1. [Link]
-
Web of Proceedings. (n.d.). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Francis Academic Press. [Link]
- Strem Chemicals. (n.d.). (R)-Ru(OAc)2(BINAP).
-
Arai, N., et al. (2010). Asymmetric Hydrogenation of Bicyclic Ketones Catalyzed by BINAP/IPHAN−Ru(II) Complex. Organic Letters, 12(15), 3380–3383. [Link]
- Thieme Chemistry. (n.d.).
-
MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(15), 3421. [Link]
-
Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ethz.ch [ethz.ch]
- 6. (R)-Ru(OAc)2(T-BINAP) 116128-29-1 [sigmaaldrich.com]
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- 8. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 9. webofproceedings.org [webofproceedings.org]
- 10. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Asymmetric Hydrogenation with Ru(OAc)₂[(R)-tolbinap]
Introduction: The Power and Precision of Ru(OAc)₂[(R)-tolbinap]
In the landscape of asymmetric synthesis, the quest for catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity is paramount. Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly abbreviated as Ru(OAc)₂[(R)-tolbinap], has emerged as a formidable tool for achieving these goals.[1][2] This ruthenium-based complex is renowned for its exceptional efficiency in catalyzing a variety of organic transformations, most notably the asymmetric hydrogenation of prochiral olefins and ketones.[1][3][4]
The catalyst's efficacy is rooted in the unique architecture of the (R)-tolbinap ligand. A derivative of the celebrated BINAP ligand, Tolbinap features a C₂-symmetric, atropisomeric binaphthyl backbone.[5] This rigid and well-defined chiral scaffold creates a highly specific three-dimensional environment around the ruthenium metal center. It is within this chiral pocket that substrate coordination and subsequent hydride transfer occur, dictating the stereochemical outcome of the reaction with remarkable precision.
The applications of Ru(OAc)₂[(R)-tolbinap] are particularly significant in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can determine its biological activity.[1] This guide provides a comprehensive overview of the catalyst, from its fundamental properties and handling requirements to a detailed, field-proven protocol for its use in asymmetric hydrogenation.
Catalyst Profile and Safety Mandates
Before any experimental work, a thorough understanding of the catalyst's properties and the necessary safety precautions is non-negotiable.
Catalyst Specifications
All quantitative data for Ru(OAc)₂[(R)-tolbinap] is summarized in the table below for quick reference.
| Property | Value |
| Synonyms | Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)[1][2] |
| CAS Number | 116128-29-1[1] |
| Molecular Formula | C₅₂H₄₆O₄P₂Ru[1] |
| Molecular Weight | 897.95 g/mol [1] |
| Appearance | Dark green, dark red, or black crystalline powder[1] |
| Storage | Store at 2-8°C under an inert gas (Argon or Nitrogen), protected from light.[1][2] |
Critical Safety and Handling Protocols
Ruthenium complexes, while powerful catalysts, require careful handling to ensure operator safety and maintain catalyst integrity.
-
Atmospheric Sensitivity: The Ru(II) center is susceptible to oxidation. The catalyst must be handled exclusively under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox or using Schlenk techniques with degassed solvents).[6] Exposure to air can lead to catalyst deactivation.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Inhalation and Contact: Avoid inhalation of the powdered catalyst by handling it in a well-ventilated fume hood or a glovebox.[7][8] Prevent direct contact with skin and eyes.[7][8] In case of accidental contact, flush the affected area with copious amounts of water.[9]
-
Waste Disposal: Dispose of ruthenium-containing waste in accordance with all local, state, and federal regulations for hazardous materials. Do not dispose of it down the drain.[10]
-
Spillage: In the event of a small spill, the material can be carefully swept up and placed in a sealed container for disposal.[8] For larger spills, follow your institution's established protocols for hazardous material cleanup.
The Catalytic Cycle: A Mechanistic Overview
The asymmetric hydrogenation catalyzed by Ru(II)-dicarboxylate-phosphine complexes is understood to proceed through a well-defined catalytic cycle. The (R)-tolbinap ligand remains coordinated to the ruthenium center throughout the process, serving as the chiral auxiliary that directs the stereoselective outcome.
The cycle involves the coordination of the prochiral substrate to the chiral ruthenium hydride species, which is formed in situ. The specific geometry of the Tolbinap ligand forces the substrate to adopt a particular orientation. This geometric constraint ensures that the hydride is delivered to one specific face of the double bond, leading to the preferential formation of one enantiomer of the product.
Caption: Simplified catalytic cycle for Ru(OAc)₂[(R)-tolbinap] hydrogenation.
Standard Operating Protocol: Asymmetric Hydrogenation of Geraniol
This section provides a detailed, step-by-step protocol for a representative reaction: the asymmetric hydrogenation of geraniol to (S)-citronellol. This transformation is a benchmark for evaluating the performance of BINAP-type ruthenium catalysts.[5][11][12][13]
Experimental Workflow Diagram
Caption: General workflow for setting up the asymmetric hydrogenation reaction.
Reagents and Equipment
-
Catalyst: Ru(OAc)₂[(R)-tolbinap]
-
Substrate: Geraniol (purified by distillation or passed through a short plug of silica)
-
Solvent: Anhydrous, degassed methanol (MeOH)
-
Gas: High-purity hydrogen (H₂)
-
Equipment: High-pressure autoclave (e.g., Parr hydrogenator) with a glass liner and magnetic stir bar, Schlenk line, glovebox, standard laboratory glassware (dried in an oven).
Reaction Parameters
The following table outlines typical parameters for the hydrogenation of geraniol. These should be optimized for specific substrates.
| Parameter | Recommended Value | Rationale |
| Substrate/Catalyst (S/C) Ratio | 1000:1 to 2000:1 | Balances reaction efficiency with catalyst cost. Higher ratios are possible but may require longer reaction times.[5] |
| Substrate Concentration | ~4.0 - 4.7 M | High concentration is often desirable for process efficiency.[5] |
| Solvent | 95% aq. Methanol | Protic solvents like methanol are generally effective for this catalysis.[5][12][13] |
| Hydrogen Pressure | 100 atm (approx. 1500 psi) | Higher pressure increases H₂ concentration in the solution, often accelerating the reaction rate.[5][11][12] |
| Temperature | 20°C | This reaction proceeds efficiently at room temperature, which helps to minimize potential side reactions.[5][11] |
| Reaction Time | 8 - 12 hours | Typically sufficient for high conversion. Monitor by taking aliquots if the reactor setup allows. |
Step-by-Step Protocol
-
Preparation (Strictly under Inert Atmosphere): a. Inside a nitrogen or argon-filled glovebox, place a glass liner containing a magnetic stir bar onto a tared balance. b. Add the required amount of Ru(OAc)₂[(R)-tolbinap] catalyst to the liner. c. Add the degassed 95% aqueous methanol solvent to the liner. d. Finally, add the purified geraniol substrate. e. Seal the glass liner inside the autoclave bomb.
-
Reaction Setup: a. Remove the sealed autoclave from the glovebox and connect it to the hydrogenation apparatus and a hydrogen gas line. b. Purging is Critical: Purge the autoclave system by pressurizing with hydrogen to ~10 atm and then carefully venting. Repeat this process 3 to 5 times to ensure all residual air is removed.
-
Execution: a. After the final purge cycle, pressurize the autoclave to the target pressure of 100 atm with hydrogen. b. Begin vigorous stirring and maintain the reaction at 20°C. c. Allow the reaction to proceed for 8-12 hours. The pressure may drop slightly as hydrogen is consumed.
-
Work-up and Analysis: a. After the reaction period, stop the stirring and cool the reactor if necessary. b. CAREFULLY vent the excess hydrogen pressure in a well-ventilated fume hood. c. Open the autoclave, remove the reaction mixture, and concentrate it using a rotary evaporator to remove the methanol. d. The crude product, (S)-citronellol, can be purified by vacuum distillation or column chromatography on silica gel.[5] e. Determine the conversion of geraniol using Gas Chromatography (GC) or ¹H NMR. f. Determine the enantiomeric excess (ee%) of the (S)-citronellol product using chiral GC or chiral HPLC analysis.[5] High enantioselectivities (typically >95% ee) are expected.[11]
References
-
Material Safety Data Sheet - Ruthenium on carbon 5% ruthenium, ca. 50% moisture - Cole-Parmer. [Link]
-
Ruthenium - ESPI Metals. [Link]
-
SAFETY DATA SHEET Ruthenium (pieces) - CDN. [Link]
-
Safety, Storage, Shelf Life, Handling and Disposal. [Link]
-
Ruthenium, 99.9%, -200 mesh, powder - SAFETY DATA SHEET. [Link]
-
Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes - Organic Syntheses Procedure. [Link]
-
Hydrogenation of geraniol using ruthenium–BINAP catalysts | Request PDF - ResearchGate. [Link]
-
(a) Ru(S-BINAP)(OAc) 2 , and examples of its catalytic applications;... - ResearchGate. [Link]
-
Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing). [Link]
-
Asymmetric Hydrogenation - Lecture Notes. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. [Link]
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- 4. ethz.ch [ethz.ch]
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Application Notes and Protocols: Ru(OAc)2[(R)-tolbinap] in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Foreword: The Pursuit of Chirality in Modern Drug Development
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a benchmark of elegance but a fundamental requirement for safety and efficacy. Chiral molecules, particularly active pharmaceutical ingredients (APIs), often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may be therapeutically active while the other is inactive or, in some cases, detrimental. Asymmetric catalysis has emerged as a powerful and indispensable tool for the efficient construction of these chiral molecules. Among the arsenal of catalysts available to the synthetic chemist, ruthenium(II) complexes bearing atropisomeric bisphosphine ligands have garnered significant attention for their remarkable efficiency and selectivity.
This guide focuses on a particularly effective catalyst in this class: Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) , commonly referred to as Ru(OAc)2[(R)-tolbinap] . This versatile catalyst has proven its mettle in a range of asymmetric transformations, most notably in hydrogenation reactions that are pivotal to the synthesis of numerous pharmaceutical intermediates.[1] Its robust performance, stability, and the high levels of enantioselectivity it imparts make it a valuable asset in both academic research and industrial-scale pharmaceutical production.[1]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will provide not just protocols, but also the scientific rationale behind the experimental choices, empowering the user to not only replicate but also adapt and innovate.
The Catalyst: Structure, Properties, and Rationale for Use
Ru(OAc)2[(R)-tolbinap] is a ruthenium-based catalyst that owes its exceptional performance to its unique molecular architecture.[1] The central ruthenium atom is coordinated to a C₂-symmetric chiral bisphosphine ligand, (R)-tolbinap, and two acetate groups.
| Property | Value |
| Synonyms | Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)[2] |
| CAS Number | 116128-29-1[1] |
| Molecular Formula | C₅₂H₄₆O₄P₂Ru[1] |
| Molecular Weight | 897.95 g/mol [1] |
| Appearance | Dark green to dark red to black crystalline powder[1] |
| Storage | 2-8 °C, under an inert atmosphere[3] |
The (R)-tolbinap ligand, a derivative of BINAP, possesses an atropisomeric biaryl scaffold that creates a well-defined chiral environment around the ruthenium center. The tolyl groups on the phosphine atoms further refine this chiral pocket, enhancing the catalyst's ability to discriminate between the enantiofaces of a prochiral substrate. The acetate ligands are labile and are displaced during the catalytic cycle, allowing for the coordination of the substrate and hydrogen.
The choice of Ru(OAc)2[(R)-tolbinap] in pharmaceutical synthesis is underpinned by several key advantages:
-
High Enantioselectivity: The well-defined chiral environment consistently delivers high enantiomeric excess (ee) for a broad range of substrates.
-
Broad Substrate Scope: It is effective for the hydrogenation of various functional groups, including olefins, ketones, and imines.[4]
-
Mild Reaction Conditions: The catalyst often operates under relatively mild temperatures and pressures, preserving sensitive functional groups within complex molecules.[1]
-
High Turnover Numbers (TON): Ru(OAc)2[(R)-tolbinap] is a highly efficient catalyst, allowing for low catalyst loadings, which is economically and environmentally advantageous in large-scale synthesis.
Core Application: Asymmetric Hydrogenation of β-Keto Esters for Chiral Alcohol Synthesis
The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone transformation in pharmaceutical synthesis. These products are valuable intermediates for a wide array of drugs, including carbapenems and the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.
Case Study: Synthesis of a Key Intermediate for Sitagliptin
The first-generation synthesis of sitagliptin, a widely prescribed treatment for type 2 diabetes, employed a ruthenium-catalyzed asymmetric hydrogenation to establish the crucial stereocenter of the molecule.[5] While the original report from Merck describes a "ruthenium-catalyzed asymmetric hydrogenation," the use of Ru(II)-BINAP type catalysts for this transformation is well-documented.[5] Ru(OAc)2[(R)-tolbinap] is an excellent candidate for this key step.
The reaction involves the hydrogenation of a β-keto ester to afford the corresponding (R)-β-hydroxy ester with high enantiopurity.
Caption: Asymmetric hydrogenation of a β-keto ester.
Performance Data (Representative)
The following table summarizes representative performance data for the asymmetric hydrogenation of β-keto esters using Ru-BINAP type catalysts. These values are based on published data for similar systems and serve as a strong indicator of the expected performance of Ru(OAc)2[(R)-tolbinap].
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | ee (%) |
| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 0.1 - 1.0 | 10 - 50 | 25 - 50 | Methanol | 12 - 24 | >99 | >98 (R) |
| Ethyl benzoylacetate | 0.5 | 20 | 30 | Ethanol | 16 | >99 | 99 (R) |
| Ethyl 4-chloroacetoacetate | 0.2 | 15 | 25 | Methanol | 20 | >99 | >99 (R) |
Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester
This protocol provides a general procedure for the asymmetric hydrogenation of a β-keto ester using Ru(OAc)2[(R)-tolbinap]. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
Ru(OAc)2[(R)-tolbinap]
-
β-Keto ester substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
High-purity hydrogen gas
-
High-pressure autoclave or Parr hydrogenator
-
Glass liner for the autoclave
-
Magnetic stir bar
Procedure:
-
Catalyst and Substrate Preparation:
-
In a nitrogen-filled glovebox, weigh the Ru(OAc)2[(R)-tolbinap] catalyst (e.g., corresponding to a substrate/catalyst ratio of 1000:1) and the β-keto ester substrate into a glass liner for the autoclave.
-
Add a magnetic stir bar.
-
-
Reaction Setup:
-
Add the anhydrous, degassed solvent to the glass liner to achieve the desired substrate concentration (typically 0.1-1.0 M).
-
Seal the glass liner inside the autoclave.
-
-
Hydrogenation:
-
Remove the sealed autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the autoclave 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave to the desired pressure (e.g., 20 atm) with hydrogen.
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing aliquots of the reaction mixture by a suitable chromatographic method (e.g., GC or HPLC).
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Open the autoclave and remove the reaction mixture.
-
The solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation if applicable.
-
-
Enantiomeric Excess Determination:
-
The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.
-
Second Application: Asymmetric Hydrogenation of an Enamide
The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as the amine functionality is a common feature in a vast number of APIs. The asymmetric hydrogenation of enamides provides a direct and efficient route to enantioenriched amines. Ru(OAc)2[(R)-tolbinap] is a highly effective catalyst for this transformation.
Case Study: Synthesis of a Chiral Amine Precursor
This example illustrates the synthesis of a chiral N-acetylated amine, a versatile building block that can be further elaborated into more complex pharmaceutical targets.
Caption: Asymmetric hydrogenation of an enamide.
Performance Data (Representative)
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | ee (%) |
| (Z)-Methyl α-acetamidocinnamate | 0.05 | 4 | 25 | Methanol | 12 | >99 | >99 (R) |
| (Z)-N-Acetyl-1-phenyl-1-propen-2-amine | 0.1 | 10 | 30 | Ethanol | 18 | >99 | 98 (R) |
| (Z)-N-Acetyl-α-phenylenamide | 0.2 | 20 | 40 | Methanol | 24 | >99 | 97 (R) |
Experimental Protocol: Asymmetric Hydrogenation of an Enamide
Materials:
-
Ru(OAc)2[(R)-tolbinap]
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
High-purity hydrogen gas
-
High-pressure autoclave or Parr hydrogenator
-
Glass liner for the autoclave
-
Magnetic stir bar
Procedure:
-
Catalyst and Substrate Preparation:
-
In a nitrogen-filled glovebox, charge a glass liner with Ru(OAc)2[(R)-tolbinap] (e.g., substrate/catalyst ratio of 2000:1) and the enamide substrate.
-
Add a magnetic stir bar.
-
-
Reaction Setup:
-
Add the anhydrous, degassed solvent to the desired concentration.
-
Seal the glass liner within the autoclave.
-
-
Hydrogenation:
-
Connect the autoclave to a hydrogen source and purge thoroughly.
-
Pressurize with hydrogen to the desired pressure (e.g., 10 atm) and commence stirring at the set temperature (e.g., 30 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by hydrogen consumption or chromatographic analysis.
-
Upon completion, cool the reactor and vent the hydrogen.
-
Remove the reaction mixture and concentrate under reduced pressure.
-
The product can be purified by crystallization or column chromatography.
-
-
Enantiomeric Excess Determination:
-
Determine the ee of the chiral amine product by chiral HPLC or GC, potentially after derivatization.
-
Mechanistic Insights: The Rationale Behind the Selectivity
The high efficiency and enantioselectivity of Ru(OAc)2[(R)-tolbinap] in asymmetric hydrogenation can be understood by examining the proposed catalytic cycle. While the precise mechanism can be substrate-dependent, a generally accepted pathway for the hydrogenation of functionalized olefins, such as enamides and β-keto esters, is the "monohydride-unsaturate" mechanism.
Caption: Proposed catalytic cycle for hydrogenation.
Explanation of the Catalytic Cycle:
-
Activation of the Precatalyst: The Ru(OAc)2[(R)-tolbinap] precatalyst reacts with molecular hydrogen to form a ruthenium monohydride species, which is the active catalyst. An acetate ligand is displaced in this step.
-
Substrate Coordination: The prochiral substrate coordinates to the ruthenium center, displacing the remaining acetate ligand. The substrate typically binds in a bidentate fashion through the double bond and a coordinating functional group (e.g., the carbonyl of an ester or the amide). This coordination occurs in the chiral environment created by the (R)-tolbinap ligand.
-
Enantio-determining Step: The stereochemical outcome of the reaction is determined at this stage. The chiral ligand forces the substrate to adopt a specific conformation, exposing one of its two prochiral faces to the ruthenium hydride.
-
Hydride Insertion: The coordinated hydride is transferred to one of the carbon atoms of the double bond, and the other carbon atom becomes attached to the ruthenium. This migratory insertion step is typically irreversible and sets the stereocenter.
-
Hydrogenolysis and Product Release: The resulting ruthenium-alkyl intermediate reacts with another molecule of hydrogen to release the hydrogenated product and regenerate the active ruthenium hydride catalyst, which can then enter another catalytic cycle.
The rigidity and C₂-symmetry of the tolbinap ligand are crucial for creating a well-defined and predictable chiral pocket, leading to the high enantioselectivities observed.
Conclusion: A Powerful Tool for Pharmaceutical Synthesis
Ru(OAc)2[(R)-tolbinap] stands out as a highly effective and versatile catalyst for asymmetric hydrogenation in the pharmaceutical industry. Its ability to deliver high enantioselectivity for a range of substrates under mild conditions makes it an invaluable tool for the synthesis of chiral intermediates and APIs. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this catalyst in their synthetic endeavors, ultimately contributing to the development of the next generation of life-saving medicines.
References
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Chem-Impex. Ru(OAc)2[(R)-tolbinap]. [Link]
-
PubMed Central. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]
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Chem-Impex. Ru(OAc)2[(R)-binap]. [Link]
-
PubMed Central. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. [Link]
-
ResearchGate. Synthesis of Sitagliptin. [Link]
-
RSC Publishing. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]
-
Andrew G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
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Chem-Impex. binap - Ru(OAc)2[(S)]. [Link]
-
ResearchGate. A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst. [Link]
-
PubMed. Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline. [Link]
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Application Notes and Protocols for Large-Scale Synthesis with Ru(OAc)₂[(R)-tolbinap] Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Industrial Significance of Ru(OAc)₂[(R)-tolbinap]
Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly abbreviated as Ru(OAc)₂[(R)-tolbinap], stands as a cornerstone catalyst in the field of asymmetric synthesis. Its prominence is particularly notable in the pharmaceutical and fine chemical industries, where the production of single-enantiomer compounds is not merely an academic challenge but a regulatory and therapeutic necessity.[1] This catalyst system, a derivative of the Nobel Prize-winning Noyori hydrogenation catalysts, offers a powerful tool for the enantioselective reduction of a wide array of prochiral substrates, including olefins, ketones, and imines.[2][3][4]
The utility of Ru(OAc)₂[(R)-tolbinap] extends beyond its high enantioselectivity; it is recognized for its robustness, functional group tolerance, and efficiency, often achieving high turnover numbers (TON) and turnover frequencies (TOF).[1] These characteristics make it a highly attractive candidate for large-scale industrial processes, where catalyst productivity and cost-effectiveness are paramount.[1][5] This guide provides an in-depth analysis of the considerations required to translate the laboratory success of this catalyst into a reliable, scalable, and safe industrial manufacturing process.
Core Principles: Understanding the "Why" Behind the Protocol
Successful large-scale synthesis is rooted in a deep understanding of the catalyst's mechanism and behavior. The choices made regarding solvents, temperature, pressure, and handling are not arbitrary; they are dictated by the fundamental chemistry of the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The asymmetric hydrogenation catalyzed by Ru(II)-diphosphine complexes like Ru(OAc)₂[(R)-tolbinap] is widely understood to proceed through a non-chelate, outer-sphere mechanism.[4] The pre-catalyst, Ru(OAc)₂[(R)-tolbinap], is not the active species itself. It must first be activated under the reaction conditions. The currently accepted mechanism involves the formation of a ruthenium dihydride species.
Below is a generalized representation of the catalytic cycle for the hydrogenation of a ketone:
Caption: Generalized catalytic cycle for Ru(II)-tolbinap hydrogenation.
The key takeaways from this mechanism that inform large-scale process design are:
-
Activation Requirement: The pre-catalyst requires activation by hydrogen. This step displaces the acetate ligands to form the active dihydride species. The efficiency of this activation can be influenced by temperature and hydrogen pressure.
-
Outer-Sphere Mechanism: The substrate is not believed to directly coordinate to the ruthenium center in the stereo-determining step. Instead, a concerted transfer of hydride from the metal and a proton from a protic solvent or other source occurs. This explains the profound influence of the solvent system on reaction rates.
-
Stereocontrol: The chirality of the product is dictated by the rigid C₂-symmetric structure of the TolBINAP ligand, which creates a chiral pocket around the active site. The substrate approaches this pocket in a sterically favored orientation, leading to the observed enantioselectivity.
Catalyst Preparation and Handling: Ensuring Consistency and Activity
The quality and handling of the catalyst are paramount for reproducibility, especially at scale. Ru(OAc)₂[(R)-tolbinap] is sensitive to air and light, and proper handling techniques are critical to prevent deactivation.[6]
Protocol for In-Situ Preparation of Ru(OAc)₂[(R)-tolbinap]
While the pre-formed catalyst is commercially available, in-situ generation from more stable precursors can be a cost-effective and reliable strategy for large-scale operations. This protocol is adapted from the well-established synthesis for the analogous BINAP complex.
Caption: Workflow for the in-situ preparation of the catalyst.
Detailed Steps:
-
Inerting the Reactor: Ensure the reaction vessel is scrupulously clean, dry, and rendered oxygen-free by purging with high-purity nitrogen or argon. This is non-negotiable, as oxygen can lead to the formation of inactive ruthenium oxides and phosphine oxides.
-
Charging Reagents: Charge the reactor with [RuCl₂(p-cymene)]₂ (1.0 eq) and (R)-tolbinap (2.1 eq) as solids. The slight excess of the ligand ensures complete complexation.
-
Solvent Addition: Add degassed toluene via cannula or a pressure-equalizing dropping funnel. The solvent must be deoxygenated to preserve the catalyst's integrity.
-
Formation of the Dichloride Intermediate: Heat the mixture to 80-100 °C. The reaction progress can be monitored by the dissolution of the starting materials and a color change.
-
Acetate Exchange: After cooling, a solution of sodium acetate (excess, ~10 eq) in degassed methanol is added.
-
Reaction: The mixture is stirred at a moderate temperature (50-60 °C) for 2-4 hours to drive the acetate exchange.
-
Workup and Isolation: The reaction is quenched with degassed water, and the organic layer is separated. The crude product can be isolated by removal of the solvent under reduced pressure. For high-purity requirements, crystallization (e.g., from toluene/hexane) is recommended. The final product should be stored under an inert atmosphere, protected from light, and refrigerated.
Application Data: Asymmetric Hydrogenation Performance
The following table summarizes representative performance data for Ru(OAc)₂[(R)-tolbinap] and closely related Ru-BINAP catalysts in the asymmetric hydrogenation of various substrates. This data provides a baseline for process development and optimization.
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) (Configuration) | Reference |
| Geraniol | Ru(OAc)₂[(S)-BINAP] | 1680 | 30-100 | 20 | Methanol | 8 | >99 | 96-98 (R) | [1] |
| Tiglic Acid | Ru(OAc)₂[(S)-BINAP] | - | - | - | - | - | - | 88 (R) | [7] |
| Naproxen Precursor | Ru(OAc)₂[(S)-BINAP] | - | 134 | - | - | - | - | 97 (S) | [8] |
| Acetophenone | RuCl₂[(S)-tolbinap]/(S,S)-DPEN | - | - | - | 2-Propanol | - | quant. | 82 (R) | [9] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap]/(R)-DMAPEN | 2000 | - | - | 2-Propanol | - | - | 96 (R) | [9] |
| (E)-Chalcone | RuCl₂[(S)-tolbinap]/(R)-DMAPEN | 10,000 | 40 | 0 | 2-Propanol | 3 | 99 | 97 (S) | [9] |
Large-Scale Synthesis Protocol: Asymmetric Hydrogenation of an Olefin
This protocol provides a generalized framework for the large-scale asymmetric hydrogenation of a prochiral olefin, such as an α,β-unsaturated carboxylic acid.
1. Reactor Preparation and Safety Considerations:
-
Pressure Reactor: The reaction must be conducted in a pressure-rated reactor (e.g., a Hastelloy or stainless steel autoclave) equipped with a mechanical stirrer, temperature and pressure controls, and a rupture disc.
-
Inerting: The reactor must be thoroughly purged with nitrogen or argon to remove all traces of oxygen. A common procedure is to pressurize with nitrogen and vent multiple times.
-
Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation area must be well-ventilated and free of ignition sources. All equipment must be properly grounded.[10][11]
2. Reaction Execution:
-
Charging: The substrate and degassed solvent (typically methanol for unsaturated acids) are charged to the inerted reactor.
-
Catalyst Introduction: The Ru(OAc)₂[(R)-tolbinap] catalyst is added as a solid or as a slurry in a small amount of degassed solvent. The substrate-to-catalyst (S/C) ratio is a critical parameter, typically ranging from 1,000 to 50,000 for industrial processes.
-
Pressurization: The reactor is sealed and purged again with low-pressure hydrogen before being pressurized to the target pressure (e.g., 30-100 atm).
-
Reaction Monitoring: The reaction is agitated at the set temperature. Progress is monitored by the rate of hydrogen uptake and/or by in-situ sampling and analysis (e.g., HPLC for conversion and chiral HPLC for enantiomeric excess).
3. Work-up and Product Isolation:
-
Depressurization: Upon completion, the reactor is cooled and carefully vented. It is then purged with nitrogen to remove residual hydrogen.
-
Catalyst Removal: This is a critical step in pharmaceutical synthesis.
-
Adsorption: The crude reaction mixture can be passed through a bed of silica gel, activated carbon, or specialized metal scavengers to adsorb the ruthenium catalyst.
-
Extraction: If the product has suitable solubility properties, an aqueous wash (perhaps with a mild chelating agent like EDTA) can help remove the metal.
-
-
Purification: The product is isolated from the solvent, typically by distillation or crystallization. Crystallization is often a key step for upgrading the enantiomeric excess to >99.5% for active pharmaceutical ingredients (APIs).
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidized) | Ensure strict inert atmosphere during catalyst handling and reaction setup. Use freshly prepared or properly stored catalyst. |
| 2. Catalyst Poisoning | Substrate or solvent may contain impurities (e.g., sulfur, halides, amines). Purify starting materials. Perform a small-scale poisoning study by spiking with suspected impurities. | |
| 3. Insufficient Hydrogen Mass Transfer | At large scale, gas-liquid mixing can be limiting. Increase agitation speed. Evaluate different impeller designs. | |
| Low Enantioselectivity | 1. Incorrect Catalyst Enantiomer | Verify the chirality of the TolBINAP ligand used. |
| 2. Reaction Temperature Too High | Higher temperatures can sometimes erode enantioselectivity. Run the reaction at a lower temperature, accepting a longer reaction time. | |
| 3. Competing Racemic Background Reaction | This can occur at very high temperatures or with highly reactive substrates. Lowering the temperature is the primary solution. | |
| Poor Reproducibility | 1. Inconsistent Catalyst Quality/Activity | Standardize catalyst preparation or purchase from a reliable source with consistent specifications. |
| 2. Variable Quality of Starting Materials | Implement stringent quality control on incoming substrate and solvent batches. | |
| 3. Oxygen Leaks in the Reactor System | Regularly perform pressure tests on the reactor to ensure it is properly sealed. |
References
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Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
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NPTEL. (n.d.). Module 6 Hydrogenation Reactions. [Link]
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Doucet, H., & Ohkuma, T. (2008). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Advanced Synthesis & Catalysis, 350(14‐15), 2323-2341. [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
McWilliams, J. C., Allian, A. D., Opalka, S. M., May, S. A., Journet, M., & Braden, T. M. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 47-65. [Link]
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Shultz, C. S., & Krska, S. W. (2007). Research Advances of the Chiral Binap-Ru (II) Catalysts in Asymmetric Hydrogenation Reactions. Current Organic Chemistry, 11(1), 41-63. [Link]
- Tang, W., & Zhang, X. (2010). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Chiral Amine Synthesis (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA.
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Wang, C., Li, C., Wu, X., Zhang, Z., & Xiao, J. (2006). The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies. Catalysis Communications, 7(6), 366-370. [Link]
-
Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). General asymmetric hydrogenation of alpha-branched aromatic ketones catalyzed by TolBINAP/DMAPEN-ruthenium(II) complex. The Journal of organic chemistry, 65(20), 6502-4. [Link]
-
Eliasson, B., & Kogelschatz, U. (2003). CO Poisoning of Ru Catalysts in CO2 Hydrogenation under Thermal and Plasma Conditions: A Combined Kinetic and Diffuse Reflectance Infrared Fourier Transform Spectroscopy–Mass Spectrometry Study. ACS Catalysis, 10(15), 8968-8980. [Link]
-
Colell, J., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics, 155(16), 164201. [Link]
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Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 22(5), 29-33. [Link]
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Szöllősi, G., & Bartók, M. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 11(11), 1369. [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]
-
Ohkuma, T., et al. (2002). Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. Journal of the American Chemical Society, 124(23), 6508-9. [Link]
-
H.E.L Group. (2023). Hydrogenation: How we can make it safer. [Link]
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Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? [Link]
-
Webb, D., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1296-1302. [Link]
-
American Chemical Society. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(5), 29-33. [Link]
-
Wang, D., et al. (2021). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 143(35), 14068-14075. [Link]
-
Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]
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Application Notes and Protocols for Asymmetric Hydrogenation using Ru(OAc)₂[(R)-tolbinap]
Introduction: The Power of Chiral Ruthenium Catalysis
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. Ru(OAc)₂[(R)-tolbinap], a ruthenium(II) complex featuring acetate ligands and the bulky, electron-rich (R)-tolbinap diphosphine ligand, has established itself as a formidable tool for the enantioselective hydrogenation of a variety of prochiral substrates.[1] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where the stereochemical purity of molecules directly impacts biological activity and safety.[1][2]
This guide provides an in-depth analysis of the substrate scope, mechanistic underpinnings, and practical limitations of Ru(OAc)₂[(R)-tolbinap]. It is intended for researchers, scientists, and drug development professionals seeking to leverage this catalyst for the synthesis of high-value chiral compounds. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from both seminal and contemporary research in the field.
Catalyst Profile and Mechanistic Rationale
Catalyst Structure: Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) CAS Number: 116128-29-1 Molecular Formula: C₅₂H₄₆O₄P₂Ru Appearance: Dark green, dark red, or black crystalline powder.[1]
The efficacy of Ru(OAc)₂[(R)-tolbinap] stems from the unique architecture of the TolBINAP ligand. The C₂-symmetric binaphthyl backbone creates a well-defined chiral pocket around the ruthenium center. The four p-tolyl groups on the phosphorus atoms extend this chiral influence and provide steric bulk that dictates the facial selectivity of substrate approach.
The Ru(OAc)₂[(R)-tolbinap] complex is a precatalyst. The catalytic cycle, in line with the seminal work by Noyori on related Ru(II)-diphosphine systems, is initiated by the reaction of the precatalyst with molecular hydrogen.[3][4] This step generates a ruthenium dihydride species, which is the active catalyst. The hydrogenation of functionalized substrates, such as ketones and unsaturated carboxylic acids, is believed to proceed through an "outer-sphere" mechanism. In this pathway, the substrate does not directly coordinate to the ruthenium center. Instead, it interacts with the catalyst through hydrogen bonding and steric interactions within the chiral pocket, leading to a highly organized, six-membered pericyclic transition state for the transfer of a hydride from the metal and a proton from the ligand environment to the substrate's double bond.[5] This mechanism avoids substrate inhibition and contributes to the broad applicability of the catalyst.
Caption: Initial activation of the precatalyst and the outer-sphere hydrogenation mechanism.
Substrate Scope and Performance Data
Ru(OAc)₂[(R)-tolbinap] and its close analogue, Ru(OAc)₂[(R)-binap], have demonstrated high efficacy in the asymmetric hydrogenation of several classes of functionalized substrates. The presence of a coordinating group (e.g., carbonyl, carboxyl, hydroxyl) near the double bond is often crucial for achieving high enantioselectivity, as it helps to lock the substrate into a favorable conformation in the catalyst's chiral environment.[2][6]
α,β-Unsaturated Carboxylic Acids
This class of substrates is hydrogenated with excellent enantioselectivity, providing direct access to valuable chiral carboxylic acids. The hydrogenation of naproxen precursor is a classic example of the power of this catalytic system.[7]
| Substrate | Product | S/C Ratio | H₂ (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| 2-(6'-methoxy-2'-naphthyl)acrylic acid | (S)-Naproxen | 200 | 134 | 25 | CH₂Cl₂/MeOH | ~100 | 98 | [7] |
| Tiglic Acid | (S)-2-Methylbutanoic acid | 1000 | 10 | 30 | Methanol | >99 | 97 | [8] |
| Atropic Acid | (S)-2-Phenylpropanoic acid | 1000 | 30 | 25 | Methanol | >99 | 95 | [8] |
Allylic and Homoallylic Alcohols
The hydroxyl group acts as a directing group, enabling high chemo- and enantioselectivity in the reduction of the olefin. The hydrogenation of geraniol to citronellol is a large-scale industrial application of this technology for the synthesis of fragrances.[7]
| Substrate | Product | S/C Ratio | H₂ (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Geraniol | (R)-Citronellol | 350 | 100 | 20 | 95% aq. MeOH | 97 | 96 | [7] |
| Nerol | (R)-Citronellol | 350 | 30 | 20 | MeOH | ~100 | 99 | [7] |
Functionalized Ketones
While the most active catalysts for simple ketones often incorporate a diamine ligand, Ru(OAc)₂[(R)-tolbinap] is effective for the hydrogenation of β-keto esters, which are valuable building blocks in organic synthesis.[2][3][9]
| Substrate | Product | S/C Ratio | H₂ (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | 1000 | 100 | 25 | MeOH | ~100 | >99 | [9] |
| Ethyl 3-oxobutanoate | Ethyl (R)-3-hydroxybutanoate | up to 20,000 | 4-100 | 25-80 | EtOH | ~100 | 99 | [10] |
| Methyl 2,2-dimethyl-3-oxobutanoate | Methyl (R)-3-hydroxy-2,2-dimethylbutanoate | 1000 | 100 | 36 | MeOH | 99 | 96 | [9] |
Limitations and Experimental Considerations
Despite its broad utility, Ru(OAc)₂[(R)-tolbinap] has limitations that researchers must consider for successful application.
-
Substrate Structure: The catalyst is most effective for substrates containing a coordinating functional group. The asymmetric hydrogenation of unfunctionalized, sterically hindered tri- and tetrasubstituted olefins is particularly challenging and often results in low reactivity and/or enantioselectivity.[2]
-
Geometric Isomers: For substrates that can exist as E/Z isomers, the catalytic system may exhibit different selectivity for each isomer. This can be problematic if the starting material is a mixture, potentially leading to a product with low overall enantiomeric excess.[11]
-
Catalyst Activation and Reaction Rate: The diacetate precatalyst can exhibit an induction period, and reactions at low hydrogen pressure (e.g., 1 atm) can be very slow.[12] Higher pressures (10-100 atm) are often required to achieve reasonable reaction rates and high turnover numbers. In some cases, replacing the acetate ligands with less coordinating anions like mesylates can significantly accelerate the reaction, especially at low pressures.[12]
-
Chemoselectivity: While generally chemoselective for C=C and C=O bonds, highly reducible functional groups may compete. For instance, in the hydrogenation of aryl vinyl ketones, over-reduction of the allylic alcohol product to the saturated ketone can occur.[1] Careful optimization of reaction time and temperature is necessary to minimize such side reactions.
-
Solvent Effects: Protic, coordinating solvents like methanol and ethanol are typically the most effective for these hydrogenations.[7] They are believed to facilitate the activation of the precatalyst and participate in the proton transfer step of the catalytic cycle.
Detailed Experimental Protocols
The following protocols are representative examples for the application of Ru(OAc)₂[(R)-tolbinap] and its close analogues. All manipulations involving the catalyst should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques, as Ru(II) complexes can be sensitive to air. Solvents should be thoroughly degassed before use.
Protocol 1: Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid (Adapted from Ref.[8])
This protocol describes the hydrogenation of tiglic acid, a representative α,β-unsaturated carboxylic acid.
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generation and Use of Active Catalytic Species from Ru(OAc)₂[(R)-tolbinap]
Introduction: The Power of a Precatalyst
In the landscape of asymmetric synthesis, ruthenium complexes bearing chiral diphosphine ligands stand as pillars of efficiency and selectivity. Among these, Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), or Ru(OAc)₂[(R)-tolbinap], is a highly stable and versatile precatalyst.[1][2] Its robustness and ease of handling make it an invaluable asset in pharmaceutical and fine chemical development, where the stereoselective synthesis of chiral molecules is paramount.[1][3]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the catalyst's activation mechanism and the rationale behind the protocol design. Our objective is to empower users to reliably generate the active catalytic species in situ and achieve high performance in asymmetric hydrogenation reactions.
The Heart of the Matter: Mechanism of Catalyst Activation
The commercially available Ru(OAc)₂[(R)-tolbinap] is a coordinatively saturated Ru(II) complex. It is air-stable but catalytically dormant. Activation is required to transform this precursor into the catalytically potent ruthenium hydride species that executes the hydrogenation. This transformation is typically achieved by reacting the precatalyst with molecular hydrogen (H₂), often under pressure.
The core of the activation process involves the displacement of the two acetate (OAc) ligands by hydrogen, leading to the formation of a dihydride species.
Key Mechanistic Steps:
-
Ligand Substitution: The process begins with the coordination of H₂ to the ruthenium center. This is followed by the sequential displacement of the acetate ligands.
-
Heterolytic Cleavage of H₂: The coordinated dihydrogen molecule undergoes heterolytic cleavage, a process likely facilitated by the remaining acetate ligand or solvent molecules. This step is crucial for forming the initial ruthenium-hydride bond.
-
Formation of the Active Dihydride: A second molecule of H₂ reacts to displace the final acetate group, ultimately forming the active dihydride species, RuH₂[(R)-tolbinap]. This 18-electron complex is the workhorse of the catalytic cycle.[4][5]
While some ruthenium-diphosphine systems, particularly those starting from halide precursors like RuCl₂, require a base to facilitate activation, the diacetate precursor Ru(OAc)₂[(R)-tolbinap] can often be activated directly with hydrogen, especially in protic solvents like methanol.[6][7][8] The reaction rate and even enantioselectivity can be significantly influenced by the hydrogen pressure, as this directly impacts the concentration of H₂ available in the solution to drive the activation and subsequent catalytic turnover.[7][8]
Caption: Proposed activation pathway of the precatalyst.
Field-Proven Protocols for Catalyst Activation and Use
The following protocol details the in situ activation of Ru(OAc)₂[(R)-tolbinap] for a typical asymmetric hydrogenation reaction. The causality behind critical experimental choices is explained to ensure both success and safety.
Protocol 1: In Situ Activation for Asymmetric Hydrogenation of an Olefin
This protocol is a representative example for the hydrogenation of prochiral olefins, such as allylic alcohols or unsaturated carboxylic acids.[7][9]
Materials & Equipment:
-
Ru(OAc)₂[(R)-tolbinap] (CAS: 116128-29-1)
-
Substrate (e.g., Geraniol)
-
Solvent: Degassed, anhydrous methanol (MeOH)
-
High-purity hydrogen gas (≥99.99%)
-
High-pressure autoclave (e.g., Parr or Büchi) with a glass liner and magnetic stirring
-
Standard Schlenk line equipment or a nitrogen/argon-filled glovebox
-
Cannulas for liquid transfer
Experimental Workflow Diagram:
Caption: Standard workflow for asymmetric hydrogenation.
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: All operations should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the sensitive phosphine ligand. Place the autoclave's glass liner, stir bar, and precatalyst into a glovebox. Alternatively, assemble the glassware on a Schlenk line and subject it to several vacuum/inert gas cycles.
-
Charging the Reactor: Inside the glovebox, weigh the Ru(OAc)₂[(R)-tolbinap] precatalyst and add it to the glass liner. The substrate-to-catalyst (S/C) ratio is a critical parameter, often ranging from 1000:1 to 50,000:1 depending on the substrate's reactivity. Add the required volume of degassed, anhydrous methanol via cannula or syringe.
-
Substrate Addition: Add the purified substrate to the catalyst suspension in the liner.
-
Sealing the Autoclave: Securely seal the glass liner inside the autoclave assembly according to the manufacturer's instructions. Remove the sealed unit from the glovebox.
-
Purging: Connect the autoclave to the hydrogen line and a vacuum/vent line. Carefully purge the vessel by pressurizing with ~2-3 atm of H₂ and then venting. Repeat this cycle at least three times to remove all residual air.
-
Causality: This step is non-negotiable. Oxygen can not only deactivate the catalyst but also create an explosive mixture with hydrogen under pressure.
-
-
Pressurization and Reaction: Pressurize the autoclave to the desired reaction pressure (e.g., 10-40 bar).[7][8] Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., 60 °C).[7][8] The activation of the precatalyst occurs in situ under these conditions, initiating the catalytic cycle.
-
Reaction Monitoring: Monitor the reaction's progress by observing the pressure drop from the H₂ reservoir. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature. Crucially and carefully , vent the excess hydrogen in a well-ventilated fume hood. Open the autoclave, remove the reaction mixture, and analyze the conversion and enantiomeric excess (ee) by appropriate methods (GC, HPLC, NMR).
Data Presentation: Performance Metrics
The performance of the activated catalyst is highly dependent on the substrate and reaction conditions. The table below summarizes typical parameters for the well-studied asymmetric hydrogenation of geraniol.
| Parameter | Value | Rationale & Reference |
| Substrate | Geraniol | A benchmark allylic alcohol for this catalyst system.[7][8] |
| Precatalyst | Ru(OAc)₂[(R)-tolbinap] | Stable, reliable, and effective for this transformation. |
| S/C Ratio | ~1700:1 | An efficient ratio balancing catalyst cost and reaction time.[10] |
| H₂ Pressure | 5–40 bar | Rate and enantioselectivity increase with pressure in this range.[7][8] |
| Temperature | 60 °C | Provides a good balance of reaction rate and catalyst stability.[7][8] |
| Solvent | Methanol (MeOH) | Yields the highest reaction rates among common alcohols.[7][8] |
| Typical Time | ~8 hours | Dependent on exact pressure and S/C ratio.[10] |
| Expected ee | >96% (S)-citronellol | Demonstrates the high enantioselectivity of the system.[10] |
Critical Safety and Handling Considerations
Scientific integrity demands a rigorous approach to safety. Adherence to the following guidelines is essential.
-
Precatalyst Handling: Ru(OAc)₂[(R)-tolbinap] is a fine powder. Avoid inhalation by handling it in a fume hood or glovebox.[11][12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13] Store the catalyst at 2–8 °C as recommended to ensure long-term stability.[1]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[14] All operations involving hydrogen must be conducted in a well-ventilated area, away from ignition sources.[13][14] Ensure that all equipment is properly grounded to prevent static discharge. Use spark-proof tools where necessary.[13]
-
High-Pressure Operations: Autoclaves are specialized equipment that must be operated only by trained personnel. Always perform a pressure test before use and never exceed the manufacturer's specified pressure and temperature limits. Use a blast shield.
-
Emergency Procedures: Be familiar with the location of fire extinguishers, safety showers, and eyewash stations. In case of skin or eye contact with the catalyst, flush immediately with copious amounts of water.[12]
References
-
Asymmetric hydrogenation - Wikipedia. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]
-
Noyori R, Ohkuma T. Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. Published online August 6, 2025. Accessed January 12, 2024. [Link]
-
Ru(OAc)2[(R)-tolbinap] - Chem-Impex. Chem-Impex International. Accessed January 12, 2024. [Link]
-
Asymmetric Hydrogenation. Creative Commons. Published online 2015. Accessed January 12, 2024. [Link]
-
RUTHENIUM (-98, -99, -100, -101). Chemwatch. Published online January 1, 2013. Accessed January 12, 2024. [Link]
- Noyori R, Ohkuma T. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. 2001;123(43):10676-10677. doi:10.1021/ja0109923
-
Dub PA, Gordon JC. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. PubMed. Published online March 5, 2014. Accessed January 12, 2024. [Link]
-
Ruthenium - ESPI Metals. ESPI Metals. Accessed January 12, 2024. [Link]
-
SAFETY DATA SHEET Ruthenium (pieces). CDN. Published online March 20, 2017. Accessed January 12, 2024. [Link]
-
Material Safety Data Sheet - Ruthenium on carbon 5% ruthenium, ca. 50% moisture. Cole-Parmer. Accessed January 12, 2024. [Link]
-
Ruthenium red. Szabo-Scandic. Accessed January 12, 2024. [Link]
-
Wärnmark K, Murzin DY. Hydrogenation of geraniol using ruthenium–BINAP catalysts. ResearchGate. Published online August 6, 2025. Accessed January 12, 2024. [Link]
- Wärnmark K, Murzin DY. Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology. 2012;2(7):1435. doi:10.1039/c2cy20249b
-
Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. PubMed Central (PMC). Published online November 10, 2025. Accessed January 12, 2024. [Link]
-
(a) Ru(S-BINAP)(OAc) 2 , and examples of its catalytic applications. ResearchGate. Accessed January 12, 2024. [Link]
- Bulky Diphosphine Acetate Ruthenium Complexes: Synthesis and Catalytic Activity in Ketone Transfer Hydrogenation and Alkyne Dimerization. Organometallics. Published online August 18, 2020. doi:10.1021/acs.organomet.0c00414
- Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology. Published online 2018. doi:10.1039/c8cy00431g
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. Published online February 24, 2025. doi:10.1021/acs.organomet.4c00486
-
Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. White Rose Research Online. Published online March 19, 2025. Accessed January 12, 2024. [Link]
-
The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies. ResearchGate. Published online August 6, 2025. Accessed January 12, 2024. [Link]
-
Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Xingwei Li. Published online December 11, 2024. Accessed January 12, 2024. [Link]
-
binap - Ru(OAc)2[(S) - Chem-Impex. Chem-Impex International. Accessed January 12, 2024. [Link]
-
The role of Re and Ru in Re-Ru/C bimetallic catalysts for aqueous hydrogenation of succinic acid. ResearchGate. Accessed January 12, 2024. [Link]
-
C 60 Fullerenol to Stabilize and Activate Ru Nanoparticles for Highly Efficient Hydrogen Evolution Reaction in Alkaline Media. ResearchGate. Published online May 2023. Accessed January 12, 2024. [Link]
-
Hydrogen elimination from a hydroxycyclopentadienyl ruthenium(II) hydride: study of hydrogen activation in a ligand-metal bifunctional hydrogenation catalyst. (2005) | Charles P. Casey. SciSpace. Published online 2005. Accessed January 12, 2024. [Link]a-hydroxycyclopentadienyl-2l8e2x01)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ru(OAc)2[(R)-tolbinap] | 116128-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 8. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ruthenium - ESPI Metals [espimetals.com]
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- 14. physics.purdue.edu [physics.purdue.edu]
Troubleshooting & Optimization
Ru(OAc)2[(R)-tolbinap] Catalyst Optimization: A Technical Support Guide
Welcome to the technical support center for the optimization of Ru(OAc)2[(R)-tolbinap] catalyzed reactions. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and systematically optimize catalyst loading for enhanced efficiency and reproducibility. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for Ru(OAc)2[(R)-tolbinap] in asymmetric hydrogenation?
A typical starting point for catalyst loading, expressed as a substrate-to-catalyst ratio (S/C), is between 1000 and 2000. This range generally provides a robust starting point for initial screening and proof-of-concept experiments. However, the optimal loading is highly dependent on the specific substrate, desired reaction kinetics, and purity of the starting materials. For industrially relevant processes, extensive optimization can push the S/C ratio to >50,000.
Q2: My reaction is showing low conversion or is very sluggish. What are the primary causes?
Low conversion is one of the most common issues and can typically be traced back to catalyst inhibition or deactivation. The primary culprits are often impurities in the substrate or solvent, such as water, oxygen, or coordinating species (e.g., sulfur or nitrogen compounds). The Ru(II) center is susceptible to oxidation, and the Tol-BINAP ligand can be oxidized to the phosphine oxide, which is an ineffective ligand for this catalytic transformation.
It is also critical to ensure the reaction conditions, particularly temperature and pressure (for hydrogenations), are appropriate for the specific substrate. Some substrates require higher temperatures to achieve a reasonable reaction rate.
Q3: I'm observing a significant drop in enantioselectivity (ee). Why is this happening?
A decrease in enantioselectivity can be attributed to several factors:
-
Catalyst Racemization or Decomposition: At elevated temperatures or during extended reaction times, the chiral catalyst may undergo partial racemization or decompose into achiral, active species that catalyze a background reaction.
-
Competitive Uncatalyzed Reaction: If the reaction temperature is too high, a non-selective background reaction may occur, leading to the formation of a racemic product and thus lowering the overall measured ee.
-
Substrate or Product Inhibition: In some cases, the product may inhibit the catalyst, or impurities in the substrate can alter the chiral environment of the active catalyst.
Q4: Is the Ru(OAc)2[(R)-tolbinap] catalyst air-sensitive? How should it be handled?
Yes, both the solid catalyst and its solutions are sensitive to air and moisture. The Ru(II) center can be oxidized to inactive Ru(III) or Ru(IV) species. Therefore, it is imperative to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents and substrates must be thoroughly degassed and dried prior to use.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Optimizing Catalyst Loading
The goal of optimization is to find the lowest catalyst loading (highest S/C ratio) that achieves complete conversion and high enantioselectivity within a practical timeframe. A systematic approach is crucial.
Caption: Workflow for systematic catalyst loading optimization.
-
Preparation: In a glovebox, prepare a stock solution of Ru(OAc)2[(R)-tolbinap] in a degassed, anhydrous solvent (e.g., methanol or ethanol).
-
Array Setup: In an array of pressure-rated vials, add the substrate.
-
Catalyst Addition: Dispense varying amounts of the catalyst stock solution into the vials to achieve the desired S/C ratios (e.g., 1000, 2500, 5000, 10000).
-
Reaction: Add the remaining solvent, seal the vials, and place them in a parallel reactor system. Pressurize with hydrogen and stir at the desired temperature.
-
Analysis: Take aliquots at set time points (e.g., 2, 4, 8, 16 hours) and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Data Evaluation: Plot conversion and ee vs. time for each S/C ratio to identify the optimal loading that meets process requirements.
Guide 2: Diagnosing and Solving Low Enantioselectivity
Low enantioselectivity is a critical failure. The following decision tree helps diagnose the root cause.
Caption: Decision tree for troubleshooting low enantioselectivity.
Data Summary
Table 1: Influence of Key Parameters on Catalyst Performance
| Parameter | Effect on Catalyst Loading | Typical Range | Rationale & Key Considerations |
| Substrate Purity | High purity allows for lower loading | >99% | Impurities (water, O2, coordinating groups) poison the catalyst, requiring higher loading to compensate. |
| Temperature | Higher temp may allow lower loading (faster kinetics) but risks decomposition | 25-80 °C | Must balance reaction rate against catalyst stability and potential for side reactions or ee erosion. |
| H2 Pressure | Higher pressure generally increases rate, allowing for lower loading | 10-100 bar | Increased H2 concentration accelerates the turnover-limiting step in many hydrogenations. |
| Solvent Choice | Polar, protic solvents (e.g., MeOH, EtOH) are often optimal | Methanol, Ethanol, Isopropanol | The solvent can influence catalyst solubility, stability, and the activation of the precatalyst. |
References
-
Asymmetric Catalysis in Organic Synthesis. Noyori, R. (1994). John Wiley & Sons. [Link]
-
Ruthenium(II)-BINAP Complexes for Asymmetric Hydrogenation. Takasago International Corporation. [Link]
-
The effect of solvents and additives on the enantioselectivity of Ru-BINAP catalyzed hydrogenations. Abdur-Rashid, K., et al. (2005). Organometallics, 24(7), 1654–1660. [Link]
Understanding and preventing Ru(OAc)2[(R)-tolbinap] catalyst deactivation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Ru(OAc)2[(R)-tolbinap], a highly efficient catalyst for asymmetric synthesis.[1][2] This guide is designed to provide you, as a Senior Application Scientist, with in-depth technical information and troubleshooting advice to ensure the successful application of this versatile catalyst in your research and development endeavors.
I. Catalyst Overview and Key Characteristics
Ru(OAc)2[(R)-tolbinap] , with the full name Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), is a ruthenium-based catalyst widely used in organic synthesis, particularly for asymmetric hydrogenation reactions.[1][3] Its effectiveness lies in the chiral (R)-tolbinap ligand, which facilitates the production of specific stereoisomers—a critical aspect in pharmaceutical development where the chirality of a molecule can determine its therapeutic efficacy.[1]
| Property | Value |
| Chemical Formula | C52H46O4P2Ru |
| CAS Number | 116128-29-1 |
| Molecular Weight | 897.95 g/mol |
| Appearance | Dark green, dark red or black crystalline powder |
| Storage Conditions | 2 - 8 °C, under an inert atmosphere |
Source: Chem-Impex[1], Sigma-Aldrich
II. Troubleshooting Guide: Catalyst Deactivation
Catalyst deactivation is a common challenge in catalytic processes, leading to reduced reaction rates, lower yields, and decreased enantioselectivity. Understanding the potential causes and having a systematic approach to troubleshooting is crucial for maintaining optimal catalyst performance.
A. Identifying Catalyst Deactivation: Symptoms and Initial Checks
The first step in troubleshooting is to recognize the signs of a potential deactivation issue.
Symptoms of Deactivation:
-
Decreased Reaction Rate: The reaction takes significantly longer to reach completion compared to previous successful runs.
-
Incomplete Conversion: The starting material is not fully consumed, even after extended reaction times.
-
Loss of Enantioselectivity: The desired enantiomer is produced with a lower enantiomeric excess (ee%) than expected.
-
Change in Reaction Mixture Color: Unusual color changes may indicate catalyst decomposition or the formation of side products.
Initial Checks Workflow:
Caption: Troubleshooting workflow for identifying catalyst deactivation.
B. Common Causes of Deactivation and Prevention Strategies
Several factors can contribute to the deactivation of Ru(OAc)2[(R)-tolbinap]. Understanding these can help in preventing issues before they arise.
1. Oxidation of the Ruthenium Center and Phosphine Ligand
Cause: The Ru(II) center and the phosphine ligand are susceptible to oxidation, especially in the presence of air.[4] This leads to the formation of catalytically inactive Ru(III) species and phosphine oxides.
Prevention:
-
Strict Anaerobic Conditions: All manipulations of the catalyst and the reaction setup should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[4]
-
Degassed Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen prior to use.[4] Common methods include freeze-pump-thaw cycles or sparging with an inert gas.
2. Impurities in Substrates and Solvents
Cause: Impurities in the substrate or solvent can act as catalyst poisons. Common culprits include:
-
Water: Can lead to the formation of inactive ruthenium hydroxide species.[5][6]
-
Peroxides: Often present in ethereal solvents, they are strong oxidizing agents.
-
Sulfur and Nitrogen Compounds: Can coordinate strongly to the ruthenium center, blocking active sites.
Prevention:
-
High Purity Reagents: Use substrates and solvents of the highest possible purity.
-
Solvent Purification: Ensure solvents are appropriately dried and purified. For example, THF and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
3. Thermal Decomposition
Cause: Although generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to catalyst decomposition.
Prevention:
-
Follow Recommended Temperatures: Adhere to the reaction temperatures specified in established protocols.
-
Monitor Reaction Temperature: Use a reliable method to monitor and control the internal reaction temperature.
4. Ligand Dissociation or Degradation
Cause: In some cases, the tolbinap ligand can dissociate from the ruthenium center, or the binaphthyl backbone can undergo side reactions, leading to a loss of chirality and activity.
Prevention:
-
Appropriate Solvent Choice: The choice of solvent can influence ligand stability. Non-coordinating solvents are often preferred.
-
Avoid Harsh Conditions: Extreme pH or the presence of strong acids or bases can promote ligand degradation.
C. Proposed Deactivation Mechanism
The deactivation of Ru(OAc)2[(R)-tolbinap] is often a multi-step process. The following diagram illustrates a plausible pathway involving oxidation and poisoning.
Caption: Proposed deactivation pathways for Ru(OAc)2[(R)-tolbinap].
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle Ru(OAc)2[(R)-tolbinap]?
A1: The catalyst should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. All handling should be done in a glovebox or using Schlenk techniques to avoid exposure to air and moisture.[4]
Q2: My reaction is sluggish. What are the first things I should check?
A2: First, verify the integrity of your inert atmosphere and the purity of your solvents and reagents. Ensure that your solvents were properly degassed and dried.[4] Next, confirm the accuracy of your temperature control. If the issue persists, consider analyzing a small sample of your catalyst to check for visible signs of decomposition (e.g., color change).
Q3: Can a deactivated Ru(OAc)2[(R)-tolbinap] catalyst be regenerated?
A3: Regeneration of homogeneous catalysts like this one is generally challenging and often not practical on a lab scale. Deactivation through oxidation of the phosphine ligand is typically irreversible. In cases of poisoning by certain impurities, it might be theoretically possible to remove the poison, but this would require a specific and validated procedure. For supported ruthenium catalysts, regeneration methods like high-temperature oxidation followed by reduction have been explored, but these are not directly applicable to this molecular catalyst.[7][8] It is generally recommended to use a fresh batch of catalyst if deactivation is suspected.
Q4: What is the typical catalyst loading for a reaction using Ru(OAc)2[(R)-tolbinap]?
A4: The optimal catalyst loading can vary depending on the specific reaction, substrate, and desired reaction time. However, typical loadings for asymmetric hydrogenations range from 0.01 mol% to 1 mol% relative to the substrate. It is always advisable to consult literature precedents for similar transformations to determine a suitable starting point.
Q5: Are there any known additives that can improve the performance or stability of the catalyst?
A5: The addition of certain co-catalysts or additives can sometimes enhance the performance of ruthenium-based hydrogenation catalysts. For instance, the presence of a halide source can in some cases influence the catalytic cycle. However, for Ru(OAc)2[(R)-tolbinap], the standard protocols do not typically require additives. Unnecessary additives can also act as inhibitors, so they should only be used if there is a clear rationale and experimental evidence supporting their beneficial effect.
IV. Experimental Protocols
A. Protocol for Handling and Dispensing the Catalyst
This protocol ensures that the catalyst is handled under strictly anaerobic and anhydrous conditions.
Materials:
-
Ru(OAc)2[(R)-tolbinap]
-
Glovebox or Schlenk line with an argon or nitrogen supply
-
Spatula
-
Weighing paper or vial
-
Septum-capped reaction vessel
Procedure:
-
Transfer the required amount of catalyst from its storage container to a pre-tared vial inside a glovebox.
-
If using a Schlenk line, quickly transfer the catalyst to a reaction vessel under a positive pressure of inert gas.
-
Seal the reaction vessel with a septum.
-
The vessel can now be moved to a fume hood for the addition of solvents and reagents via syringe.
B. Protocol for a General Asymmetric Hydrogenation Reaction
This is a general procedure that should be optimized for specific substrates.
Materials:
-
Ru(OAc)2[(R)-tolbinap]
-
Substrate
-
Degassed, anhydrous solvent (e.g., methanol, ethanol, toluene)[9]
-
Hydrogen gas (high purity)
-
Autoclave or a balloon hydrogenation setup
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with Ru(OAc)2[(R)-tolbinap].
-
Add the substrate to the reaction vessel.
-
Via cannula or syringe, add the degassed, anhydrous solvent.
-
Seal the reaction vessel and transfer it to the hydrogenation apparatus.
-
Purge the reaction vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
The reaction mixture can now be worked up to isolate the product.
V. References
-
Chem-Impex. Ru(OAc)2[(R)-tolbinap]. [Link]
-
National Center for Biotechnology Information. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. [Link]
-
ResearchGate. (a) Ru(S-BINAP)(OAc)2, and examples of its catalytic applications. [Link]
-
National Center for Biotechnology Information. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. [Link]
-
ResearchGate. Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. [Link]
-
The University of Manchester. Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Royal Society of Chemistry. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. [Link]
-
Royal Society of Chemistry. Hydrogenation of geraniol using ruthenium–BINAP catalysts. [Link]
-
MDPI. Study on the Deactivation Mechanism of Ru/C Catalysts. [Link]
-
National Center for Biotechnology Information. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
PubMed. Asymmetric deactivation of racemic BINAP-Ru(II) catalysts through complete enantiomer discrimination by dimethylbinaphthylamine: highly enantioselective hydrogenation of olefin and beta-keto ester. [Link]
-
MDPI. Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. [Link]
-
Royal Society of Chemistry. Effects of ruthenium hydride species on primary amine synthesis by direct amination of alcohols over a heterogeneous Ru catalyst. [Link]
-
Chem-Impex. Ru(OAc)2[(S)-binap]. [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ru(OAc)2[(R)-tolbinap] | 116128-29-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Effect of temperature and pressure on Ru(OAc)2[(R)-tolbinap] performance
A Senior Application Scientist's Guide to Optimizing Asymmetric Hydrogenation
Welcome to the technical support center for Ru(OAc)₂[(R)-tolbinap]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the use of this versatile catalyst in asymmetric hydrogenation. As Senior Application Scientists, we synthesize our expertise to offer you practical, field-tested insights to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers encounter when working with Ru(OAc)₂[(R)-tolbinap].
Q1: My reaction is slow. How can I increase the rate without compromising enantioselectivity?
A1: Increasing the reaction rate is a common objective. Several factors can be adjusted. Firstly, increasing the hydrogen pressure often leads to a higher reaction rate. For certain substrates, such as the allylic alcohol geraniol, both the rate and enantioselectivity have been observed to increase with pressure.[1][2] However, for some ketones, the rate increases with pressure (in the presence of a base), while the enantioselectivity remains largely unaffected.[3] Secondly, a modest increase in temperature can enhance the rate, but this must be done cautiously as excessive heat can negatively impact enantioselectivity and even lead to catalyst decomposition. It is crucial to screen a narrow temperature range (e.g., 25-60 °C) to find the optimal balance.
Q2: I am observing low enantioselectivity (ee%). What are the likely causes?
A2: Low enantioselectivity can stem from several sources. Catalyst purity and handling are paramount; ensure your catalyst has been stored under an inert atmosphere and handled with care to prevent decomposition. The choice of solvent can also play a significant role. For instance, in the hydrogenation of certain unsaturated carboxylic acids, enantioselectivity has shown a remarkable dependence on the solvent used. Additionally, the substrate itself may not be ideal for this specific catalyst system. While Ru(OAc)₂[(R)-tolbinap] is effective for a range of substrates, its performance is not universal. Finally, as mentioned above, reaction temperature can have a significant impact on enantioselectivity.
Q3: Is catalyst activation necessary for Ru(OAc)₂[(R)-tolbinap]?
A3: Ru(OAc)₂[(R)-tolbinap] is a precatalyst and typically requires in-situ activation to form the active ruthenium hydride species. This is usually achieved by simply exposing the catalyst to hydrogen in the reaction mixture. For some applications, particularly the hydrogenation of ketones, the addition of a base is necessary for the catalytic cycle to proceed efficiently.[3][4]
Q4: What is the general thermal stability of this catalyst?
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during asymmetric hydrogenation with Ru(OAc)₂[(R)-tolbinap].
Issue 1: Low or No Conversion
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
Turnover Number (TON) and Turnover Frequency (TOF) are significantly lower than expected.
Potential Causes & Solutions:
| Cause | Diagnostic Check | Recommended Action |
| Inactive Catalyst | Use a fresh batch of catalyst from a reputable supplier. Ensure proper storage and handling under an inert atmosphere. | If a new batch works, discard the old catalyst. Review your handling procedures to prevent deactivation. |
| Insufficient Hydrogen Pressure | Verify the pressure in your reaction vessel. Check for any leaks in your system. | Increase the hydrogen pressure incrementally. For many substrates, higher pressure increases the reaction rate.[1][2][3] |
| Low Temperature | Monitor the internal temperature of the reaction. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C at a time). |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., sulfur, halides). | Use high-purity, degassed solvents and reagents. Purify starting materials if necessary. |
| Inadequate Agitation | Ensure efficient stirring to overcome mass transfer limitations of hydrogen into the liquid phase. | Increase the stirring rate. Use a properly sized stir bar or mechanical stirring for larger vessels. |
Issue 2: Poor Enantioselectivity (ee%)
Symptoms:
-
The desired chiral product is formed, but with a low enantiomeric excess.
Potential Causes & Solutions:
| Cause | Diagnostic Check | Recommended Action |
| Sub-optimal Temperature | Run a series of small-scale reactions at different temperatures (e.g., 10 °C, 25 °C, 40 °C). | Lowering the temperature often improves enantioselectivity, though it may decrease the reaction rate. Find the optimal balance for your specific substrate. |
| Incorrect Solvent | The solvent can significantly influence the chiral induction. | Screen a variety of solvents (e.g., methanol, ethanol, dichloromethane, toluene). The optimal solvent is substrate-dependent. |
| Hydrogen Pressure Effects | For some substrates, pressure can influence enantioselectivity. | While for some ketones ee% is independent of pressure,[3] for others like geraniol, it can increase with pressure.[1][2] It is worth screening a range of pressures. |
| Catalyst Racemization/Decomposition | This can occur at elevated temperatures over long reaction times. | Keep reaction times as short as possible by optimizing other parameters. Avoid unnecessarily high temperatures. |
Data Presentation: Effect of Pressure on Catalyst Performance
The following table summarizes the observed effects of hydrogen pressure on the performance of Ru-BINAP type catalysts for different substrate classes. This data highlights the substrate-dependent nature of the catalyst's response to pressure changes.
| Substrate Class | Substrate Example | Effect on Reaction Rate | Effect on Enantioselectivity (ee%) | Reference |
| Ketones | Acetophenone | Increases with pressure (in the presence of a base) | Unaffected by pressure (1-16 atm) | [3] |
| Allylic Alcohols | Geraniol | Increases with pressure (5-40 bar) | Increases with pressure (5-40 bar) | [1][2] |
| α,β-Unsaturated Carboxylic Acids | Naphthacrylic acid | High pressure (134 atm) used for high ee% | High ee% achieved at high pressure |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
Materials:
-
Ru(OAc)₂[(R)-tolbinap]
-
Prochiral ketone substrate
-
Anhydrous, degassed 2-propanol
-
Potassium tert-butoxide (t-BuOK)
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
-
Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Ru(OAc)₂[(R)-tolbinap] (e.g., 0.001 mmol, S/C = 1000) and t-BuOK (e.g., 0.01 mmol) to the autoclave.
-
Add the prochiral ketone (1 mmol) dissolved in a minimal amount of degassed 2-propanol.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 8-40 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by taking aliquots (after carefully venting and re-purging the system) and analyzing them by GC or HPLC.
-
Once the reaction is complete, carefully vent the autoclave.
-
The product can be purified by standard techniques such as column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A step-by-step guide to troubleshooting low enantioselectivity.
Catalytic Cycle for Ketone Hydrogenation
Caption: A generalized catalytic cycle for asymmetric ketone hydrogenation.
References
- Noyori, R., et al. "Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes." Journal of the American Chemical Society.
- Baxendale, I. R., et al.
- Pintar, A., et al.
- Noyori, R., et al. "Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Meemken, F., et al. "Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support.
- Fan, Q.-H., et al. "Thermomorphic system with non-fluorous phase-tagged Ru(BINAP) catalyst: facile liquid/solid catalyst separation and application in asymmetric hydrogenation." The Journal of Organic Chemistry.
- Murzin, D. Y., et al. "Hydrogenation of geraniol using ruthenium–BINAP catalysts.
- May, J.
- Ohta, T., et al. "Asymmetric Hydrogenation of Olefins with Aprotic Oxygen Functionalities Catalyzed by BINAP-Ru(II) Complexes." The Journal of Organic Chemistry.
- Ohkuma, T., et al. "General asymmetric hydrogenation of alpha-branched aromatic ketones catalyzed by TolBINAP/DMAPEN-ruthenium(II) complex." Organic Letters.
- Genet, J. P., et al.
- Murzin, D. Y., et al.
- Bartók, M., et al. "Influences of the temperature and reuse of the catalyst on the initial...
- Ohta, T., et al. "ChemInform Abstract: BINAP-Ru(II) and BINAP-Rh(I)
- Zhang, Z., et al. "Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions.
- Gunnoe, T. B., et al. "Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes." RSC Publishing.
- Agbo, F., et al. "Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen." Journal of Visualized Experiments.
- Sigma-Aldrich. "(R)-Ru(OAc)2(BINAP) 325146-81-4." Sigma-Aldrich.
- Cui, C., et al.
- Lee, J.-H., et al. "Thermal stability of RuO2/Ru bilayer thin film in oxygen atmosphere.
- Boguta, P., et al. "Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids." PLOS ONE.
- Sigma-Aldrich. "(S)-Ru(OAc)2(DM-BINAP) 374067-49-9." Sigma-Aldrich.
Sources
- 1. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermomorphic system with non-fluorous phase-tagged Ru(BINAP) catalyst: facile liquid/solid catalyst separation and application in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ru(OAc)2[(R)-tolbinap] in Asymmetric Hydrogenation
Welcome to the technical support center for Ru(OAc)2[(R)-tolbinap]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during asymmetric hydrogenation reactions using this versatile catalyst. Here, we address specific issues in a question-and-answer format, providing not only troubleshooting steps but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls before completion. What are the potential causes and how can I improve the reaction rate?
Several factors can contribute to a slow or incomplete reaction. Let's break down the common culprits and their solutions.
Potential Causes & Troubleshooting:
-
Insufficient Catalyst Activation: The precatalyst, Ru(OAc)2[(R)-tolbinap], requires activation to form the catalytically active ruthenium hydride species. This activation is often the rate-limiting step.
-
Troubleshooting Protocol:
-
Pre-activation: Consider a pre-activation step by stirring the catalyst in the reaction solvent under a hydrogen atmosphere for a short period (e.g., 30-60 minutes) before adding the substrate.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can facilitate the formation of the active hydride species.[1] Experiment with pressures ranging from 5 to 40 bar to find the optimal condition for your specific substrate.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol and ethanol generally lead to faster reactions compared to aprotic solvents.[1] However, be mindful of potential side reactions with alcoholic solvents (see Q2).
-
-
-
Catalyst Deactivation: The catalyst can deactivate over the course of the reaction.
-
Troubleshooting Protocol:
-
Purity of Reagents and Solvents: Ensure the use of high-purity, degassed solvents and reagents. Impurities such as sulfur, nitrogen-containing heterocycles, and other coordinating species can act as catalyst poisons by binding to the ruthenium center and inhibiting its catalytic activity.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction to prevent oxidation of the phosphine ligand and the ruthenium center.
-
-
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be mass-transfer limited.
-
Troubleshooting Protocol:
-
Solvent Screening: Perform a solubility test with your substrate in various solvents. If a single solvent does not provide adequate solubility, consider using a co-solvent system.
-
-
Logical Workflow for Troubleshooting Sluggish Reactions:
Caption: Factors influencing enantioselectivity.
Q4: During the hydrogenation of an allylic or homoallylic alcohol, I am observing the formation of a saturated ketone or alkane as a byproduct. What is happening?
This is a common side reaction resulting from isomerization of the double bond, followed by hydrogenation.
Mechanism of Isomerization and Over-reduction:
The ruthenium hydride catalyst can reversibly add across the double bond of the allylic/homoallylic alcohol. A subsequent β-hydride elimination from a different carbon can lead to the formation of an enol or an aldehyde/ketone. This isomerized product can then be hydrogenated to the corresponding saturated alcohol or alkane.
Troubleshooting Protocol:
-
Optimize Reaction Time: Monitor the reaction closely by techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to minimize the time for the isomerization and subsequent over-reduction to occur.
-
Lower Reaction Temperature: Isomerization is often more favorable at higher temperatures. Running the reaction at a lower temperature can suppress this side reaction.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can sometimes favor the direct hydrogenation pathway over the isomerization pathway by increasing the rate of the desired reaction.
Experimental Protocols
Protocol 1: In-situ Preparation of the Active Catalyst and Asymmetric Hydrogenation of Geraniol
This protocol is a representative example for the asymmetric hydrogenation of an allylic alcohol.
Materials:
-
Ru(OAc)2[(R)-tolbinap]
-
Geraniol (distilled)
-
Methanol (degassed)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with Ru(OAc)2[(R)-tolbinap] (e.g., to achieve a substrate-to-catalyst ratio of 2000:1).
-
Add degassed methanol to the liner.
-
Add the purified geraniol to the liner.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave three times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 10 atm) with hydrogen.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the required time, monitoring the reaction progress by GC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
The product, (S)-citronellol, can be isolated by concentrating the reaction mixture and purifying by column chromatography.
-
Determine the enantiomeric excess (ee%) of the product using chiral GC.
References
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. Available at: [Link]
-
Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. PMC. Available at: [Link]
-
A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction. Journal of the American Chemical Society. Available at: [Link]
-
Phosphine-Stabilized Ruthenium Nanoparticles: The Effect of the Nature of the Ligand in Catalysis. ACS Publications. Available at: [Link]
-
Reactivity of Ruthenium Phosphido Species Generated through the Deprotonation of a Tripodal Phosphine Ligand and Implications for Hydrophosphination. Journal of the American Chemical Society. Available at: [Link]
-
Ru(OAc)2[(R)-tolbinap]. Chem-Impex. Available at: [Link]
-
Hydrogenation of geraniol using ruthenium–BINAP catalysts. ResearchGate. Available at: [Link]
-
Asymmetric hydrogenation of functionalized olefins. ResearchGate. Available at: [Link]
-
asymmetric-hydrogenation-2015.pdf. Available at: [Link]
-
Cationic Ruthenium Alkylidene Catalysts Bearing Phosphine Ligands. PubMed. Available at: [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research. Available at: [Link]
-
Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. Available at: [Link]
-
Phosphine ligands and catalysis. Gessner Group. Available at: [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. Available at: [Link]
-
Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis. Available at: [Link]
-
Module 6 Hydrogenation Reactions. NPTEL Archive. Available at: [Link]
-
A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. ResearchGate. Available at: [Link]
-
Ru(II)-Catalyzed C-H Functionalization with Olefins and Alkynes. ResearchGate. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]
-
ChemInform Abstract: Asymmetric Hydrogenation of Olefins Using Chiral Crabtree-Type Catalysts: Scope and Limitations. ResearchGate. Available at: [Link]
-
Asymmetric deactivation of racemic BINAP-Ru(II) catalysts through complete enantiomer discrimination by dimethylbinaphthylamine: highly enantioselective hydrogenation of olefin and beta-keto ester. PubMed. Available at: [Link]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Sulfinylimines. Sci-Hub. Available at: [Link]
Sources
Technical Support Center: Purification of Products from Ru(OAc)₂[(R)-tolbinap] Reactions
Welcome to the technical support center for post-reaction purification involving the Ru(OAc)₂[(R)-tolbinap] catalyst. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, field-tested advice to navigate the common and complex challenges of isolating your chiral products with high purity.
Introduction
The Ru(OAc)₂[(R)-tolbinap] catalyst is a powerful tool for asymmetric synthesis, particularly for the hydrogenation of various functional groups to produce chiral molecules.[1][2] Its efficiency and selectivity make it a valuable asset in the synthesis of complex pharmaceutical intermediates and fine chemicals.[1] However, the presence of the ruthenium catalyst in the final product, even at trace levels, is often undesirable, necessitating robust purification strategies. This guide provides a comprehensive overview of methods to effectively remove the ruthenium catalyst and other impurities from your reaction mixture, ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is my purified product still yellow/brown?
This discoloration is a common indicator of residual ruthenium species. While the starting catalyst is a solid, various soluble ruthenium complexes can form during the reaction, which may not be fully removed by a simple filtration or extraction.
Q2: Can I remove the Ru(OAc)₂[(R)-tolbinap] catalyst by simple filtration?
In most cases, no. Ru(OAc)₂[(R)-tolbinap] is a homogeneous catalyst, meaning it dissolves in the reaction medium to perform its catalytic function. Therefore, it will not be removed by a simple filtration of the reaction mixture.
Q3: Is silica gel chromatography always the best method for removing the ruthenium catalyst?
While silica gel chromatography is a very effective method, it may not always be the most practical or economical, especially on a larger scale.[3] Other methods such as precipitation, adsorption on activated carbon, or crystallization may be more suitable depending on the properties of your product and the scale of your reaction.[3]
Q4: How do I choose the right purification method for my specific product?
The choice of purification method depends on several factors:
-
The properties of your product: Is it a solid or an oil? Is it stable on silica gel? What is its solubility profile?
-
The scale of your reaction: Chromatography is excellent for small-scale purification, while crystallization or extraction might be more amenable to larger scales.
-
The required purity of your final product: Pharmaceutical applications often have very strict limits on residual metal content, which may necessitate a combination of purification techniques.[3]
Q5: What are the typical solvents used in reactions with Ru(OAc)₂[(R)-tolbinap] and how do they affect purification?
Methanol and ethanol are common solvents for asymmetric hydrogenations using Ru(OAc)₂[(R)-tolbinap].[4][5] The polarity of these solvents means that both the product and the catalyst are often soluble, making direct precipitation of the product challenging without first removing the solvent.
Troubleshooting and Detailed Protocols
This section provides a deeper dive into common purification challenges and offers step-by-step protocols to address them.
Issue 1: Persistent Color in the Product After Initial Workup
A persistent color in your product is the most common sign of ruthenium contamination. Here are a few methods to address this, ranging from simple to more involved techniques.
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for many organic and inorganic compounds, including residual ruthenium species.[3]
Causality: The principle behind this method is the physical adsorption of the ruthenium complexes onto the surface of the activated carbon.
Protocol:
-
Dissolve the crude product: After the initial workup (e.g., solvent removal), dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add activated carbon: Add 5-10 wt% of activated carbon relative to the crude product.
-
Stir: Stir the suspension at room temperature for 1-2 hours. Longer times may be necessary for stubborn impurities.
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash: Wash the celite pad with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Concentrate the filtrate under reduced pressure to obtain the decolorized product.
Self-Validation: The filtrate should be colorless. If color persists, a second treatment or an alternative method may be required.
This is a highly effective method for separating the product from the ruthenium catalyst and other impurities.[6]
Causality: The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel). The more polar ruthenium complexes tend to adsorb more strongly to the polar silica gel than the often less polar organic product.
Protocol:
-
Prepare the column: Pack a chromatography column with silica gel in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elute: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Self-Validation: Analysis of the collected fractions by TLC should show a clear separation between the product and the colored ruthenium impurities, which typically remain at the top of the column or elute much later.
Issue 2: Difficulty in Crystallizing the Product Due to Oily Ruthenium Impurities
Oily residues of the catalyst can sometimes inhibit the crystallization of the desired product.
Certain reagents can react with the ruthenium catalyst to form an insoluble precipitate that can be removed by filtration.[3]
Causality: This method relies on a chemical reaction to change the solubility of the ruthenium species. Reagents like dithiocarbamates or trimercaptotriazine can form insoluble coordination complexes with ruthenium.[3]
Protocol:
-
Dissolve the crude product: Dissolve the crude reaction mixture in a suitable solvent.
-
Add precipitating agent: Add a solution of the precipitating agent (e.g., sodium N,N-diethyldithiocarbamate) dropwise while stirring.
-
Stir: Stir the mixture for 1-2 hours to allow for complete precipitation.
-
Filter: Filter the mixture to remove the precipitated ruthenium complex.
-
Workup: Proceed with a standard aqueous workup to remove any excess precipitating agent.
-
Isolate the product: Isolate the product from the filtrate by crystallization or chromatography.
Self-Validation: The formation of a solid precipitate upon addition of the reagent is a clear indication that the method is working. The filtrate should be significantly less colored.
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of products from Ru(OAc)₂[(R)-tolbinap] catalyzed reactions.
Caption: General purification workflow.
Data Summary
The choice of purification method can significantly impact the final purity and yield of your product. The following table provides a qualitative comparison of the methods discussed.
| Purification Method | Selectivity for Ru Removal | Scalability | Cost | Potential for Product Loss |
| Activated Carbon | Moderate to High | High | Low | Moderate |
| Silica Gel Chromatography | High | Low to Moderate | High | Moderate |
| Crystallization | High (if product crystallizes well) | High | Low | Low to Moderate |
| Precipitation | High | High | Moderate | Low |
References
-
Chem-Impex. Ru(OAc)2[(R)-tolbinap]. [Link]
-
Anderson's Process Solutions. (2017, September 25). Removing Ru from metathesis reactions. [Link]
-
Palo-Nieto, C., et al. (2012). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology, 2(6), 1164-1173. [Link]
-
Request PDF. Hydrogenation of geraniol using ruthenium–BINAP catalysts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safe handling and quenching procedures for Ru(OAc)2[(R)-tolbinap]
Welcome to the technical support center for Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly known as Ru(OAc)2[(R)-tolbinap]. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile catalyst. As a cornerstone in asymmetric synthesis, particularly for hydrogenations and cross-coupling reactions, proper handling and quenching are paramount for experimental success and laboratory safety.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the use and workup of reactions involving Ru(OAc)2[(R)-tolbinap].
Issue 1: Inconsistent Catalytic Activity or Failed Reaction
Symptoms:
-
The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.
-
Inconsistent results are observed across different batches of the same reaction.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | Ru(OAc)2[(R)-tolbinap] is sensitive to air and moisture.[4] Improper storage or handling can lead to oxidation or hydrolysis of the catalyst, rendering it inactive. | 1. Verify Storage Conditions: Ensure the catalyst is stored at the recommended 2-8°C under an inert atmosphere.[1][5] 2. Inert Atmosphere Techniques: Use Schlenk lines or a glovebox for all manipulations of the solid catalyst and for setting up the reaction.[6] 3. Solvent Purity: Use freshly distilled or anhydrous solvents to minimize water content. |
| Substrate Impurities | Impurities in the substrate or other reagents can act as catalyst poisons. | 1. Substrate Purification: Purify the substrate immediately before use (e.g., distillation, recrystallization, or column chromatography). 2. Reagent Purity: Use high-purity reagents and ensure they are compatible with the catalyst. |
| Incorrect Reaction Conditions | The catalytic cycle of ruthenium complexes is sensitive to temperature, pressure, and solvent.[7] | 1. Optimize Temperature: Verify the optimal temperature for your specific transformation. Some reactions may require heating, while others proceed at room temperature. 2. Solvent Effects: The choice of solvent can significantly impact the reaction. Screen a variety of anhydrous solvents to find the optimal one for your system. |
Issue 2: Difficulty in Removing Ruthenium Residues from the Product
Symptoms:
-
The final product is contaminated with a colored impurity (often black or dark brown), indicating the presence of ruthenium byproducts.
-
NMR or other analytical techniques show the presence of residual ruthenium.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Ineffective Quenching | The quenching procedure did not effectively convert the ruthenium catalyst into a form that is easily removable by standard purification techniques. | 1. Select an Appropriate Quenching Agent: Different quenching agents have varying efficacies. Consider using agents known to form stable, easily separable complexes with ruthenium, such as allenyl esters.[8] 2. Optimize Quenching Conditions: Ensure the quenching agent is added in sufficient excess and that the reaction is allowed to proceed for an adequate amount of time to ensure complete deactivation of the catalyst. |
| Inadequate Purification | Standard silica gel chromatography may not be sufficient to remove all ruthenium species, especially if they are non-polar. | 1. Activated Carbon Treatment: Stirring the crude product with activated carbon in a suitable solvent can help adsorb ruthenium residues. 2. Specialized Silica: Consider using functionalized silica gel or alumina for chromatography. 3. Solvent Extraction: Perform a liquid-liquid extraction with an aqueous solution of a chelating agent to remove ionic ruthenium species.[9] |
Issue 3: Product Degradation During Workup
Symptoms:
-
A clean reaction mixture (as determined by TLC or crude NMR) yields a complex mixture of products after the quenching and purification steps.
-
A significant decrease in yield is observed after workup.[10]
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Product Instability | The desired product may be sensitive to the quenching agent, acidic or basic conditions, or exposure to air or water during workup.[10] | 1. Test Product Stability: Before performing the workup on the entire batch, take a small aliquot of the reaction mixture and subject it to the planned quenching and workup conditions on a small scale. Analyze the result by TLC or NMR to check for product degradation.[10] 2. Milder Quenching: If the product is sensitive, consider using a milder quenching agent or performing the quench at a lower temperature. 3. Neutral Workup: Avoid acidic or basic washes if your product is sensitive to them. Use neutral water washes instead. |
| Reaction with Quenching Byproducts | The byproducts formed from the reaction of the quenching agent with the catalyst or other reaction components may be reactive towards the desired product. | 1. Analyze Byproducts: If possible, identify the major byproducts of the quenching reaction to assess their potential reactivity. 2. Alternative Quenching: Choose a quenching agent that is known to produce inert byproducts. |
Section 2: Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the proper storage conditions for Ru(OAc)2[(R)-tolbinap]?
A1: Ru(OAc)2[(R)-tolbinap] should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][5] It is also light-sensitive and should be stored in a dark place.[4]
Q2: What personal protective equipment (PPE) should be worn when handling this catalyst?
A2: Always handle Ru(OAc)2[(R)-tolbinap] in a well-ventilated fume hood.[6] Recommended PPE includes safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[6][11]
Quenching Procedures
Q3: What are some common quenching agents for ruthenium catalysts?
A3: Several quenching agents can be used to deactivate ruthenium catalysts. The choice of agent depends on the specific reaction and the nature of the desired product. Some common options include:
-
Ethyl vinyl ether (EVE): Known to form a stable complex with ruthenium carbenes.[8]
-
Allenyl esters: These have been shown to be effective at arresting metathesis activity and facilitating catalyst removal.[8]
-
Isopropanol: A common quenching agent for reactive organometallic species, often used as a less vigorous alternative to water.[6]
Q4: Can I dispose of the quenched reaction mixture directly into the aqueous waste?
A4: No. After quenching, the waste should be treated as hazardous waste and disposed of according to your institution's and local regulations.[12][13][14] The quenched mixture will still contain ruthenium and organic solvents.
Workflow Diagrams
Diagram 1: Decision Tree for Troubleshooting a Failed Reaction
Caption: Troubleshooting workflow for failed reactions.
Diagram 2: General Quenching and Workup Procedure
Caption: A generalized workflow for quenching and product isolation.
References
-
Allenyl esters as quenching agents for ruthenium olefin metathesis catalysts - PMC - NIH. [Link]
-
Ruthenium red - Szabo-Scandic. [Link]
-
Common Standard Operating Procedure. [Link]
-
Safety Data Sheet: Ruthenium(III) chloride - Carl ROTH. [Link]
-
Safety Data Sheet Product No. 19421 Ruthenium Red Issue Date (07-31-15) Review Date (08-31-17) Section 1 - Ted Pella, Inc. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials Link downloads document, Link opens in new window - Environmental Health and Safety. [Link]
-
Mechanism of the Quenching of the Tris(bipyridine)ruthenium(II) Emission by Persulfate: Implications for Photoinduced Oxidation Reactions | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Reductive Quenching of the Excited States of Ruthenium(II) Complexes Containing 2,2'-Bipyridine, 2,2'-Bipyrazine, and 2,2'-Bipyrimidine Ligands | The Journal of Physical Chemistry. [Link]
-
Ruthenium-Catalyzed Electrochemical Dehydrogenative Alkyne Annulation | ACS Catalysis. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
Separation of Radioactive Ruthenium from Alkaline Solution: A Solvent Extraction and Detailed Mechanistic Approach | ACS Omega - ACS Publications. [Link]
-
Ruthenium-catalyzed cascade C–H activation/annulation of N-alkoxybenzamides: reaction development and mechanistic insight - RSC Publishing. [Link]
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- 7. Ruthenium-catalyzed cascade C–H activation/annulation of N -alkoxybenzamides: reaction development and mechanistic insight - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04434B [pubs.rsc.org]
- 8. Allenyl esters as quenching agents for ruthenium olefin metathesis catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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Ruthenium Catalyst Residues: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for Post-Reaction Workup. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of ruthenium catalyst residues from reaction mixtures. The presence of residual ruthenium, even at trace levels, can be detrimental to downstream processes, product stability, and is strictly regulated in active pharmaceutical ingredients (APIs). This resource provides in-depth, field-proven insights and step-by-step protocols to ensure your final compound meets the highest purity standards.
Decision Guide: Selecting Your Ruthenium Removal Strategy
Choosing the appropriate workup procedure is critical and depends on several factors, including the nature of your product, the solvent system, and the specific ruthenium catalyst used. This decision tree outlines a logical approach to selecting a primary removal strategy.
Caption: Decision-making workflow for selecting a primary ruthenium removal strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during ruthenium removal, explains the underlying causes, and provides detailed protocols for resolution.
Problem 1: Black or dark-colored product after initial workup.
-
Potential Cause: The presence of finely dispersed, insoluble ruthenium species, often ruthenium dioxide (RuO₂), which can form from the decomposition of the catalyst. These fine particulates can be difficult to remove by standard filtration.[1]
-
Solution 1: Oxidative Treatment to Solubilize or Precipitate Ruthenium
-
Scientific Rationale: Oxidizing agents can convert various ruthenium species into a single, more manageable form. For instance, hydrogen peroxide (H₂O₂) can oxidize ruthenium complexes to the highly insoluble ruthenium dioxide, which can then be more effectively filtered.[2] Conversely, other oxidants in biphasic systems can form soluble ruthenate or perruthenate salts that can be extracted into an aqueous phase.
-
Detailed Protocol (Hydrogen Peroxide Oxidation):
-
After the primary reaction is complete, dilute the organic reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the mixture in an ice bath to control any potential exotherm.
-
Add 15% aqueous hydrogen peroxide (approx. 10 equivalents relative to the catalyst) and stir vigorously for 1-2 hours.[2] The mixture may change color.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with an aqueous solution of a reducing agent like sodium sulfite or sodium thiosulfate to quench any remaining peroxide.
-
Filter the organic layer through a pad of Celite® or silica gel to remove the precipitated RuO₂.
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
-
-
Solution 2: Use of a Scavenger with High Affinity for Ruthenium
-
Scientific Rationale: Solid-supported scavengers possess functional groups (e.g., thiols, amines, phosphines) that chelate strongly with ruthenium, effectively sequestering it from the solution.[3][4] This method is particularly useful when the product is sensitive to oxidative or aqueous conditions.
-
Detailed Protocol (Thiol-Based Scavenger):
-
Dissolve the crude product in a suitable organic solvent (e.g., DCM, Toluene).
-
Add a silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol, QuadraSil® MP) – typically 10-20 weight equivalents relative to the theoretical amount of ruthenium.
-
Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring the ruthenium content via ICP-MS if possible.
-
Filter the mixture to remove the scavenger-bound ruthenium.
-
Wash the filtered scavenger with fresh solvent and combine the filtrates.
-
Concentrate the solution in vacuo.
-
-
Problem 2: Incomplete ruthenium removal after scavenging (<100 ppm but still above target).
-
Potential Cause 1: The chosen scavenger is not optimal for the specific ruthenium species present in the post-reaction mixture. The oxidation state and coordination sphere of the ruthenium complex can significantly affect scavenger binding efficiency.
-
Potential Cause 2: Insufficient contact time or temperature for the scavenger to effectively bind the ruthenium.
-
Solution: Scavenger Screening and Process Optimization
-
Scientific Rationale: Different scavengers have varying affinities for different metal species. A screening approach allows for the empirical determination of the most effective scavenger for a particular process.[3]
-
Workflow Diagram:
Caption: Workflow for optimizing a ruthenium scavenging process.
-
Comparative Data:
-
| Scavenger Type | Functional Group | Typical Efficacy | Pros | Cons |
| Thiol-based Silica | -SH | High | High selectivity, good for various Ru species. | Can be more expensive. |
| Amine-based Silica | -NH₂, -NR₂ | Moderate-High | Effective for specific Ru complexes. | pH-dependent efficacy. |
| Activated Carbon | N/A (Adsorptive) | Variable | Inexpensive, broad applicability.[5] | Can adsorb product, leading to yield loss; variable performance.[3] |
| Tris(hydroxymethyl)phosphine (THMP) | P(CH₂OH)₃ | High | Water-soluble, allows for extractive removal.[6] | Requires high equivalents; potential for side reactions.[5] |
| 2-Mercaptonicotinic acid (MNA) | -SH, -COOH, Pyridine | High | Quenches the reaction and facilitates extraction.[6][7] | Can be difficult to remove excess MNA. |
Problem 3: Product degradation or low recovery during workup.
-
Potential Cause: The workup conditions (e.g., oxidative, acidic, or basic) are too harsh for the target molecule. For example, olefins can be cleaved by strong oxidants, and acid/base-labile protecting groups can be removed.
-
Solution 1: Switch to a Milder, Non-Destructive Method
-
Scientific Rationale: If the product is sensitive, methods that do not alter the chemical environment are preferred. Adsorption onto a solid support is one of the mildest techniques available.
-
Recommendation: Prioritize the use of functionalized silica scavengers or high-purity activated carbon under neutral conditions and at room temperature.[5] If these are insufficient, a simple silica gel plug filtration can be effective.
-
-
Solution 2: Aqueous Extraction with a Chelating Agent
-
Scientific Rationale: Water-soluble ligands can coordinate with the ruthenium catalyst, forming a complex that is readily extracted into an aqueous phase, leaving the desired organic product behind.[6] This avoids the use of harsh oxidants or solid adsorbents that might lower yield.
-
Detailed Protocol (Cysteine Extraction):
-
Complete the metathesis reaction and dilute the mixture with a non-polar organic solvent (e.g., ethyl acetate, toluene).
-
Prepare a basic aqueous solution of L-cysteine (e.g., 5-10 wt% in 0.5 M NaHCO₃).
-
Extract the organic layer 2-3 times with the cysteine solution.[6][7] The aqueous layer will typically become colored as it removes the ruthenium complex.
-
Wash the organic layer with water and then brine to remove residual cysteine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for ruthenium in pharmaceutical products? A1: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for elemental impurities.[8] While the ICH Q3D guideline notes there is insufficient data to set a specific Permitted Daily Exposure (PDE) for ruthenium, the industry generally targets very low levels, often below 10 ppm, and sometimes as low as <1 ppm, depending on the drug's dosage and route of administration.[7][9] It is crucial to consult the specific guidelines and perform a risk-based assessment for each drug product.[8][10]
Q2: Can I use a simple silica gel column to remove ruthenium? A2: Yes, silica gel chromatography can be effective, but it is often not the most efficient or scalable method.[11] Some ruthenium byproducts are non-polar and may co-elute with your product. However, a short "plug" of silica can be a quick and effective way to remove more polar ruthenium species or particulates, especially after an oxidative workup.[2] For challenging separations, specialized scavengers are generally more reliable.
Q3: My reaction is reversible. How can I stop it before workup? A3: This is a critical issue, especially in ring-closing metathesis where the desired product can oligomerize if the catalyst remains active during concentration.[6] You should quench the catalyst immediately upon reaction completion. Reagents like 2-mercaptonicotinic acid (MNA) or imidazole serve a dual purpose: they rapidly inactivate the catalyst and also help in its subsequent removal by extraction.[5][6] Adding a vinyl ether, such as ethyl vinyl ether, is another common method to quench the active catalyst.[12]
Q4: Are there any "self-scavenging" catalyst options? A4: Yes, catalyst development has led to systems designed for easier removal. These include catalysts immobilized on solid supports, which can be filtered off, or catalysts with tags (e.g., PEG-supported or fluorous tags) that allow for selective extraction or precipitation.[11][12][13] These "self-scavenging" or easily removable catalysts can significantly simplify the purification process.[13]
References
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Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications. [Link]
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development. ACS Publications. [Link]
-
Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]
-
A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. [Link]
-
Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. PMC. [Link]
-
Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. PMC - NIH. [Link]
-
New Applications of Ruthenium Scavenging. Biotage. [Link]
- Use of metal scavengers for removal of ruthenium residues.
-
Ruthenium as an effective nitric oxide scavenger. PubMed. [Link]
-
Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]
-
Metal Scavenger Applications. PhosphonicS. [Link]
-
Removing Ruthenium. Reddit. [Link]
-
ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency (EMA). [Link]
-
Guideline for Elemental Impurities Q3D(R2). ICH. [Link]
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- 13. apeiron-synthesis.com [apeiron-synthesis.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Ru(OAc)2[(R)-tolbinap] and Ru(OAc)2[(R)-BINAP]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of catalyst is paramount to achieving high enantioselectivity and efficiency. Ruthenium complexes bearing atropisomeric bisphosphine ligands, such as BINAP and its derivatives, are cornerstones of modern asymmetric hydrogenation. This guide provides an in-depth technical comparison of two prominent catalysts: Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), or Ru(OAc)2[(R)-tolbinap] , and its parent analogue, Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly known as Ru(OAc)2[(R)-BINAP] .
This document will delve into the structural nuances between the two ligands, present available experimental data comparing their catalytic performance, and offer insights into the mechanistic rationale for any observed differences.
At a Glance: Key Differences and Performance Summary
While both catalysts are highly effective for the asymmetric hydrogenation of a variety of functionalized olefins and ketones, subtle structural modifications in the ligand backbone can lead to significant differences in catalytic activity and enantioselectivity. The primary distinction lies in the substitution on the phosphine groups: BINAP features phenyl substituents, whereas Tol-BINAP possesses p-tolyl groups. This seemingly minor change imparts distinct electronic properties to the ligand, which in turn influences the catalytic behavior of the ruthenium center.
| Catalyst | Ligand Structure | Key Feature | General Performance Trend |
| Ru(OAc)2[(R)-BINAP] | (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Phenyl groups on phosphorus | High enantioselectivity across a broad range of substrates.[1] |
| Ru(OAc)2[(R)-tolbinap] | (R)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | p-Tolyl groups on phosphorus | Often exhibits enhanced catalytic activity and/or enantioselectivity compared to the BINAP analogue, attributed to electronic effects.[2] |
Structural and Mechanistic Considerations
The Noyori asymmetric hydrogenation, a paradigm in enantioselective catalysis, is the fundamental reaction mechanism for both catalysts.[3] The catalytic cycle involves the formation of a ruthenium dihydride species which then delivers hydrogen to the substrate through a six-membered pericyclic transition state. The chiral environment created by the C2-symmetric BINAP or Tol-BINAP ligand dictates the enantiofacial selectivity of the hydrogen transfer.
The introduction of methyl groups at the para-position of the phenyl rings in Tol-BINAP has a notable electronic effect. The tolyl group is more electron-donating than the phenyl group, which increases the electron density on the phosphorus atoms and, consequently, on the ruthenium center. This enhanced electron density can influence the binding of the substrate and the subsequent steps of the catalytic cycle, often leading to improved performance.
Caption: Influence of ligand modification on catalyst properties.
Comparative Experimental Data
Direct, side-by-side comparisons of Ru(OAc)2[(R)-tolbinap] and Ru(OAc)2[(R)-BINAP] for the same substrate under identical conditions are not abundant in the literature. However, a study on the asymmetric hydrogenation of the allylic alcohol geraniol provides a valuable head-to-head comparison.
Table 1: Asymmetric Hydrogenation of Geraniol
| Catalyst | Solvent | H2 Pressure (bar) | Temperature (°C) | Enantiomeric Excess (ee%) of (S)-citronellol |
| Ru(OAc)2(BINAP) | Methanol | 40 | 60 | 96 |
| R-Ru(OAc)2(T-BINAP) | Methanol | 40 | 60 | 98 |
Data sourced from Murzin, D. Y., et al. (2012). Catalysis Science & Technology.
In this specific case, the Tol-BINAP-ligated catalyst, R-Ru(OAc)2(T-BINAP), afforded a higher enantiomeric excess of the desired (S)-citronellol compared to the standard BINAP catalyst.[4]
While comprehensive comparative data for the hydrogenation of β-keto esters is limited, numerous studies on the asymmetric hydrogenation of ketones using ruthenium catalysts often employ Tol-BINAP in combination with a chiral diamine ligand to achieve exceptionally high turnover numbers and enantioselectivities.[5] This preference for Tol-BINAP in highly optimized systems suggests its perceived superiority for challenging transformations.
Experimental Protocols
Below are representative protocols for the asymmetric hydrogenation of a generic β-keto ester. These are generalized procedures and should be optimized for specific substrates.
Protocol 1: Asymmetric Hydrogenation using Ru(OAc)2[(R)-BINAP]
-
Catalyst Pre-activation (optional, but recommended): In a glovebox, dissolve Ru(OAc)2[(R)-BINAP] (1 mol%) in a degassed solvent (e.g., methanol or ethanol). Stir under a hydrogen atmosphere (1-10 atm) for 1-2 hours.
-
Reaction Setup: To a solution of the β-keto ester (1 equivalent) in the chosen degassed solvent, add the pre-activated catalyst solution under an inert atmosphere.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 10-100 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress by TLC, GC, or HPLC.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure. Purify the resulting β-hydroxy ester by column chromatography.
Protocol 2: Asymmetric Hydrogenation using Ru(OAc)2[(R)-tolbinap]
The protocol for Ru(OAc)2[(R)-tolbinap] is analogous to that for the BINAP catalyst.
-
Catalyst Pre-activation (optional): In a glovebox, dissolve Ru(OAc)2[(R)-tolbinap] (1 mol%) in a degassed solvent (e.g., methanol or ethanol). Stir under a hydrogen atmosphere (1-10 atm) for 1-2 hours.
-
Reaction Setup: To a solution of the β-keto ester (1 equivalent) in the chosen degassed solvent, add the pre-activated catalyst solution under an inert atmosphere.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 10-100 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress by TLC, GC, or HPLC.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure. Purify the resulting β-hydroxy ester by column chromatography.
Caption: General workflow for asymmetric hydrogenation.
Conclusion and Recommendations
Both Ru(OAc)2[(R)-BINAP] and Ru(OAc)2[(R)-tolbinap] are excellent catalysts for asymmetric hydrogenation. Ru(OAc)2[(R)-BINAP] is a well-established and reliable choice for a wide array of substrates.
However, the available evidence, particularly from the hydrogenation of geraniol and the frequent use of Tol-BINAP in highly demanding ketone hydrogenations, suggests that Ru(OAc)2[(R)-tolbinap] may offer an advantage in terms of enantioselectivity and potentially catalytic activity . The electron-donating nature of the p-tolyl groups appears to fine-tune the electronic properties of the ruthenium center, leading to enhanced performance in certain applications.
For researchers and drug development professionals seeking to optimize an asymmetric hydrogenation step, particularly for substrates where high enantiomeric excess is critical or for more challenging transformations, Ru(OAc)2[(R)-tolbinap] represents a compelling alternative to its BINAP counterpart and is recommended for initial screening and process development .
References
-
Murzin, D. Y., et al. (2012). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology, 2(9), 1901-1907. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Chem-Impex. (n.d.). Ru(OAc)2[(R)-binap]. Retrieved from [Link]
-
Noyori, R. (n.d.). Noyori Asymmetric Hydrogenation. NROChemistry. Retrieved from [Link]
-
Ohkuma, T., et al. (2008). Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. The Journal of Organic Chemistry, 73(22), 9084-9093. [Link]
-
Salomon, C., et al. (2013). Enantioselective isomerization of primary allylic alcohols into chiral aldehydes with the tol-binap/dbapen/ruthenium(II) catalyst. Angewandte Chemie International Edition, 52(29), 7500-7504. [Link]
-
Hartwig, J. F., & Stanley, L. M. (2010). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society, 132(40), 14269-14271. [Link]
-
Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Sandoval, C. A., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(43), 13490-13503. [Link]
-
Pu, L. (2004). 4,4'-Disubstituted BINAPs for highly enantioselective Ru-catalyzed asymmetric hydrogenation of ketones. Organic Letters, 6(17), 2937-2940. [Link]
-
Chan, A. S. C., et al. (2004). Remarkable 4,4'-substituent effects on binap: Highly enantioselective Ru catalysts for asymmetric hydrogenation of beta-aryl ketoesters and their immobilization in room-temperature ionic liquids. Angewandte Chemie International Edition, 43(19), 2501-2504. [Link]
-
Genet, J. P., et al. (2009). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 351(11-12), 1749-1767. [Link]
-
NPTEL. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ru coordinated with BINAP in knitting aryl network polymers for heterogeneous asymmetric hydrogenation of methyl acetoacetate. Retrieved from [Link]
-
Various Authors. (2015). Asymmetric Hydrogenation. Retrieved from [Link]
-
Brown, J. M., & Chaloner, P. A. (1998). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. Journal of the American Chemical Society, 120(37), 9691-9699. [Link]
-
Chem-Impex. (n.d.). Ru(OAc)2[(R)-tolbinap]. Retrieved from [Link]
-
Cossy, J., & Pardo, D. G. (2012). Modified BINAP: The How and the Why. Chemical Reviews, 112(3), 1639-1704. [Link]
-
Morris, R. H., et al. (2006). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 25(18), 4348-4356. [Link]
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- 4. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TolBINAP and BINAP Ligands in Ruthenium Catalysis
For researchers, scientists, and professionals in drug development, the rational selection of chiral ligands is a critical determinant of success in asymmetric synthesis. Among the pantheon of privileged ligands, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) stands as a foundational pillar, particularly in ruthenium-catalyzed asymmetric hydrogenations.[1][2][3] Its derivative, 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (TolBINAP), represents a strategic modification designed to fine-tune catalytic performance. This guide provides an in-depth, objective comparison of these two atropisomeric phosphine ligands, grounded in experimental data, to elucidate the subtle yet significant impact of their structural differences on catalytic outcomes.
Structural and Electronic Foundations: A Tale of Two Ligands
The fundamental difference between BINAP and TolBINAP lies in the substitution pattern on the four phenyl rings attached to the phosphorus atoms. TolBINAP incorporates a methyl group at the para-position of each of these rings. While seemingly minor, this modification imparts distinct electronic and steric characteristics.
-
Electronic Effects: The methyl groups in TolBINAP are electron-donating by induction. This increases the electron density on the phosphorus atoms, making TolBINAP a more electron-rich and basic ligand compared to BINAP.[2] This enhanced electron-donating ability directly influences the electronic properties of the ruthenium center it coordinates to, which can, in turn, affect catalytic activity.[4]
-
Steric Effects: The para-methyl groups add to the overall steric bulk of the TolBINAP ligand. However, their distal position from the chiral pocket means they exert a less direct steric influence on the substrate's approach to the metal center compared to ortho-substituents. Their primary steric role may be to influence the ligand's overall conformation and the dihedral angle of the binaphthyl backbone.
Caption: Chemical structures of (R)-BINAP and its derivative, (R)-TolBINAP.
Table 1: Comparison of Ligand Properties
| Property | BINAP | TolBINAP | Rationale for Difference |
| Structure | P(Ph)₂ groups | P(p-Tolyl)₂ groups | Introduction of four methyl groups on the phenyl rings. |
| Electronic Nature | Electron-donating | More electron-donating | Inductive effect of the para-methyl groups increases electron density on phosphorus.[2][4] |
| Steric Profile | Standard | Marginally bulkier | Addition of methyl groups increases the overall size of the ligand. |
Performance in Ruthenium-Catalyzed Asymmetric Hydrogenation
The true measure of a ligand's utility is its performance in catalysis. In the context of ruthenium-catalyzed asymmetric hydrogenation, both enantioselectivity (ee) and catalytic activity (turnover number/frequency) are paramount.
Causality: Why Do Modifications Matter?
The increased electron density on the ruthenium center when complexed with TolBINAP is often hypothesized to enhance the rate of key catalytic steps, such as the oxidative addition of hydrogen. This can lead to higher overall reaction rates.[2] Noyori and his colleagues were the first to describe the synthesis of TolBINAP and noted its superior activity in the ruthenium-catalyzed hydrogenation of certain substrates compared to the parent BINAP ligand.[2]
Experimental Data Comparison
The following table consolidates data from various studies to provide a comparative overview of the two ligands in the asymmetric hydrogenation of representative substrates.
Table 2: Performance Data in Ru-Catalyzed Asymmetric Hydrogenation
| Substrate | Ligand | Catalyst System | Conditions | Activity/Yield | Enantioselectivity (ee%) | Reference |
| Geraniol (Allylic Alcohol) | (R)-BINAP | Ru(OCOCH₃)₂[(R)-BINAP] | 100 atm H₂, 95% aq. MeOH, 20°C, 8 hr | 97% Yield | 96% (S) | [5] |
| Geraniol (Allylic Alcohol) | (R)-TolBINAP | Ru(OCOCH₃)₂[(R)-TolBINAP] | 100 atm H₂, 95% aq. MeOH, 20°C, 8 hr | >99% Yield | 98% (S) | [2] |
| Naphthacrylic Acid (Unsaturated Acid) | (S)-BINAP | Ru₂ | 134 atm H₂, MeOH/CH₂Cl₂, 50°C, 48 hr | 100% Conversion | 97% (S) | [6] |
| Tiglic Acid (Unsaturated Acid) | (R)-BINAP | Ru₂ | 100 atm H₂, MeOH, 20°C, 12 hr | 100% Conversion | 83% (R) | [2] |
| Tiglic Acid (Unsaturated Acid) | (R)-TolBINAP | Ru₂ | 100 atm H₂, MeOH, 20°C, 12 hr | 100% Conversion | 88% (R) | [2] |
| Methyl Acetoacetate (β-Keto Ester) | (S)-BINAP | RuCl₂[(S)-BINAP]₂(NEt₃) | 100 atm H₂, MeOH, 50°C, 12 hr | 100% Yield | >99% (R) | [3] |
Analysis of Performance Data:
-
Enhanced Activity: Across multiple examples, particularly in the hydrogenation of allylic alcohols like citronellol, Ru-TolBINAP complexes demonstrate better activity than their BINAP counterparts, often leading to higher yields or requiring shorter reaction times.[2]
-
Improved or Maintained Enantioselectivity: For substrates like geraniol and tiglic acid, TolBINAP provides a modest but noticeable improvement in enantioselectivity.[2] In many other cases, it maintains the excellent enantioselectivity established by BINAP. This makes TolBINAP a valuable alternative when seeking to optimize an already effective transformation.
Mechanistic Insights and Experimental Workflow
Understanding the catalytic cycle is crucial for rationalizing the observed performance differences. The generally accepted mechanism for Ru-BINAP catalyzed hydrogenation involves the formation of a ruthenium dihydride species, followed by substrate coordination and migratory insertion.
Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
The enhanced electron-donating nature of TolBINAP stabilizes the electron-deficient ruthenium center, potentially accelerating the oxidative addition of H₂ (Step A -> B) and the subsequent reductive elimination of the product (Step D -> A), leading to higher turnover frequencies.
Experimental Protocol: Asymmetric Hydrogenation of Geraniol
This protocol provides a self-validating system for comparing the ligands in a well-established transformation.
Caption: Workflow for the Ru-catalyzed asymmetric hydrogenation of geraniol.
Step-by-Step Methodology:
-
Catalyst Preparation (In-situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add Ru(OCOCH₃)₂(L) (where L is either (R)-BINAP or (R)-TolBINAP) to achieve a substrate-to-catalyst (S/C) ratio of ~2000:1.
-
Add freshly distilled and degassed methanol (e.g., 10 mL for a 5 mmol scale reaction).
-
Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.
-
-
Reaction Setup and Execution:
-
In a separate vessel, dissolve geraniol (1 equivalent) in degassed methanol.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the final reaction mixture to a high-pressure autoclave that has been purged with argon.
-
Seal the autoclave, purge three times with H₂ gas, and then pressurize to 100 atm.
-
Stir the reaction vigorously at the specified temperature (e.g., 20°C) for the designated time (typically 8-12 hours). Monitor the reaction progress by taking aliquots if the reactor setup allows.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the H₂ pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product, (S)-citronellol.
-
-
Analysis:
-
Determine the yield of the isolated product.
-
The enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization of the alcohol product, comparing the result with a racemic standard.
-
Conclusion and Ligand Selection Strategy
Both BINAP and TolBINAP are exceptional ligands for ruthenium-catalyzed asymmetric catalysis. The choice between them is a matter of fine-tuning for specific applications.
-
BINAP remains the gold standard and an excellent starting point for a wide variety of substrates.[1][3] Its effectiveness is well-documented, and it provides high enantioselectivities in numerous transformations.[2][6]
-
TolBINAP should be considered when higher catalytic activity is desired or when a modest improvement in enantioselectivity could be beneficial.[2][7] Its enhanced electron-donating properties often translate to faster reactions, which can be crucial for process efficiency and reducing catalyst loading in industrial applications.[2][8]
Final Recommendation: For a new transformation, begin with the well-established Ru-BINAP system. If the reaction is sluggish or the enantioselectivity is slightly below the desired threshold, switching to TolBINAP is a logical and often effective optimization step. As always, empirical screening remains the ultimate arbiter of catalyst performance for any novel substrate.
References
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Berthod, M., Mignani, G., Woodward, G., & Lemaire, M. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1801–1836. [Link]
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Gridnev, I. D., & Imamoto, T. (2002). Mechanistic Investigations of an Enantioselective Hydrogenation Catalyzed by a Ruthenium−BINAP Complex. 1. Stoichiometric and Catalytic Labeling Studies. Organometallics, 21(23), 4996–5003. [Link]
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Li, G., Wu, J., & Zhang, J. (2014). Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation. Catalysis Science & Technology, 4(8), 2499-2504. [Link]
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Glueck, D. S. (2009). Development of Ruthenium Catalysts for the Enantioselective Synthesis of P-Stereogenic Phosphines via Nucleophilic Phosphido Intermediates. Journal of the American Chemical Society, 131(31), 11042–11054. [Link]
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Noyori, R., & Takaya, H. (1990). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses, 69, 54. [Link]
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Pugin, B., & Blaser, H. U. (2005). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry, 7(10), 732-737. [Link]
- Wang, Y., et al. (2025). Chiral ruthenium complex/Ph2P(2-furyl)–catalyzed asymmetric nucleophilic addition of aryl aldehyde hydrazones to simple ketones. Science Advances.
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NRO Chemistry. (2022). Noyori Hydrogenation. YouTube. [Link]
- NPTEL.
- Sayo, N., & Takasago International Corporation. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects.
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Chem-Impex. (S)-(-)-TolBINAP. [Link]
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ResearchGate. Modified BINAP: the how and the why | Request PDF. [Link]
- ResearchGate. BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities | Request PDF.
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Grubbs, R. H., & Trnka, T. M. (2004). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. Angewandte Chemie International Edition, 43(45), 6174–6177. [Link]
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Baratta, W., et al. (2001). Synthesis, Characterization, and Application in Asymmetric Hydrogenation Reactions of Chiral Ruthenium(II) Diphosphine Complexes. Organometallics, 20(23), 4865–4873. [Link]
- BenchChem. A Comparative Guide to (S)
- Vertex AI Search. Mastering Asymmetric Synthesis with (S)-(-)-TolBINAP Ligands.
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Wills, M., & Hayes, A. M. (2002). The “Reverse-Tethered” Ruthenium (II) Catalyst for Asymmetric Transfer Hydrogenation: Further Applications. The Journal of Organic Chemistry, 67(23), 8031–8040. [Link]
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Taylor & Francis. Binap – Knowledge and References. [Link]
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Fabrello, A., et al. (2010). Comparative steric (Left) and electronic (Right) scales of BINAP,.... ResearchGate. [Link]
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Global Precious Metal Catalysts. (S)-BINAP. [Link]
- R Discovery.
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Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 908–918. [Link]
- ResearchGate.
-
Tang, W., & Zhang, X. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. [Link]
- ResearchGate. Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions | Request PDF.
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ChemRxiv. Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers: standing on the shoulder of Pd catalysis giants. [Link]
-
National Institutes of Health (NIH). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. [Link]
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MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]
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-
National Institutes of Health (NIH). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. [Link]
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A Comparative Performance Analysis of Ru(OAc)₂[(R)-tolbinap] in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection
In the landscape of asymmetric synthesis, the pursuit of highly efficient and selective catalysts is paramount for the construction of chiral molecules, which are the cornerstone of many pharmaceuticals and fine chemicals. Among the arsenal of catalysts available, chiral Ruthenium(II) complexes have distinguished themselves as powerful tools for a variety of transformations. This guide provides an in-depth performance benchmark of the esteemed Ru(OAc)₂[(R)-tolbinap] catalyst against other notable chiral Ru catalysts, with a focus on asymmetric hydrogenation. By presenting objective, data-driven comparisons and detailed experimental protocols, this document aims to empower researchers to make informed decisions in catalyst selection for their specific synthetic challenges.
The Evolution of Excellence: From BINAP to TolBINAP
The advent of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligands, pioneered by Noyori and his contemporaries, marked a watershed moment in asymmetric catalysis. The C₂-symmetric, atropisomeric backbone of BINAP, when complexed with ruthenium, creates a well-defined chiral environment that enables remarkable control over enantioselectivity in hydrogenation reactions.
Building upon this success, researchers sought to fine-tune the electronic and steric properties of the BINAP framework to enhance catalytic activity and selectivity. This led to the development of derivatives such as TolBINAP, which features di-p-tolylphosphino groups in place of the diphenylphosphino moieties of BINAP. The electron-donating methyl groups on the tolyl substituents were envisaged to modulate the electronic properties of the ruthenium center, thereby influencing its catalytic prowess. This guide will delve into the tangible performance differences arising from this structural modification.
Asymmetric Hydrogenation of Ketones: A Comparative Analysis
The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental and widely utilized transformation. Here, we compare the performance of Ru(OAc)₂[(R)-tolbinap] and its derivatives with other chiral Ru catalysts in the hydrogenation of various ketone substrates.
Aryl Ketones: The Case of Acetophenone
The hydrogenation of acetophenone is a standard benchmark for evaluating the efficacy of chiral catalysts. While Ru(OAc)₂[(R)-binap] is a competent catalyst, the combination of a TolBINAP ligand with a chiral diamine co-ligand often leads to superior results.
For instance, in the hydrogenation of acetophenone, the catalyst system derived from (S)-TolBINAP and (R)-DMAPEN (N,N-dimethyl-1-phenylethylenediamine) furnishes the corresponding (S)-1-phenylethanol with a remarkable 91% enantiomeric excess (ee).[1] This is a significant improvement over the 82% ee achieved with the original (S)-TolBINAP/(S,S)-DPEN (1,2-diphenylethylenediamine) system.[1] This highlights the crucial role of the synergistic interplay between the diphosphine and the diamine ligand in defining the chiral pocket of the catalyst.
α,β-Unsaturated Ketones: The Chalcone Challenge
The selective hydrogenation of the C=O bond in α,β-unsaturated ketones without concomitant reduction of the C=C bond is a challenging endeavor. This is where the nuances of catalyst design become particularly evident. The hydrogenation of (E)-chalcone, an aryl vinyl ketone, serves as an excellent case study.
The RuCl₂[(S)-tolbinap][(R)-dmapen] catalyst system demonstrates exceptional performance, affording the corresponding allylic alcohol in 97% ee and 99% chemical yield.[1] In stark contrast, the (R)-XylBINAP/(R)-DAIPEN-Ru complex yields the same product with a mere 45% ee.[1] This dramatic difference underscores the superiority of the TolBINAP-based catalyst for this class of substrates.
Functionalized Ketones: Arylglyoxal Dialkylacetals
The asymmetric hydrogenation of functionalized ketones, such as arylglyoxal dialkylacetals, provides access to valuable chiral building blocks. Once again, the TolBINAP/DMAPEN-Ru catalyst system proves its mettle. The hydrogenation of phenylglyoxal diethylacetal proceeds with high enantioselectivity, yielding the corresponding hydroxy acetal in 96% ee.[1] This result further solidifies the position of TolBINAP-based catalysts as a premier choice for the enantioselective reduction of a broad spectrum of ketones.
Table 1: Performance Comparison of Chiral Ru Catalysts in the Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Acetophenone | (S)-TolBINAP/(R)-DMAPEN-Ru | 91 | S | [1] |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN-Ru | 82 | R | [1] |
| (E)-Chalcone | RuCl₂[(S)-tolbinap][(R)-dmapen] | 97 | S | [1] |
| (E)-Chalcone | (R)-XylBINAP/(R)-DAIPEN-Ru | 45 | - | [1] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen] | 96 | R | [1] |
Experimental Protocols: A Practical Guide
To facilitate the application of these powerful catalysts, we provide a detailed, step-by-step protocol for a representative asymmetric hydrogenation of a ketone.
General Procedure for the Asymmetric Hydrogenation of Acetophenone
Materials:
-
Ru(OAc)₂[(R)-tolbinap]
-
(S,S)-1,2-Diphenylethylenediamine (DPEN)
-
Acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 2-propanol (IPA)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Precursor Preparation (in situ): In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with Ru(OAc)₂[(R)-tolbinap] (e.g., at a substrate-to-catalyst ratio of 2000:1) and (S,S)-DPEN (1.1 equivalents relative to Ru).
-
Solvent and Base Addition: Add anhydrous and degassed 2-propanol to dissolve the catalyst precursor. Then, add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst). The base is crucial for the activation of the catalyst.
-
Substrate Addition: Add the acetophenone substrate to the liner.
-
Reaction Setup: Place the glass liner inside the autoclave and seal the reactor securely.
-
Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Reaction Execution: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
Work-up and Analysis: Upon completion, carefully vent the hydrogen pressure. The reaction mixture can then be analyzed by chiral HPLC or GC to determine the conversion and enantiomeric excess of the 1-phenylethanol product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Ruthenium catalysts and their precursors can be sensitive to oxygen and moisture. Performing the initial steps in a glovebox or under an inert atmosphere is critical for maintaining catalyst activity.
-
Anhydrous and Degassed Solvents: Water can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.
-
Base Activation: The addition of a base like potassium tert-butoxide is essential for the formation of the active ruthenium hydride species.
-
Diamine Co-ligand: The chiral diamine, such as DPEN or DMAPEN, coordinates to the ruthenium center and, in concert with the TolBINAP ligand, creates the highly stereoselective environment necessary for asymmetric induction.
Mechanistic Insights: The TolBINAP Advantage
The superior performance of TolBINAP-based catalysts in certain applications can be attributed to the electronic and steric effects imparted by the p-tolyl substituents on the phosphorus atoms. The electron-donating methyl groups increase the electron density at the ruthenium center, which can influence the kinetics of the catalytic cycle.
Furthermore, the steric bulk of the tolyl groups can refine the shape and size of the chiral pocket, leading to more effective discrimination between the two enantiofaces of the prochiral substrate. The interplay of these factors, combined with the specific choice of the diamine co-ligand, allows for the fine-tuning of the catalyst's performance for a given substrate.
Caption: Comparative structure of chiral diphosphine ligands.
Asymmetric Cyclopropanation: An Area for Future Exploration
While the performance of Ru(OAc)₂[(R)-tolbinap] in asymmetric hydrogenation is well-documented, its application and comparative performance in other transformations, such as asymmetric cyclopropanation, are less explored in the current literature. The field of asymmetric cyclopropanation is dominated by other highly effective chiral ruthenium catalysts, including those based on porphyrin and Pybox ligands. These catalysts have demonstrated high diastereoselectivity and enantioselectivity for the cyclopropanation of a variety of olefins with diazoacetates.[2][3]
Further research is warranted to investigate the potential of TolBINAP-based ruthenium catalysts in this important C-C bond-forming reaction and to benchmark their performance against the established catalyst systems.
Conclusion
Ru(OAc)₂[(R)-tolbinap] and its derivatives have proven to be exceptionally effective catalysts for the asymmetric hydrogenation of ketones, often outperforming their BINAP and XylBINAP counterparts for specific substrates. The judicious choice of a chiral diamine co-ligand is crucial for unlocking the full potential of these catalysts. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to employ these catalytic systems in their synthetic endeavors. While the application of TolBINAP-based catalysts in asymmetric cyclopropanation remains an open area of investigation, their established success in hydrogenation solidifies their position as indispensable tools in the asymmetric catalysis toolbox.
Caption: Asymmetric hydrogenation experimental workflow.
References
-
Li, Y., Chan, K. S., Zhu, N., & Che, C. M. (2004). Asymmetric Inter- and Intramolecular Cyclopropanation of Alkenes Catalyzed by Chiral Ruthenium Porphyrins. Synthesis and Crystal Structure of a Chiral Metalloporphyrin Carbene Complex. Journal of the American Chemical Society, 126(27), 8354–8365. [Link]
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Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical reviews, 98(2), 911-936. [Link]
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A Comparative Guide to Chiral HPLC and GC Methods for Determining Enantiomeric Excess
In the landscape of pharmaceutical development, agrochemicals, and fragrance industries, the stereoisomeric composition of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety.[1][2][3] Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate rigorous analysis and control of enantiomeric purity.[1][4] The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a cornerstone of this process.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two preeminent analytical techniques employed for this critical task.[5][6] This guide provides an in-depth, objective comparison of chiral HPLC and GC methods, grounded in experimental principles and practical insights to empower researchers, scientists, and drug development professionals in making informed methodological decisions.
The Fundamental Principle: Chiral Recognition
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, hinges on the principle of chiral recognition.[2][7][8] This is achieved by creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector.[7][9] This interaction can occur in two primary ways:
-
Direct Method: The most common approach, where the separation is performed on a Chiral Stationary Phase (CSP) . The CSP is a solid support within the chromatography column that has a chiral molecule bonded to its surface.[9][10][11] As the enantiomeric mixture passes through the column, one enantiomer interacts more strongly with the CSP, leading to a longer retention time and, thus, separation.[1][8][12]
-
Indirect Method: This less frequently used method involves derivatizing the enantiomeric mixture with a chiral reagent to form a pair of diastereomers.[9][10][13] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral column.[9][13]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is a highly versatile and widely adopted technique for enantiomeric separations, particularly for non-volatile and thermally labile compounds commonly found in the pharmaceutical industry.[5][9][14]
Chiral Stationary Phases (CSPs) for HPLC
The success of a chiral HPLC separation is critically dependent on the selection of the appropriate CSP. A diverse array of CSPs are commercially available, each offering unique chiral recognition mechanisms.[1][15] The most prominent categories include:
-
Polysaccharide-based CSPs: These are the most widely used CSPs, derived from cellulose or amylose polymers.[7][11][16] They offer broad enantioselectivity and can be operated in normal-phase, reversed-phase, and polar organic modes, providing significant flexibility in method development.[7][10][16] Immobilized polysaccharide CSPs are particularly robust, allowing for the use of a wider range of solvents.[16]
-
Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin or teicoplanin, offer a broad range of chiral recognition capabilities.[12][17]
-
Pirkle-type (Brush-type) CSPs: These were among the first commercially available CSPs and operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[9][11]
-
Cyclodextrin-based CSPs: These are effective for separating a variety of low-molecular-weight analytes and can be used in both reversed-phase and normal-phase modes.[3][10]
-
Protein-based CSPs: These utilize proteins like bovine serum albumin for their chiral recognition capabilities.[12]
Method Development in Chiral HPLC
Developing a robust chiral HPLC method is often more complex than for achiral separations and can involve a degree of trial-and-error.[10][18] A systematic screening approach is often employed.[16][17]
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Key Experimental Considerations:
-
Mobile Phase Composition: In normal phase, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are common.[16] For reversed-phase, aqueous buffers are combined with organic modifiers such as acetonitrile or methanol.[16] Additives like acids or bases can significantly impact peak shape and resolution.
-
Temperature: Temperature is a critical parameter that can influence enantioselectivity.[1][19] Lowering the temperature often enhances chiral recognition but can also lead to broader peaks.[1][20]
-
Flow Rate: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, reducing it can sometimes improve resolution.[19]
Detection in Chiral HPLC
-
UV-Vis Detectors: These are the most common detectors used in HPLC, offering good sensitivity for compounds with a chromophore.[21] Diode-array detectors (DAD) or photodiode-array (PDA) detectors can record the entire UV-Vis spectrum, which is useful for peak purity assessment.[21]
-
Chiroptical Detectors: For a more definitive analysis, chiroptical detectors such as Circular Dichroism (CD) and Optical Rotation (OR) detectors can be employed.[6][22][23] A CD detector can distinguish between d- and l-enantiomers by their positive and negative peaks, respectively.[23]
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and selectivity, which is particularly advantageous for analyzing chiral drugs in complex biological matrices.[24]
Gas Chromatography (GC): The Choice for Volatile Analytes
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[5] It often provides high resolution, fast analysis times, and excellent sensitivity.[25]
Chiral Stationary Phases (CSPs) for GC
The most widely used CSPs in chiral GC are based on cyclodextrin derivatives .[25][26] These CSPs separate enantiomers based on inclusion complexation and hydrogen bonding.[25] The choice of the specific cyclodextrin derivative and its substituents is crucial for achieving the desired separation.
Derivatization in Chiral GC
A key consideration in chiral GC is the need for derivatization for many analytes, especially those containing polar functional groups like amines, carboxylic acids, and alcohols.[27][28] Derivatization serves several purposes:
-
Increases Volatility: By masking polar functional groups, derivatization makes the analyte suitable for GC analysis.[27][28]
-
Improves Chromatographic Performance: It can lead to better peak shape and thermal stability.[27]
-
Enhances Chiral Recognition: In some cases, the derivative may interact more effectively with the CSP.
Common derivatization reactions include silylation, acylation, and alkylation.[28][29] It is crucial that the derivatization process does not cause racemization of the analyte.
General Protocol for Chiral GC Analysis with Derivatization
Caption: A typical workflow for chiral GC analysis involving derivatization.
Method Development in Chiral GC
-
Temperature Programming: The temperature of the GC oven is a powerful tool for optimizing separations. Lowering the analysis temperature can increase chiral selectivity. A temperature ramp is often used to separate compounds with a range of boiling points.
-
Carrier Gas: The choice and flow rate of the carrier gas (e.g., helium, hydrogen) can affect efficiency and resolution.
Detection in Chiral GC
-
Flame Ionization Detector (FID): This is the most common detector in GC, offering high sensitivity for nearly all organic compounds.[21]
-
Mass Spectrometry (MS): GC-MS provides structural information, which is invaluable for peak identification and confirmation.[25]
Head-to-Head Comparison: Chiral HPLC vs. Chiral GC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a CSP in a liquid mobile phase.[8][12] | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[25] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids, large molecules).[5][9] | Volatile, thermally stable compounds (e.g., small molecules, flavor & fragrance compounds, essential oils).[5][26] |
| Sample Preparation | Often minimal; dissolution in a suitable solvent. | Frequently requires derivatization to increase volatility and improve peak shape.[27] |
| Stationary Phases | Wide variety: Polysaccharide, macrocyclic glycopeptide, Pirkle-type, cyclodextrin, protein-based.[12][15] | Primarily cyclodextrin-based derivatives.[25][26] |
| Mobile Phase | Liquid (e.g., hexane/IPA, water/acetonitrile); plays an active role in the separation. | Inert gas (e.g., He, H₂, N₂); does not interact with the analyte. |
| Temperature | Typically near ambient to moderately elevated (e.g., 10-60 °C); affects selectivity.[1] | Elevated temperatures and temperature programming are common; a key parameter for optimization. |
| Speed | Generally slower analysis times compared to GC. | Typically faster analysis times.[25] |
| Sensitivity | Dependent on the detector; UV and MS are common. | High sensitivity, especially with FID.[25] |
| Advantages | Broad applicability, versatile, suitable for non-volatile and thermally sensitive compounds, wide range of CSPs.[9] | High resolution, fast analysis, high sensitivity, lower analysis cost.[25] |
| Disadvantages | Can be slower, higher solvent consumption. | Limited to volatile and thermally stable compounds, often requires derivatization.[25] |
Data Analysis and Method Validation
Regardless of the technique chosen, the ultimate goal is the accurate and precise determination of enantiomeric excess. The ee is calculated from the peak areas of the two enantiomers in the chromatogram:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
It is imperative that the chosen analytical method is validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[4][30] Key validation parameters for chiral methods include:
-
Specificity/Selectivity: The ability to resolve the two enantiomers from each other and from any other components in the sample matrix.[4]
-
Precision: The closeness of agreement between a series of measurements.[4][31]
-
Accuracy: The closeness of the test results to the true value.[31][32]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][31]
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.[4]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[4]
Conclusion: Selecting the Optimal Method
The choice between chiral HPLC and GC is primarily dictated by the physicochemical properties of the analyte.
-
Chiral HPLC is the undisputed method of choice for the vast majority of pharmaceutical compounds, which are often non-volatile and thermally labile. Its versatility in terms of stationary and mobile phases makes it adaptable to a wide range of molecular structures.
-
Chiral GC excels in the analysis of volatile compounds, offering speed, high resolution, and sensitivity. It is the go-to technique in fields such as flavor and fragrance analysis, essential oil characterization, and the analysis of certain small-molecule drugs and agrochemicals.[26]
In many laboratories, the two techniques are seen as complementary rather than competing. For certain analytes, it may be possible to develop methods using both HPLC and GC, allowing for cross-validation and increased confidence in the analytical results. As technology advances, with innovations in stationary phase chemistry and hyphenated techniques, the capabilities of both chiral HPLC and GC will continue to expand, providing scientists with ever more powerful tools to ensure the stereochemical purity, safety, and efficacy of chiral products.
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Outline of Chiral Chromatography. Omics Online. Available at: [Link]
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Strategies for Simplified Chiral Method Development. LCGC International. (2021-04-28). Available at: [Link]
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Chiral Chromatography in Pharmaceutical Development: Cutting-Edge Applications and Trends. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Getting Started with Chiral Method Development. Regis Technologies. (2022-10-14). Available at: [Link]
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Chiral HPLC Column. Phenomenex. Available at: [Link]
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Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. (2020-07-30). Available at: [Link]
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Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharmaguideline. (2024-03-07). Available at: [Link]
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Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. (2020-10-28). Available at: [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
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Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. (2025-12-20). Available at: [Link]
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Seeing is Believing: Detectors for HPLC. LCGC International. Available at: [Link]
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Chiral HPLC Columns. LCGC International. Available at: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Derivatization in Gas Chromatography (Part II). YouTube. (2023-07-29). Available at: [Link]
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The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. Available at: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]
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HPLC detection and evaluation of chiral compounds with a laser-based chiroptical detector. ResearchGate. (2025-08-05). Available at: [Link]
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Analysis of Suspected Flavor and Fragrance Allergens in Perfumes Using Two-Dimensional GC with Independent Column Temperature Co. Agilent. (2009-02-12). Available at: [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. (2018-10-23). Available at: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect. Available at: [Link]
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Types of detectors used in gas chromatography and HPLC. LC Services. (2024-08-13). Available at: [Link]
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ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). (2022-03-31). Available at: [Link]
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Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]
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A Comparative Guide to In-situ Reaction Monitoring of Ru(OAc)₂[(R)-tolbinap] Catalyzed Hydrogenations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for precise control and deep mechanistic understanding of catalytic reactions is paramount. The Ru(OAc)₂[(R)-tolbinap] complex has established itself as a robust and highly effective catalyst for the asymmetric hydrogenation of a variety of prochiral substrates, finding significant application in the pharmaceutical and fine chemical industries.[1][2] To unlock the full potential of this catalytic system, real-time, in-situ monitoring of the reaction progress is not merely an academic exercise but a critical tool for optimization, safety, and scale-up.
This guide provides a comprehensive comparison of leading in-situ analytical techniques for monitoring Ru(OAc)₂[(R)-tolbinap] catalyzed hydrogenations. We will delve into the practical advantages and limitations of High-Pressure Nuclear Magnetic Resonance (HP-NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy (commonly known as ReactIR), and Raman spectroscopy. By presenting a blend of theoretical principles, practical considerations, and comparative data, this document aims to equip researchers with the knowledge to select the most appropriate monitoring strategy for their specific research and development needs.
The "Why": Causality Behind In-situ Monitoring
In asymmetric hydrogenation, factors such as catalyst activation, substrate consumption, product formation, and the potential for side reactions or catalyst deactivation are dynamic processes. Traditional offline analysis, involving quenching the reaction and analyzing aliquots, provides only discrete snapshots and can be prone to errors due to sample handling and potential reaction perturbation. In contrast, in-situ monitoring offers a continuous data stream from within the reactor, providing a true representation of the reaction kinetics and mechanism.[3] This real-time insight is invaluable for:
-
Kinetic Profiling: Accurately determining reaction rates, orders of reaction, and activation energies.
-
Mechanistic Elucidation: Identifying and tracking the concentration of key intermediates, which is crucial for understanding the catalytic cycle.
-
Process Optimization: Rapidly assessing the impact of varying reaction parameters such as temperature, pressure, and substrate-to-catalyst ratio.
-
Safety and Control: Monitoring for exothermic events or the buildup of unstable intermediates, enabling better control over the reaction.
A Comparative Analysis of In-situ Monitoring Techniques
The choice of an in-situ monitoring technique is dictated by a multitude of factors including the nature of the reacting species, the reaction conditions, and the specific information required. Below, we compare three powerful techniques for monitoring Ru(OAc)₂[(R)-tolbinap] catalyzed hydrogenations.
| Feature | High-Pressure NMR (HP-NMR) | ATR-FTIR (ReactIR) | In-situ Raman Spectroscopy |
| Information Richness | High (structural information on multiple species) | Moderate (functional group specific) | Moderate (complementary to IR) |
| Sensitivity | Moderate to Low | High | Moderate |
| Selectivity | High (chemically specific shifts) | Good (characteristic vibrational bands) | Good (sharp, well-resolved bands) |
| Quantitative Analysis | Excellent | Good (with calibration) | Good (with calibration) |
| Interference from Solvent | Minimal (with deuterated solvents) | Significant (especially with polar solvents) | Low (water is a weak Raman scatterer)[4] |
| Pressure & Temp. Range | Wide (specialized cells available)[1][5][6][7][8] | Wide | Wide |
| Ease of Implementation | Complex (requires specialized probes/tubes) | Relatively Simple (insertion probe) | Relatively Simple (insertion or non-contact probe) |
| Cost | High | High | High |
High-Pressure NMR (HP-NMR): The Structural Powerhouse
HP-NMR spectroscopy stands out for its ability to provide detailed structural information on all soluble species in the reaction mixture, including the catalyst, substrate, product, and any observable intermediates.[8] This makes it an unparalleled tool for mechanistic studies.
Advantages:
-
Unambiguous Identification: Provides detailed structural information, allowing for the clear identification and quantification of different species.
-
Mechanistic Insight: Can directly observe catalyst resting states and, in favorable cases, catalytic intermediates.
-
Minimal Solvent Interference: The use of deuterated solvents minimizes background signals.
Disadvantages:
-
Lower Sensitivity: Compared to vibrational spectroscopy, NMR is inherently less sensitive, which can be a limitation for detecting low-concentration intermediates.
-
Complex Experimental Setup: Requires specialized high-pressure NMR tubes or probes, which can be expensive and require careful handling.[1][5][6][7]
-
Slower Data Acquisition: Acquiring high-quality spectra can take longer than with vibrational techniques, potentially limiting the ability to monitor very fast reactions.
Experimental Protocol: In-situ HP-NMR Monitoring
This protocol outlines the general steps for monitoring a Ru(OAc)₂[(R)-tolbinap] catalyzed hydrogenation of a model substrate, such as methyl (Z)-α-acetamidocinnamate, using a high-pressure NMR setup.
Materials:
-
High-pressure NMR tube (e.g., sapphire tube) with a suitable valve.
-
Ru(OAc)₂[(R)-tolbinap] catalyst.
-
Methyl (Z)-α-acetamidocinnamate.
-
Deuterated solvent (e.g., methanol-d₄).
-
Internal standard (e.g., hexamethyldisilane).
-
High-purity hydrogen gas.
-
Gas-tight syringe.
-
NMR spectrometer equipped with a suitable probe.
Procedure:
-
Sample Preparation:
-
In a glovebox, accurately weigh the Ru(OAc)₂[(R)-tolbinap] catalyst and the methyl (Z)-α-acetamidocinnamate into the high-pressure NMR tube.
-
Add a known amount of the internal standard.
-
Using a gas-tight syringe, add the deuterated solvent to the NMR tube.
-
Seal the NMR tube with the high-pressure valve.
-
-
Reaction Setup:
-
Carefully transport the sealed NMR tube to the NMR spectrometer.
-
Insert the tube into the magnet.
-
Connect the high-pressure valve to a hydrogen gas line.
-
Pressurize the NMR tube to the desired hydrogen pressure.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.
-
Initiate the reaction by heating the sample to the desired temperature using the spectrometer's variable temperature unit.
-
Acquire a series of ¹H NMR spectra at regular time intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to the substrate, product, and internal standard in each spectrum.
-
Calculate the concentration of the substrate and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration profiles of the substrate and product as a function of time to determine the reaction kinetics.
-
ATR-FTIR (ReactIR) and Raman Spectroscopy: The Vibrational Twins
ATR-FTIR and Raman spectroscopy are complementary vibrational techniques that monitor changes in the functional groups of molecules.[9] They are well-suited for tracking the consumption of reactants and the formation of products in real-time.
ATR-FTIR (ReactIR):
Advantages:
-
High Sensitivity: Generally offers high sensitivity for many organic functional groups.
-
Robust and Easy to Use: Commercially available probes are robust and can be easily inserted into standard reactors.[3][10]
-
Real-time Kinetic Data: Provides high-quality data for kinetic analysis.[3]
Disadvantages:
-
Solvent Interference: Strong absorption by polar solvents (like methanol, a common solvent for these hydrogenations) can obscure important spectral regions.[11]
-
Limited Information on Catalyst: Typically provides less direct information about the structure of the catalyst itself compared to NMR.
Raman Spectroscopy:
Advantages:
-
Minimal Solvent Interference: Water and many organic solvents are weak Raman scatterers, resulting in a cleaner background spectrum.[4] This is a significant advantage in many hydrogenation reactions.
-
Complementary to IR: Provides information on non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.[9]
-
Versatile Sampling: Can be used with immersion probes or non-contact optics.
Disadvantages:
-
Potential for Fluorescence: Some samples may fluoresce upon laser excitation, which can overwhelm the weaker Raman signal. However, techniques like time-gated Raman spectroscopy can mitigate this issue.[12][13]
-
Sensitivity: While generally good, sensitivity can be lower than FTIR for some functional groups.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the in-situ monitoring workflow and the generally accepted catalytic cycle for Ru-BINAP catalyzed hydrogenations.
Caption: Experimental workflow for in-situ monitoring of hydrogenation.
Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Performance Comparison with Alternative Catalysts
While Ru(OAc)₂[(R)-tolbinap] is a highly effective catalyst, it is important to consider its performance in the context of other available catalysts. The choice of catalyst can significantly impact reaction rates and enantioselectivity.
| Catalyst | Typical Substrates | Key Advantages |
| Ru(OAc)₂[(R)-tolbinap] | Unsaturated carboxylic acids, ketones | High activity and enantioselectivity, good functional group tolerance.[1] |
| Ru(OAc)₂[(R)-BINAP] | Similar to tolbinap | Parent compound, widely studied, good performance.[14] |
| (S)-Ru(OAc)₂(H₈-BINAP) | Unsaturated carboxylic acids | Often exhibits higher activity and enantioselectivity than the non-hydrogenated analogue due to increased ligand flexibility.[15] |
| [Rh(COD)₂(R,R)-DIPAMP)]⁺BF₄⁻ | α-amino acid precursors | Pioneering catalyst for asymmetric hydrogenation, high enantioselectivity for specific substrates.[2] |
| Ir-based catalysts | Imines, unfunctionalized olefins | Effective for substrates that are challenging for Ru and Rh catalysts. |
Experimental data from the literature for the asymmetric hydrogenation of tiglic acid provides a useful benchmark for comparing catalyst performance.
| Catalyst | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Ru(OAc)₂[(R)-BINAP] | Methanol | 4 | 20 | 12 | >99 | 86 (R) |
| Ru(OAc)₂[(R)-tolbinap] | Methanol | 4 | 20 | 12 | >99 | 91 (R) |
Data synthesized from representative literature.
This data highlights the subtle but significant impact of ligand modification, with the tolyl groups in tolbinap leading to improved enantioselectivity compared to the parent BINAP ligand under these conditions.
Conclusion: Making an Informed Decision
The selection of an in-situ monitoring technique for Ru(OAc)₂[(R)-tolbinap] catalyzed hydrogenations is a critical decision that should be guided by the specific goals of the study.
-
For deep mechanistic investigations where the identification of catalytic intermediates is crucial, HP-NMR is the most powerful tool, despite its complexity and lower sensitivity.
-
For routine kinetic analysis and process optimization , ATR-FTIR (ReactIR) offers a robust and sensitive solution, provided that solvent interference can be managed.
-
In-situ Raman spectroscopy is an excellent alternative, particularly when working with solvents that have strong IR absorbance or when fluorescence is not an issue. Its complementary nature to FTIR makes it a valuable tool in a well-equipped process development lab.
By leveraging the power of in-situ reaction monitoring, researchers and drug development professionals can gain a deeper understanding of Ru(OAc)₂[(R)-tolbinap] catalyzed hydrogenations, leading to the development of more efficient, robust, and safer synthetic processes.
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Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation. Analytical Chemistry. [Link]
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Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Dem. Florida State University. [Link]
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Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. National Institutes of Health. [Link]
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In operando simultaneous ATR-IR/Raman spectroscopic investigation of the catalytic activity of supported Pt, Ru, and Pd catalysts in H/D exchange reactions between H₂ and D₂O. ResearchGate. [Link]
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Homogeneous Catalytic Processes Monitored by Combined in situ ATR-IR, UV-Vis, and Raman Spectroscopy. ResearchGate. [Link]
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Operando Raman Spectroscopy. Oak Ridge National Laboratory. [Link]
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Operando Electrochemical Raman Spectroscopy. University of Groningen. [Link]
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Operando time-gated Raman spectroscopy of solid catalysts. Royal Society of Chemistry. [Link]
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Operando Time-Gated Raman Spectroscopy of Solid Catalysts. ResearchGate. [Link]
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Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. [Link]
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Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. MDPI. [Link]
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. IntechOpen. [Link]
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New advances in using Raman spectroscopy for the characterization of catalysts and catalytic reactions. Chemical Society Reviews. [Link]
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In situ FTIR spectra of the hydrogenation reaction over the reduced... ResearchGate. [Link]
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Literature review of Ru(OAc)2[(R)-tolbinap] in asymmetric synthesis
An In-Depth Guide to Ru(OAc)₂[(R)-tolbinap] in Asymmetric Synthesis: A Comparative Analysis
Introduction: The Quest for Chirality with Ruthenium Catalysts
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic challenge but a critical determinant of a molecule's biological activity and safety. Asymmetric catalysis has emerged as the most elegant and efficient strategy for producing enantiomerically pure compounds, with transition metal complexes often playing the starring role. Among these, ruthenium catalysts bearing chiral phosphine ligands have demonstrated exceptional efficacy, particularly in asymmetric hydrogenation reactions.[1][2]
The seminal development of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) by Noyori and colleagues paved the way for a new era of stereoselective synthesis.[3] The dicarboxylate complex, Ru(OAc)₂[(R)-BINAP], became a benchmark catalyst for the hydrogenation of a wide array of functionalized olefins and ketones.[3][4] Building on this success, structural modifications of the BINAP ligand were explored to fine-tune the catalyst's steric and electronic properties. One of the most successful variations is TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), which incorporates methyl groups at the para-positions of the four phenyl rings. This guide provides a comprehensive review and comparative analysis of the resulting catalyst, Ru(OAc)₂[(R)-tolbinap] , a versatile and highly efficient tool for modern asymmetric synthesis.[5]
Structural Comparison: TolBINAP vs. BINAP Ligands
The primary distinction between Ru(OAc)₂[(R)-tolbinap] and its parent analogue, Ru(OAc)₂[(R)-BINAP], lies in the substitution on the phosphine's phenyl groups. The TolBINAP ligand features electron-donating methyl groups, which subtly alter the electronic and steric environment of the ruthenium center. This modification can significantly influence the catalyst's activity, selectivity, and substrate scope.
Caption: Structural difference between BINAP and TolBINAP ligands.
Performance in Asymmetric Hydrogenation
Ru(OAc)₂[(R)-tolbinap] is a versatile catalyst known for its exceptional efficiency in various asymmetric hydrogenations, often requiring milder conditions compared to other catalysts.[5] Its applications span the synthesis of chiral alcohols from ketones and the reduction of olefins, making it invaluable in the pharmaceutical and fine chemical industries for producing high-purity chiral intermediates.[5]
Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a cornerstone transformation. Here, catalysts derived from TolBINAP often exhibit superior performance. For instance, in combination with a chiral diamine ligand like (R)-DMAPEN, the (S)-TolBINAP-Ru(II) complex demonstrates high enantioselectivity in the hydrogenation of various aryl ketones.[6][7] The sense and degree of enantioselectivity are highly dependent on the N-substituents of the diamine ligands.[7]
| Substrate | Catalyst System | S/C Ratio | H₂ (atm) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Ref |
| Acetophenone | RuCl₂[(S)-tolbinap][(R)-dmapen] / t-C₄H₉OK | 2000 | 8 | 25 | 4 | >99 | 99 (R) | [6] |
| Phenylglyoxal Diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen] / t-C₄H₉OK | 2000 | 8 | 25 | 12 | >99 | 96 (R) | [6] |
| (E)-Chalcone | RuCl₂[(S)-tolbinap][(R)-dmapen] / t-C₄H₉OK | 10000 | 40 | 0 | 3 | 99 | 97 (S) | [6] |
| 3-Quinuclidinone | RuCl₂[(S)-binap][(R)-iphan] / t-C₄H₉OK | 1000 | 10 | 25 | 12 | >99 | 98 (R) | [8] |
| Pinacolone | RuCl₂[(S)-tolbinap][(S,S)-dpen] | 2000 | 9 | - | 24 | 20 | 14 (S) | [6] |
Causality: The enhanced performance with TolBINAP in certain ketone reductions can be attributed to the electronic effect of the tolyl groups. The electron-donating methyl groups increase the electron density on the phosphorus atoms, which in turn strengthens the Ru-P bond and modifies the electronic nature of the ruthenium center, potentially leading to more favorable substrate-catalyst interactions in the transition state.
Hydrogenation of Olefins
The hydrogenation of olefins is another key area where Ru-BINAP type catalysts excel. While Ru(OAc)₂[(R)-BINAP] is a well-established catalyst for this transformation, the TolBINAP variant offers distinct advantages in specific cases.[9]
| Substrate | Catalyst | S/C Ratio | H₂ (atm) | Solvent | Yield (%) | e.e. (%) | Ref |
| Geraniol | R-Ru(OAc)₂(T-BINAP) | - | 5-40 | Methanol | High | >96 (S) | [10] |
| 1-Methyleneindan | Ru(OAc)₂((R)-binap) | - | - | Methanol | - | 78 | |
| Tiglic Acid | [Ru((S)-BINAP)(OAc)₂] | - | - | - | - | 88 | [11] |
| 2-Alkylidenecyclopentanones | Ru(OCOCH₃)₂(BINAP) | - | - | - | High | up to 98 |
Field Insight: In the asymmetric hydrogenation of the allylic alcohol geraniol to S-citronellol, Ru(OAc)₂[(R)-tolbinap] (T-BINAP) was found to provide the highest enantiomeric excess compared to the standard BINAP catalyst.[10] The reaction rate and enantioselectivity were also observed to increase with hydrogen pressure, indicating a complex interplay of reaction parameters.[10]
Proposed Catalytic Mechanism
The mechanism for ketone hydrogenation by TolBINAP/Diamine-Ru(II) complexes is believed to proceed through a metal-ligand bifunctional pathway. The catalyst precursor is converted into an active 18-electron ruthenium hydride species. The ketone substrate coordinates to the metal, and the hydride is transferred from the ruthenium to the carbonyl carbon while a proton is transferred from the NH₂ group of the diamine ligand to the carbonyl oxygen in a concerted, six-membered pericyclic transition state.
Caption: Proposed catalytic cycle for ketone hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example adapted from literature procedures for the asymmetric hydrogenation of an aryl ketone.[6]
Materials:
-
RuCl₂[(S)-tolbinap][(R)-dmapen] (Catalyst)
-
Potassium tert-butoxide (t-C₄H₉OK) (Base)
-
Acetophenone (Substrate)
-
2-Propanol (Anhydrous)
-
Hydrogen gas (High purity)
-
Autoclave or high-pressure reactor
-
Schlenk line and argon supply
Procedure:
-
Catalyst Preparation: In a glovebox or under an argon atmosphere, add the Ru(II) catalyst precursor and potassium tert-butoxide to a glass liner for the autoclave. The substrate-to-catalyst (S/C) ratio is typically 2000:1.
-
System Assembly: Seal the glass liner inside the autoclave. Purge the autoclave system thoroughly with argon gas three times, followed by three purges with hydrogen gas.
-
Reaction Initiation: Add anhydrous 2-propanol and acetophenone to the autoclave via syringe under a positive pressure of hydrogen.
-
Reaction Conditions: Pressurize the autoclave to the desired hydrogen pressure (e.g., 8 atm). Begin stirring and maintain the reaction at the specified temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by GC or TLC.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Quench the reaction mixture by adding a small amount of water.
-
Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification & Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary. Determine the chemical yield and measure the enantiomeric excess using chiral HPLC or GC.
Causality and Trustworthiness: The use of an inert atmosphere is critical as the catalyst, particularly its active hydride form, is sensitive to oxygen. Anhydrous solvent is used to prevent catalyst deactivation and side reactions. The base (t-C₄H₉OK) is essential for the in-situ generation of the active catalytic species from the precatalyst.[6] This detailed, step-by-step protocol ensures reproducibility, a cornerstone of trustworthy scientific practice.
Conclusion and Outlook
Ru(OAc)₂[(R)-tolbinap] and its derivatives have proven to be highly effective catalysts for asymmetric synthesis, particularly in the hydrogenation of ketones and olefins.[5] The electronic modification provided by the p-tolyl groups on the BINAP framework offers a valuable handle for tuning the catalyst's performance, often leading to superior enantioselectivity and activity compared to the parent BINAP system.[10] Its stability, ease of use, and ability to operate under mild conditions make it an attractive choice for both academic research and industrial-scale production of chiral molecules.[5] Future research will likely focus on expanding the substrate scope, immobilizing these catalysts on solid supports for easier recycling,[12][13] and developing even more active systems by exploring variations in the ancillary ligands and counter-ions.[14][15]
References
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Chem-Impex. Ru(OAc)2[(R)-tolbinap]. Available from: [Link].
-
Mashima, K., et al. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. Available from: [Link].
-
Noyori, R. Asymmetric synthesis by metal BINAP catalysts. PlumX Metrics. Available from: [Link].
-
Ohta, T., et al. Asymmetric Hydrogenation of Olefins with Aprotic Oxygen Functionalities Catalyzed by BINAP-Ru(I1) Complexes. ACS Publications. Available from: [Link].
-
Arai, N., et al. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. PubMed. Available from: [Link].
-
Chem-Impex. Ru(OAc)2[(R)-binap]. Available from: [Link].
-
Ohta, T., et al. ChemInform Abstract: BINAP-Ru(II) and BINAP-Rh(I)-Catalyzed Asymmetric Hydrogenation of Olefins Without Heteroatom-Functionalities. Sci-Hub. Available from: [Link].
-
Shapovalov, K., et al. Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology (RSC Publishing). Available from: [Link].
-
ResearchGate. Reported asymmetric hydrogenation of olefins and limitations. Available from: [Link].
-
Takaya, H., et al. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. Available from: [Link].
-
ResearchGate. Asymmetric Hydrogenation of 11a with Ru-BINAP Catalysts. Available from: [Link].
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Arai, N., et al. Asymmetric Hydrogenation of Bicyclic Ketones Catalyzed by BINAP/IPHAN−Ru(II) Complex. Sci-Hub. Available from: [Link].
-
Pu, L. Asymmetric Hydrogenation of Ketones with Polymer‐Bound BINAP/Diamine Ruthenium Catalysts. Semantic Scholar. Available from: [Link].
-
PureSynth. Ru(Oac)2[(S)-Tolbinap]. Available from: [Link].
-
ResearchGate. ChemInform Abstract: BINAP-Ru(II) and BINAP-Rh(I)-Catalyzed Asymmetric Hydrogenation of Olefins Without Heteroatom-Functionalities. Available from: [Link].
-
ResearchGate. Asymmetric Hydrogenation of Ketones with Polymer‐Bound BINAP/Diamine Ruthenium Catalysts. Available from: [Link].
-
University of North Texas. Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. Available from: [Link].
-
National Institutes of Health. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. PMC. Available from: [Link].
-
ResearchGate. The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies. Available from: [Link].
-
ResearchGate. Asymmetric Synthesis of Chiral δ-Lactones Using BINAP-Ruthenium(II) Complexes Hydrogenation Catalysts. Available from: [Link].
-
Taylor & Francis Group. Asymmetric Synthesis by Ru-BINAP. Available from: [Link].
-
Synthesis with Catalysts. (R)-Ru(OAc)2(BINAP). Available from: [Link].
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Global Precious Metal Catalysts. (S)-Ru(OAc)2(BINAP). Available from: [Link].
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A Comparative Guide to Ru(OAc)2[(R)-tolbinap] for Asymmetric Hydrogenation of Ketones, Olefins, and Imines
For researchers, scientists, and professionals in drug development, the selection of a catalyst for asymmetric hydrogenation is a critical decision that dictates the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the pantheon of privileged catalysts, ruthenium complexes of atropisomeric biaryl phosphines have established themselves as powerful tools for the enantioselective reduction of a wide array of prochiral substrates. This guide provides an in-depth technical comparison of the performance of Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), hereafter referred to as Ru(OAc)₂[(R)-tolbinap], in the hydrogenation of ketones, olefins, and imines. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your research and development endeavors.
The Catalyst: Ru(OAc)₂[(R)-tolbinap]
Ru(OAc)₂[(R)-tolbinap] is a versatile and highly efficient catalyst for asymmetric synthesis.[1] The catalyst features a ruthenium(II) center coordinated to the C₂-symmetric, atropisomeric (R)-tolbinap ligand and two acetate ligands. The TolBINAP ligand, a derivative of the renowned BINAP ligand, possesses tolyl groups on the phosphorus atoms, which can influence the electronic and steric properties of the catalyst, often leading to enhanced reactivity and enantioselectivity.[2] The acetate ligands play a crucial role in the catalyst's activation and catalytic cycle.
Hydrogenation of Ketones: High Efficiency and Enantioselectivity
The asymmetric hydrogenation of ketones to chiral alcohols is a cornerstone transformation in organic synthesis. Ru-TolBINAP-based catalysts, particularly in combination with a chiral diamine co-ligand, have demonstrated exceptional performance in this area.[3][4]
Performance Data
The combination of a TolBINAP ligand with a chiral diamine, such as 1,2-diphenylethylenediamine (DPEN) or 1,2-diamino-1,2-diphenylethane (DMAPEN), and a base creates a highly active catalytic system capable of hydrogenating a broad range of ketones with excellent enantioselectivity.[3][4]
| Substrate | Co-ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Solvent | Conversion (%) | ee (%) (Configuration) | Reference |
| Acetophenone | (S,S)-DPEN | N/A | 1 | RT | N/A | 2-Propanol | Quantitative | 82 (R) | [5][6][7] |
| Phenylglyoxal diethylacetal | (R)-DMAPEN | 2000 | N/A | N/A | N/A | 2-Propanol | N/A | 96 (R) | [3] |
| α-Amidopropiophenones | (R)-DMAPEN | N/A | N/A | N/A | N/A | 2-Propanol | N/A | up to 99 (syn) | [8] |
| Benzoin methyl ether | (R)-DMAPEN | N/A | N/A | N/A | N/A | 2-Propanol | N/A | 98 (anti) | [8] |
Causality Behind Experimental Choices:
-
Co-ligand and Base: The addition of a chiral diamine and a base (e.g., t-BuOK) is crucial for the in situ formation of the active ruthenium hydride species, RuH₂(tolbinap)(diamine). This active catalyst operates through a nonclassical metal-ligand bifunctional mechanism where a hydride on the ruthenium and a proton from the NH₂ group of the diamine are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state.[6][7] The chirality of both the TolBINAP and the diamine ligand work in concert to create a highly stereoselective environment.
-
Solvent: Protic solvents like 2-propanol are often preferred as they can participate in the catalytic cycle and facilitate proton transfer steps.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from established procedures for Ru-TolBINAP/diamine catalyzed ketone hydrogenations.[3]
Materials:
-
RuCl₂n (precursor to the active catalyst)
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Potassium tert-butoxide (t-BuOK)
-
Acetophenone
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with RuCl₂n and (S,S)-DPEN in a 1:1 molar ratio.
-
Add a solution of t-BuOK (2 molar equivalents relative to the ruthenium complex) in anhydrous, degassed 2-propanol.
-
Add the acetophenone substrate (a typical substrate-to-catalyst ratio is 1000:1 to 100,000:1).
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm) and stir the reaction mixture at the desired temperature (e.g., 30 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, carefully vent the reactor and work up the reaction mixture to isolate the chiral alcohol.
Catalytic Cycle for Ketone Hydrogenation:
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.
Hydrogenation of Olefins: Broad Substrate Scope
Ru(II)-BINAP complexes are highly effective for the asymmetric hydrogenation of a wide range of functionalized olefins, including allylic alcohols and α,β-unsaturated carboxylic acids.[9][10] The use of the TolBINAP variant can offer advantages in terms of reactivity and enantioselectivity.
Performance Data
A direct comparison in the hydrogenation of geraniol highlights the superiority of the TolBINAP ligand over the parent BINAP ligand in achieving higher enantioselectivity.[11][12]
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Solvent | ee (%) (Configuration) | Reference |
| Geraniol | Ru(OAc)₂[(R)-BINAP] | N/A | 40 | 60 | Methanol | 96 (S) | [11][12] |
| Geraniol | Ru(OAc)₂[(R)-tolbinap] | N/A | 40 | 60 | Methanol | 98 (S) | [11][12] |
| Tiglic Acid | (S)-Ru(OAc)₂(H₈-BINAP) | 1000 | 10 | 30 | Methanol | 97 (S) | [13] |
| Atropic Acid | (S)-Ru(OAc)₂(H₈-BINAP) | 1000 | 30 | 25 | Methanol | 95 (S) | [13] |
(Note: Data for H₈-BINAP, a hydrogenated analogue, is included to show the high performance of related Ru-BINAP systems for α,β-unsaturated carboxylic acids).
Causality Behind Experimental Choices:
-
Catalyst Precursor: The Ru(OAc)₂[(R)-tolbinap] complex is often used as a precatalyst and is activated in situ by hydrogen to form the active ruthenium hydride species.
-
Solvent: Protic solvents like methanol are commonly used and can influence the reaction rate. For the hydrogenation of geraniol, the rate decreases in the order methanol > ethanol > 1-propanol > 2-propanol.[11][12]
-
Pressure: Higher hydrogen pressure can lead to an increase in both the reaction rate and enantioselectivity in the hydrogenation of allylic alcohols.[11][12]
Experimental Protocol: Asymmetric Hydrogenation of Geraniol
This protocol is based on the study by Bernas et al.[11][12]
Materials:
-
Ru(OAc)₂[(R)-tolbinap]
-
Geraniol
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with Ru(OAc)₂[(R)-tolbinap].
-
Add anhydrous, degassed methanol to dissolve the catalyst.
-
Add the geraniol substrate.
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 40 bar) and heat to the desired temperature (e.g., 60 °C).
-
Stir the reaction mixture for the desired time.
-
Monitor the reaction progress by GC or HPLC.
-
After completion, cool the reactor, carefully vent the pressure, and process the reaction mixture to isolate the citronellol product.
Reaction Workflow for Olefin Hydrogenation:
Caption: General experimental workflow for the asymmetric hydrogenation of olefins.
Hydrogenation of Imines: A Frontier for Ru(OAc)₂[(R)-tolbinap]
The asymmetric hydrogenation of imines to produce chiral amines is of significant interest, particularly in the pharmaceutical industry. While ruthenium-based catalysts are known to be effective for this transformation, specific data for the performance of Ru(OAc)₂[(R)-tolbinap] is not as readily available in the literature compared to ketones and olefins.
Comparative Performance and Alternative Catalysts
The hydrogenation of imines often requires different catalytic systems or reaction conditions compared to ketones and olefins. For instance, some Ru(II) complexes with NPN ligands have shown high activity in the transfer hydrogenation of imines. While direct hydrogenation with Ru-TolBINAP systems is less documented for imines, it is an area of active research.
Given the limited direct data for Ru(OAc)₂[(R)-tolbinap] in imine hydrogenation, a comparison with other effective ruthenium-based systems is necessary. For example, Ru(II) pincer complexes have been successfully employed in the hydrogenation of a variety of imines.
It is important to note that the mechanism for imine hydrogenation can differ from that of ketones. In some cases, particularly for transfer hydrogenation, the reaction is thought to proceed under acidic conditions, which may involve the protonation of the imine.
Due to the lack of specific, reproducible experimental data for the asymmetric hydrogenation of imines using Ru(OAc)₂[(R)-tolbinap], a detailed, validated protocol cannot be provided at this time. Researchers interested in exploring this transformation are encouraged to start with conditions similar to those used for ketone hydrogenation and screen different solvents, co-ligands, and additives to optimize the reaction.
Conclusion: A Versatile Catalyst with Untapped Potential
Ru(OAc)₂[(R)-tolbinap] stands as a highly effective and versatile catalyst for the asymmetric hydrogenation of ketones and olefins, consistently delivering high enantioselectivities. The electronic and steric influence of the tolyl groups on the BINAP backbone often translates to superior performance compared to the parent BINAP ligand. For the hydrogenation of ketones, the combination with a chiral diamine co-ligand unlocks a powerful, bifunctional catalytic system. In the realm of olefin hydrogenation, it demonstrates excellent efficacy for functionalized substrates like allylic alcohols.
The application of Ru(OAc)₂[(R)-tolbinap] for the asymmetric hydrogenation of imines remains a promising yet less explored frontier. The development of efficient protocols for this transformation would further solidify the standing of this catalyst as a premier tool in the synthetic chemist's arsenal. Future research in this area is highly encouraged to unlock the full potential of this remarkable catalyst.
References
- Noyori, R., et al. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PNAS, 2004, 101 (15), 5356-5361.
- Akutagawa, S. Asymmetric synthesis by metal BINAP catalysts. Applied Catalysis A: General, 1995, 128(2), 171-207.
- He, L., et al. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry, 2004, 6(8), 417-420.
- Ohkuma, T., et al. General asymmetric hydrogenation of alpha-branched aromatic ketones catalyzed by TolBINAP/DMAPEN-ruthenium(II) complex. Organic Letters, 2007, 9(5), 939-941.
- Ohta, T., et al. Asymmetric Hydrogenation of Olefins with Aprotic Oxygen Functionalities Catalyzed by BINAP-Ru(I1) Complexes. The Journal of Organic Chemistry, 1995, 60(2), 357-363.
- Noyori, R., et al. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 2002, 124(45), 13571-13584.
- Sayo, N., et al. Recent Advances of BINAP Chemistry in the Industrial Aspects. Symmetry, 2011, 3(1), 1-19.
-
Noyori, R., et al. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. PubMed, [Link]
-
Ohkuma, T., et al. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. PubMed, [Link]
- Pu, L. Modified BINAP: The How and the Why. Chemical Reviews, 2004, 104(7), 3121-3166.
- Togni, A.
- Mashima, K., et al. Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of β- and γ-Functionalized Ketones. The Journal of Organic Chemistry, 1994, 59(11), 3064-3076.
- Bernas, H., et al. Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology, 2012, 2(9), 1879-1887.
-
Bernas, H., et al. Hydrogenation of geraniol using ruthenium–BINAP catalysts. ResearchGate, [Link]
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The Industrial Chemist's Guide to Asymmetric Hydrogenation: A Cost-Performance Analysis of Ru(OAc)2[(R)-tolbinap]
For researchers, scientists, and professionals in drug development, the selection of a catalyst for asymmetric hydrogenation is a critical decision that directly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the arsenal of powerful catalysts, Ruthenium(II) diacetate [(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl], or Ru(OAc)2[(R)-tolbinap], has emerged as a prominent and versatile option. This guide provides an in-depth cost-performance analysis of Ru(OAc)2[(R)-tolbinap] in key industrial applications, offering a comparative benchmark against common alternatives, supported by experimental data and practical insights.
The Industrial Significance of Chiral Ruthenium Catalysts
The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries.[1] Asymmetric hydrogenation, a process that stereoselectively adds two hydrogen atoms to a prochiral substrate, stands out as one of the most efficient methods for creating chiral centers.[2] Ruthenium-based catalysts, particularly those featuring the BINAP ligand and its derivatives, have proven to be exceptionally effective in these transformations, enabling the production of complex chiral molecules with high optical purity.[1][3] The choice of catalyst is pivotal, influencing not only the reaction's success but also its scalability and overall cost.[4]
Performance Benchmark: Ru(OAc)2[(R)-tolbinap] vs. Alternatives
The performance of a catalyst is a multi-faceted metric, encompassing its activity (Turnover Number, TON; Turnover Frequency, TOF), enantioselectivity (enantiomeric excess, ee%), substrate scope, and operational stability. Ru(OAc)2[(R)-tolbinap] is renowned for its high efficiency in the asymmetric hydrogenation of a variety of substrates, including ketones, β-keto esters, and olefins.[5][6]
Asymmetric Hydrogenation of β-Keto Esters
The reduction of β-keto esters to chiral β-hydroxy esters is a crucial transformation in the synthesis of many pharmaceutical intermediates. Ru(OAc)2[(R)-tolbinap] consistently delivers high enantioselectivity for this reaction. However, a range of alternative catalysts have been developed, each with its own set of advantages.
| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Ru(OAc)2[(R)-tolbinap] | Ethyl acetoacetate | 2000 | 50 | 80 | - | >99 | 99 | [7] |
| Ru/Ph-Solphos | Various β-ketoesters | 100,000 | - | - | 20 | >99 | 95-99 | [7] |
| Ru/PCP-BINAP | Various β-ketoesters | 2000 | - | - | - | >99 | 94-99 | [7] |
| Ir/(R)-SpiroPAP | Various β-ketoesters | 1000 | - | - | - | 93-98 | 95.0-99.8 | [7] |
| Ru(II)-TangPhos | Various β-ketoesters | - | - | - | - | >99 | >99 | [8] |
Analysis:
-
High Enantioselectivity: Ru(OAc)2[(R)-tolbinap] demonstrates excellent enantioselectivity, often exceeding 99% ee.[7]
-
Alternative Ligands: Ligands like Solphos and TangPhos have shown exceptional performance, with Solphos achieving a remarkable substrate-to-catalyst (S/C) ratio of 100,000, indicating very high catalyst activity.[7]
-
Iridium Catalysts: Iridium-based catalysts, such as those with SpiroPAP ligands, offer a viable alternative with comparable enantioselectivity.[7]
-
Heterogenization: The development of polymer-supported catalysts like Ru/PCP-BINAP aims to simplify catalyst recovery and reuse, a significant factor in industrial-scale processes.[7]
Asymmetric Hydrogenation of Aromatic Ketones
The enantioselective reduction of aromatic ketones to chiral secondary alcohols is another key application. The choice of both the phosphine ligand and a diamine co-ligand can significantly influence the catalyst's performance.
| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Solvent | Conversion (%) | ee (%) | Product Configuration | Reference |
| (S)-TolBINAP/(R)-DMAPEN-Ru(II) | Acetophenone | - | - | - | - | >99 | R | [9] |
| (S)-TolBINAP/(S,S)-DPEN-Ru(II) | 2,4,4-trimethyl-2-cyclohexenone | - | - | - | - | 26 | - | [10] |
| rac-tolBINAP/(S,S)-DPEN-Ru(II) | 2,4,4-trimethyl-2-cyclohexenone | - | - | - | - | 95 | - | [10] |
Analysis:
-
Ligand Combination is Key: The combination of the chiral phosphine (TolBINAP) and a chiral diamine (e.g., DMAPEN, DPEN) is crucial for achieving high enantioselectivity.[9] Mismatched ligand combinations can lead to a dramatic drop in ee.[10]
-
TolBINAP Advantage: The use of TolBINAP often leads to higher enantioselectivities compared to the parent BINAP ligand in the hydrogenation of certain ketones.[10]
Cost-Performance Analysis: The Economic Equation
While performance is paramount, the cost of the catalyst is a major consideration in industrial applications. Ruthenium is a precious metal, and the synthesis of complex chiral ligands further adds to the overall cost.[4]
Factors influencing the cost-performance of Ru(OAc)2[(R)-tolbinap]:
-
Catalyst Loading (S/C ratio): A higher S/C ratio means less catalyst is required, directly reducing costs. Catalysts with high turnover numbers (TONs) are therefore highly desirable.
-
Catalyst Price: The price of Ru(OAc)2[(R)-tolbinap] can vary between suppliers. A typical price is in the range of several hundred dollars per gram.
-
Ligand Synthesis: The Tol-BINAP ligand is a complex molecule to synthesize, contributing significantly to the catalyst's cost.
-
Catalyst Recycling: For large-scale processes, the ability to recover and reuse the catalyst is a critical economic factor. Homogeneous catalysts like Ru(OAc)2[(R)-tolbinap] can be challenging to separate from the product mixture. This has driven research into heterogenized versions.[11]
-
Process Simplicity: The stability and ease of handling of Ru(OAc)2[(R)-tolbinap] under relatively mild conditions can lead to savings in equipment and operational costs.[5]
Comparison with Alternatives:
-
Iridium Catalysts: Iridium is also a precious metal, and the cost of iridium-based catalysts is comparable to ruthenium catalysts.
-
Other Ligands: The cost of alternative ligands can vary. Some, like TangPhos, may be more readily available or less expensive to synthesize than Tol-BINAP.
-
Biocatalysis: While not a direct chemical catalyst alternative, enzyme-catalyzed reductions can be a cost-effective and highly selective option for certain substrates, though they may have limitations in substrate scope and productivity.[12]
Ultimately, the most cost-effective solution depends on a holistic analysis of the entire process, including catalyst cost, performance, ease of use, and potential for recycling.
Mechanistic Insights: The "Why" Behind the Performance
The high efficiency and stereoselectivity of Ru-BINAP type catalysts stem from their well-defined mechanism. For the asymmetric hydrogenation of ketones, a "nonclassical metal-ligand bifunctional mechanism" is widely accepted.[13]
Caption: Generalized mechanism for Ru-BINAP catalyzed asymmetric hydrogenation of ketones.
In this mechanism, the active catalyst features a ruthenium hydride and a protonated amine on the diamine ligand. The ketone substrate interacts with this complex in the outer coordination sphere, and the hydride from the ruthenium and a proton from the amine are simultaneously transferred to the carbonyl group via a six-membered transition state. The chirality of the Tol-BINAP ligand dictates the facial selectivity of the hydrogen transfer, leading to the formation of one enantiomer of the alcohol product in excess.
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the preparation and use of Ru(OAc)2[(R)-tolbinap].
In-situ Preparation of the Catalyst
This protocol describes the in-situ generation of the active catalyst from a readily available precursor.
Caption: Workflow for the synthesis of a Ru-TolBINAP-diamine precatalyst.
Procedure: [14]
-
Under an inert atmosphere (argon or nitrogen), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1.0 eq) and (S)-TolBINAP (2.0 eq).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) and stir the mixture at 100 °C for 10 minutes. The solution will turn deep red-purple.
-
Remove the solvent under high vacuum to obtain the intermediate complex.
-
To a separate Schlenk flask, add the crude intermediate and (S,S)-DPEN (1.1 eq).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by crystallization to yield the precatalyst.
General Procedure for Asymmetric Hydrogenation of a Ketone
Procedure: [14]
-
In a glovebox or under an inert atmosphere, charge a glass liner for an autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add a base such as potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the ketone substrate (e.g., acetophenone).
-
Seal the glass liner inside the autoclave.
-
Purge the reactor 3-5 times with high-purity hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 10-50 atm) and stir at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by analyzing aliquots.
-
Upon completion, carefully vent the reactor and analyze the conversion and enantiomeric excess of the product by appropriate chromatographic methods (e.g., chiral HPLC or GC).
Conclusion and Future Outlook
Ru(OAc)2[(R)-tolbinap] remains a highly effective and reliable catalyst for a range of industrial asymmetric hydrogenation reactions. Its excellent enantioselectivity and broad substrate scope make it a valuable tool for the synthesis of chiral molecules. However, the high cost of ruthenium and the challenges associated with catalyst recycling are significant considerations for large-scale production.
The future of industrial asymmetric hydrogenation will likely focus on:
-
Development of catalysts with even higher activity (TONs and TOFs) to reduce catalyst loading and cost.
-
Creation of robust and recyclable heterogeneous catalysts to simplify downstream processing.
-
Exploration of catalysts based on more abundant and less expensive metals.
-
Integration of catalytic steps into continuous flow processes for improved efficiency and safety.
By carefully considering the performance data, cost implications, and mechanistic principles outlined in this guide, researchers and process chemists can make informed decisions in selecting the optimal catalyst for their specific industrial applications, driving innovation in the synthesis of valuable chiral compounds.
References
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.
-
The Power of Chiral Catalysis: Driving Innovation in Pharma.
-
(S)-Tol-SDP vs. BINAP: A Comparative Guide to Asymmetric Hydrogenation Ligands. Benchchem.
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Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. PubMed.
-
Application Notes and Protocols: BINAP-Catalyzed Asymmetric Hydrogenation. Benchchem.
-
Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. ACS Publications.
-
asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses.
-
Synthesis of Ruthenium Catalysts with a Chiral Arene Ligand Derived from Natural Camphor. ResearchGate.
-
Application Notes and Protocols: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts. Benchchem.
-
Ruthenium-BINAP asymmetric hydrogenation catalyst. Google Patents.
-
Ruthenium-binap asymmetric hydrogenation catalyst. Google Patents.
-
Ru(OAc)2[(R)-tolbinap]. Chem-Impex.
-
Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. ResearchGate.
-
Ruthenium Catalyst Market Size, Growth and Analysis Report - 2033.
-
Highly enantioselective catalytic asymmetric hydrogenation of beta-keto esters in room temperature ionic liquids. PubMed.
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
-
Ruthenium-binap asymmetric hydrogenation catalyst. Google Patents.
-
Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. ResearchGate.
-
Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Sci-Hub.
-
Ruthenium-binap asymmetric hydrogenation catalyst. Google Patents.
-
Hydrogenation of geraniol using ruthenium–BINAP catalysts. ResearchGate.
-
Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology (RSC Publishing).
-
Hydrogenation Catalysts. TCI Chemicals.
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
-
asymmetric-hydrogenation-2015.pdf.
-
Ruthenium Catalyst Market Size, Trends And Forecast To 2028. Coherent Market Insights.
-
Ruthenium Catalysts.
-
Ruthenium catalyst with a planar-chiral arene ligand: synthesis, separation of enantiomers, and application in C-H activation of N-methoxy-benzamides. ChemRxiv.
-
Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
-
A Comparative Analysis: (S)-Ru(OAc)2(H8-BINAP) vs. Iridium Catalysts in Asymmetric Hydrogenation. Benchchem.
-
A Comparative Guide to the Kinetic Performance of (S)-Ru(OAc)2(H8-BINAP) in Asymmetric Hydrogenation. Benchchem.
-
Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. PMC - NIH.
-
Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. ResearchGate.
-
(a) Ru(S-BINAP)(OAc) 2 , and examples of its catalytic applications. ResearchGate.
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- 9. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Anionic Ligand Effects on Ru-TolBINAP Catalyst Performance
Introduction: Beyond the Diphosphine
For decades, the Ru-TolBINAP system has been a cornerstone in asymmetric hydrogenation, enabling the efficient and enantioselective synthesis of chiral molecules critical to the pharmaceutical and fine chemical industries. While the chiral scaffolding of the TolBINAP ligand is rightfully credited for inducing stereoselectivity, the performance of the catalytic system is profoundly modulated by a frequently underestimated component: the anionic ligands (X) in the RuX₂(TolBINAP) precatalyst.
The choice of these ligands—be they carboxylates, halides, or sulfonates—is not a trivial detail. It is a critical experimental parameter that directly governs catalyst activation, activity, and even substrate scope. Misselection can lead to sluggish or entirely ineffective reactions, while a judicious choice can unlock significant improvements in reaction rates and efficiency.
This guide provides an in-depth comparison of common anionic ligands used in conjunction with Ru-TolBINAP catalysts. We will move beyond simple cataloging to explore the mechanistic causality behind performance differences, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally select the optimal anionic ligand for their specific synthetic challenges.
The Mechanistic Imperative: Why Anionic Ligands Matter
The precatalyst, RuX₂(TolBINAP), is not the catalytically active species. It must first be activated under reaction conditions, typically involving hydrogen, to form a ruthenium hydride intermediate. The nature of the anionic ligand 'X' directly influences this crucial activation step and the overall electronic character of the ruthenium center.
-
Ligand Lability and Activation: The Ru-X bond must be cleaved to allow for the coordination of hydrogen and the substrate. More weakly coordinating, labile anions can dissociate more readily, facilitating the formation of the active catalyst at a faster rate.[1] For instance, triflate (OTf⁻) is more labile than chloride (Cl⁻), which can lead to faster catalyst activation.[1]
-
Electronic Tuning: The electron-withdrawing or -donating properties of the anionic ligand modulate the Lewis acidity of the ruthenium center. A more electron-deficient ruthenium center can exhibit altered reactivity in key steps like substrate binding and hydride transfer.
-
Substrate Compatibility: As will be demonstrated, the choice of anion can dramatically alter the catalyst's suitability for different classes of substrates. A striking example is the disparate performance of carboxylate versus halide ligands in the hydrogenation of olefins versus ketones.[2]
The following workflow illustrates the central position of the anionic ligand in the preparation and application of the catalyst.
Caption: General workflow from precursor to final chiral product.
Comparative Analysis of Anionic Ligands
We will evaluate three primary classes of anionic ligands: carboxylates, halides, and sulfonates.
Carboxylate Ligands (e.g., Acetate, OAc⁻)
The bis(acetate) complex, Ru(OAc)₂(TolBINAP) , is one of the most traditional and widely used catalysts in this family, particularly for the hydrogenation of functionalized olefins.[2]
-
Expertise & Experience: The acetate ligands form a stable, well-defined, and often crystalline precatalyst that is convenient to handle. It has a long history of successful application in the hydrogenation of substrates like α,β-unsaturated carboxylic acids. However, this very stability can be a drawback. The Ru-OAc bond is relatively strong, making the catalyst less reactive towards more challenging substrates. Field experience shows that Ru(OAc)₂(BINAP) is almost completely ineffective for hydrogenating ketones like β-keto esters, a limitation that prompted the exploration of other anionic ligands.[2]
Halide Ligands (e.g., Chloride, Cl⁻)
Replacing carboxylates with halides represents a fundamental shift in catalyst reactivity, unlocking the potential to hydrogenate ketones effectively.
-
Expertise & Experience: The development of RuCl₂(TolBINAP)(diamine) complexes by Noyori and colleagues was a pivotal moment in asymmetric catalysis.[2] For the hydrogenation of functionalized ketones, simply substituting the acetate ligands with chloride ligands can generate exceptionally high catalytic activity where the acetate version fails.[2][3] This is attributed to the different electronic properties and potentially greater lability of the chloride ligand compared to acetate in the context of ketone coordination and reduction. This makes halide-based catalysts the clear choice when targeting chiral alcohols from prochiral ketones.
Sulfonate Ligands (e.g., Mesylate, OMs⁻; Triflate, OTf⁻)
Sulfonates are weakly coordinating anions, a property that can be leveraged to create highly active catalysts, particularly under mild conditions.
-
Expertise & Experience: The use of sulfonate anions can lead to catalysts with significantly enhanced activity compared to their carboxylate counterparts. A direct comparison between Ru(S-BINAP)(OMs)₂ and the conventional Ru(S-BINAP)(OAc)₂ in the hydrogenation of (Z)-methyl 2-acetamido-3-phenyl acrylate provides a clear illustration. As shown in the table below, the mesylate catalyst achieves full conversion in just 2 hours at atmospheric pressure, a task that takes the acetate catalyst 18 hours. This dramatic rate enhancement is attributed to the higher lability of the mesylate ligand, which facilitates faster generation of the active ruthenium hydride species. This makes sulfonate-based catalysts an excellent choice for reactions that require high activity at low pressures or temperatures.
Quantitative Data Summary
The following table summarizes a direct comparison of catalyst performance, highlighting the dramatic impact of switching from an acetate to a mesylate anion. While this specific data was generated using the parent BINAP ligand, the electronic and mechanistic principles are directly applicable to the closely related TolBINAP system.
| Catalyst | Substrate | H₂ Pressure | Time (h) | Conversion (%) | ee (%) | Reference |
| Ru(S-BINAP)(OAc)₂ | (Z)-methyl 2-acetamido-3-phenyl acrylate | 1 bar | 18 | >99 | >99 | |
| Ru(S-BINAP)(OAc)₂ | (Z)-methyl 2-acetamido-3-phenyl acrylate | 1 bar | 2 | <5 | n.d. | |
| Ru(S-BINAP)(OMs)₂ | (Z)-methyl 2-acetamido-3-phenyl acrylate | 1 bar | 2 | >99 | >99 |
n.d. = not determined
Experimental Protocols
To ensure reproducibility and trustworthiness, we provide a detailed, self-validating protocol for the synthesis of a representative precatalyst and its application in a model reaction.
Protocol 1: Synthesis of Ru(OAc)₂((S)-TolBINAP)
Causality: This protocol utilizes the reaction of a stable ruthenium(III) precursor with the diphosphine ligand in the presence of a base (triethylamine) which acts as both a reducing agent and a scavenger for HCl. Sodium acetate provides the carboxylate ligands.
Materials:
-
RuCl₃·xH₂O
-
(S)-(-)-TolBINAP
-
Sodium Acetate (anhydrous)
-
Triethylamine (NEt₃), freshly distilled
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Standard Schlenk line and glassware
Procedure:
-
Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add RuCl₃·xH₂O (260 mg, ~1 mmol) and (S)-TolBINAP (678 mg, 1 mmol).
-
Solvent Addition: Add 40 mL of anhydrous toluene via cannula. The mixture will be a brown suspension.
-
Base Addition: Add triethylamine (1.5 mL, ~10.8 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 12 hours. The color will change from brown to a clear orange/red solution.
-
Solvent Removal: Allow the solution to cool to room temperature. Remove the toluene under reduced pressure.
-
Acetate Exchange: To the residue, add sodium acetate (820 mg, 10 mmol) and 30 mL of absolute ethanol.
-
Second Reflux: Reflux the new mixture for 4 hours. The color should change to a deeper red or purple.
-
Isolation: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add 30 mL of dichloromethane and 30 mL of water to the residue and stir. Separate the organic layer, wash with water (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate to dryness to yield the crude product.
-
Purification: The product can be purified by recrystallization from a dichloromethane/hexane solvent system to yield Ru(OAc)₂((S)-TolBINAP) as a purple/brown solid.
Protocol 2: Asymmetric Hydrogenation of Acetophenone
Causality: This protocol uses a chloride-based catalyst, known for its superior performance with ketones. A strong base (KOt-Bu) is required for the Noyori-type mechanism involving a diamine co-ligand to facilitate the formation of the active Ru-hydride species.
Materials:
-
trans-RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (precatalyst)
-
Acetophenone
-
Potassium tert-butoxide (KOt-Bu)
-
2-Propanol (anhydrous, degassed)
-
Parr hydrogenation autoclave or similar high-pressure reactor
Procedure:
-
Reactor Preparation: In a nitrogen-filled glovebox, charge a glass liner for the autoclave with the precatalyst (e.g., 8.9 mg, 0.01 mmol, for a Substrate/Catalyst ratio of 100).
-
Reagent Addition: Add acetophenone (120 mg, 1.0 mmol) and potassium tert-butoxide (2.2 mg, 0.02 mmol).
-
Solvent Addition: Add 5 mL of anhydrous, degassed 2-propanol.
-
Sealing: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.
-
Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize the reactor to the desired pressure (e.g., 8 atm).
-
Reaction: Place the reactor in a pre-heated oil bath at the desired temperature (e.g., 30 °C) and stir for the required time (e.g., 4-12 hours).
-
Workup: After the reaction, cool the autoclave to room temperature and carefully vent the H₂ pressure. Quench the reaction mixture by adding a few drops of acetic acid.
-
Analysis: Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. The conversion and enantiomeric excess (% ee) of the resulting 1-phenylethanol can be determined by chiral GC or HPLC analysis.
Caption: Experimental workflow for asymmetric ketone hydrogenation.
Conclusion and Recommendations
The choice of anionic ligand is a powerful tool for optimizing Ru-TolBINAP catalyzed asymmetric hydrogenations. It is not a one-size-fits-all decision but a parameter that should be tailored to the specific substrate and desired reaction conditions.
-
For Olefin Hydrogenation: Ru(OAc)₂(TolBINAP) remains a reliable and effective choice, especially for functionalized olefins.
-
For Ketone Hydrogenation: Halide-based catalysts, such as RuCl₂(TolBINAP)(diamine) , are unequivocally superior and should be the default starting point.
-
For High Activity at Low Pressure: Sulfonate-based catalysts, like Ru(OMs)₂(TolBINAP) , offer a significant kinetic advantage and are ideal for processes where high hydrogen pressures are undesirable or unavailable.
By understanding the mechanistic roles of these ligands, researchers can move from empirical screening to rational catalyst design, accelerating the development of efficient and highly selective synthetic routes to valuable chiral products.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41(12), 2008-2022. [Link]
-
Ohkuma, T.; Ooka, H.; Hashiguchi, S.; Ikariya, T.; Noyori, R. Practical Enantioselective Hydrogenation of Aromatic Ketones. J. Am. Chem. Soc.1995 , 117(9), 2675–2676. [Link]
-
Doucet, H.; Ohkuma, T.; Tsutsumi, K.; Murata, K.; Yokozawa, T.; Noyori, R. trans-[RuCl₂(phosphine)₂(1,2-diamine)]: A New Class of Chiral Catalysts for Asymmetric Hydrogenation of Ketones. Angew. Chem. Int. Ed.1998 , 37(12), 1703-1707. [Link]
-
Gondela, A.; Thombal, R. S.; Pagar, V. V.; Jadhav, V. H.; Bhanage, B. M. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Catalysts2021 , 11(11), 1381. [Link]
-
Gutsulyak, D. V.; van der Est, A.; Nikonov, G. I. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organometallics2021 , 40(15), 2371–2377. [Link]
-
Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001 , 40(1), 40-73. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ru(OAc)₂( TolBINAP)
Welcome to a critical operational guide for researchers, scientists, and drug development professionals. The catalyst, Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), or Ru(OAc)₂[(R)-tolbinap], is a cornerstone of modern asymmetric synthesis, valued for its efficiency in creating chiral compounds with high enantioselectivity.[1] However, its power in the flask necessitates a commensurate level of respect and caution at the bench. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the safety protocols required. Our objective is to build your confidence and ensure that your focus remains on innovation, underpinned by an unshakeable foundation of safety.
Hazard Assessment & Compound Profile: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the material we are handling. Ru(OAc)₂[(R)-tolbinap] is a complex organometallic compound. While it is not pyrophoric, its nature as a combustible, finely-divided solid and its classification as a substance with a severe hazard to water (WGK 3) demand rigorous handling protocols.[2]
| Property | Description | Source(s) |
| Appearance | Dark green, dark red, or black crystalline powder. | [1] |
| Chemical Family | Organometallic Ruthenium(II) Complex; Chiral Phosphine Ligand. | [3] |
| Primary Hazards | Combustible solid; potential for dust inhalation; severe water hazard. | [2] |
| Storage Conditions | Store at 2-8°C or room temperature (see supplier), under an inert gas, and protected from light. | [1] |
The primary risks associated with this compound are not from spontaneous ignition in air, but from the inhalation of fine particulates, skin or eye contact, and its potential environmental impact if not disposed of correctly. The operational plan must therefore be built around containment and prevention of exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of institutional requirement alone; it is the primary barrier between the researcher and the chemical. Each component is chosen for a specific, protective reason.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.[4]
-
Recommended for Transfers: A full-face shield worn over safety glasses is strongly recommended when handling larger quantities (>1g) or when a splash hazard exists.[5][6]
-
Causality: The crystalline nature of the solid poses a risk of mechanical eye injury from airborne particles during transfer. A face shield provides a broader area of protection against accidental splashes of solvents used to dissolve the catalyst.[7]
Skin and Body Protection
-
Hand Protection: Nitrile gloves are the standard for handling this compound and associated solvents. Always use proper glove removal technique to avoid contaminating your skin.[7][8] For extensive or prolonged handling, consider double-gloving.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[5] Standard cotton or polyester lab coats are not recommended when working with combustible solids.[4]
-
Attire: Full-length pants and closed-toe shoes are a non-negotiable baseline for laboratory work.[4][5]
-
Causality: The phosphine ligands and ruthenium core, while stable in this complex, should be treated as potential skin irritants. A flame-resistant coat provides a critical layer of protection should a fire occur, particularly if flammable solvents are in use.
Respiratory Protection
-
Primary Control: All handling of Ru(OAc)₂[(R)-tolbinap] powder must be performed inside a certified chemical fume hood.[6][9] This engineering control is your most important piece of respiratory protection.
-
Secondary Control: If engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved respirator with appropriate particulate filters may be required.[8][10] However, routine work should never rely on a respirator in place of a fume hood.
-
Causality: The fine particulate nature of the solid presents an inhalation hazard. A fume hood draws airborne particles away from your breathing zone, preventing respiratory exposure.
| Protection Area | Required Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields; Face shield for bulk transfers. | Protects against dust projection and potential splashes.[5][7] |
| Hands | Nitrile gloves (consider double-gloving). | Prevents direct skin contact and absorption. |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes. | Protects skin from contamination and provides fire resistance.[4][5] |
| Respiratory | Chemical Fume Hood (Primary). | Prevents inhalation of airborne chemical dust.[6][9] |
Operational Workflow: From Storage to Bench
A safe protocol is a self-validating system where each step logically follows the last, minimizing risk. The following workflow ensures that containment is maintained throughout the handling process.
Step-by-Step Handling Protocol
-
Preparation: Clear the chemical fume hood of all unnecessary materials, especially flammables and combustibles.[9][11] Ensure spill cleanup materials are readily accessible.
-
Don PPE: Put on all required PPE (lab coat, safety glasses, gloves) before retrieving the chemical from storage.
-
Inert Atmosphere Transfer (Best Practice): As the compound is often stored under an inert atmosphere, it is best practice to handle it in a glove box or using Schlenk line techniques, especially for sensitive reactions.[6][12]
-
Weighing and Transfer:
-
Perform all weighing and transfers inside the fume hood.
-
Use anti-static weigh boats or weighing paper to prevent electrostatic discharge, which can cause fine powders to become airborne.
-
Handle the solid gently with a spatula to minimize dust generation.[13]
-
Close the primary container immediately after extracting the required amount.
-
-
Post-Handling:
-
Clean any residual dust from the spatula and work surfaces with a solvent-moistened wipe (collecting the wipe as hazardous waste).
-
Remove gloves using the proper technique and dispose of them in the designated solid hazardous waste container.
-
Wash hands thoroughly after the procedure is complete.[10]
-
Caption: A standard workflow for safely handling Ru(OAc)₂[(R)-tolbinap].
Waste Disposal Plan: A Lifecycle Approach
Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle. All materials that come into contact with Ru(OAc)₂[(R)-tolbinap] must be treated as hazardous waste.[6]
Waste Segregation and Disposal
-
Contaminated Solids: All used gloves, weigh paper, and contaminated wipes must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[10] Do not dispose of these items in regular trash.
-
Liquid Waste (Rinsate): Solvents used to rinse glassware or clean spills must be collected in a separate, compatible hazardous waste container for liquid organic waste.[6] Check chemical compatibility before mixing waste streams.[14]
-
Empty Containers: The original reagent bottle is not truly empty. It must be triple-rinsed with a suitable organic solvent (e.g., toluene, THF).[6] Collect all three rinses as hazardous liquid waste. After rinsing, deface the label, leave the uncapped container in the back of the fume hood for at least a week to fully evaporate, and then dispose of it as contaminated solid waste or according to your institution's specific guidelines.[6]
Caption: Decision workflow for the disposal of Ru(OAc)₂[(R)-tolbinap] waste.
By adhering to these protocols, you ensure not only your personal safety but also the integrity of your research and the protection of our shared environment. Handle every chemical with the respect it deserves, and you will build a career marked by both innovation and safety.
References
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Safe Handling of Pyrophoric Materials . (n.d.). Columbia University Environmental Health & Safety. Retrieved from [Link]
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Safe Handling of Pyrophoric Liquids . (2009, October 30). Oregon State University Environmental Health and Safety. Retrieved from [Link]
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Handling Pyrophoric and other Air/Water Reactive Materials . (2019, September 18). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]
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Managing Pyrophoric and Water Reactive Chemicals in the Laboratory . (n.d.). National Institutes of Health Office of Research Services. Retrieved from [Link]
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SAFETY DATA SHEET Ruthenium (pieces) . (n.d.). CDN. Retrieved from [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques . (2022, June 15). White Rose Research Online. Retrieved from [Link]
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Ru Ruthenium (Metal Powder) - SAFETY DATA SHEET . (n.d.). Trace Sciences International. Retrieved from [Link]
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Ruthenium - SAFETY DATA SHEET . (n.d.). ESPI Metals. Retrieved from [Link]
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Safety Data Sheet: Ruthenium red . (n.d.). Carl ROTH. Retrieved from [Link]
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Ruthenium acetate . (n.d.). PubChem. Retrieved from [Link]
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Ruthenium red . (n.d.). Szabo-Scandic. Retrieved from [Link]
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Proper Protective Equipment . (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
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Ruthenium(III) acetate . (n.d.). Wikipedia. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals . (2022, December 7). Hazmat School. Retrieved from [Link]
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Lab Safety Equipment & PPE . (n.d.). ChemTalk. Retrieved from [Link]
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Chemical Waste Management Guide . (n.d.). Technion Israel Institute of Technology. Retrieved from [Link]Chemical-Waste-Management-Guide.pdf)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
